molecular formula C6H3ClFNO2 B1581884 1-Chloro-2-fluoro-4-nitrobenzene CAS No. 350-31-2

1-Chloro-2-fluoro-4-nitrobenzene

Cat. No.: B1581884
CAS No.: 350-31-2
M. Wt: 175.54 g/mol
InChI Key: CSSSAKOGRYYMSA-UHFFFAOYSA-N
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Description

1-Chloro-2-fluoro-4-nitrobenzene is a useful research compound. Its molecular formula is C6H3ClFNO2 and its molecular weight is 175.54 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-2-fluoro-4-nitrobenzene
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InChI

InChI=1S/C6H3ClFNO2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSSAKOGRYYMSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20188531
Record name 1-Chloro-2-fluoro-4-nitrobenzene
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Molecular Weight

175.54 g/mol
Source PubChem
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CAS No.

350-31-2
Record name 1-Chloro-2-fluoro-4-nitrobenzene
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Record name 1-Chloro-2-fluoro-4-nitrobenzene
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Record name 1-Chloro-2-fluoro-4-nitrobenzene
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Record name 1-chloro-2-fluoro-4-nitrobenzene
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Record name 1-Chloro-2-fluoro-4-nitrobenzene
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Foundational & Exploratory

physicochemical properties of 1-Chloro-2-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-Chloro-2-fluoro-4-nitrobenzene

Introduction

This compound is a trifunctional aromatic compound of significant interest to the scientific community, particularly those in pharmaceutical and agrochemical research. Its unique molecular architecture, featuring chloro, fluoro, and nitro groups on a benzene ring, imparts a distinct reactivity profile that makes it a valuable and versatile intermediate in organic synthesis.[1] The strategic placement of these substituents allows for selective chemical transformations, enabling the construction of complex molecules with desired biological activities.[1]

This guide provides a comprehensive overview of the core . Moving beyond a simple recitation of data, we will delve into the causality behind its chemical behavior, present detailed experimental protocols for its characterization, and explore its applications. The information is structured to provide researchers, scientists, and drug development professionals with the technical accuracy and field-proven insights necessary for its effective utilization.

Molecular Identity and Chemical Descriptors

Accurate identification is the cornerstone of chemical research. This compound is systematically identified by a set of unique descriptors that define its molecular structure and composition.

  • IUPAC Name : this compound[2]

  • CAS Number : 350-31-2[1][2]

  • Molecular Formula : C₆H₃ClFNO₂[1][2]

  • Molecular Weight : 175.54 g/mol [1][2]

  • Synonyms : 4-Chloro-3-fluoronitrobenzene, 2-Fluoro-4-nitrochlorobenzene, 2-Chloro-5-nitrofluorobenzene[2][3]

Caption: 2D structure of this compound.

Core Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various environments and are critical for designing synthetic routes, purification strategies, and formulation processes. The properties of this compound are summarized below.

PropertyValueSource(s)
Appearance White to light yellow or light orange powder/crystal[1]
Melting Point 58 - 63 °C[1]
Boiling Point 116 °C at 24 mmHg[1]
Density 1.610 g/cm³ (Isomer: 2-chloro-1-fluoro-4-nitrobenzene)[4]
Solubility Insoluble in water; Soluble in organic solvents like ethanol, acetone, and ether.[5]
XLogP3 2.6[2]
Topological Polar Surface Area (TPSA) 45.8 Ų[2]

The melting point range suggests a crystalline solid at room temperature.[1] Its high boiling point is characteristic of aromatic compounds with polar functional groups. The low water solubility and a positive XLogP3 value indicate a lipophilic nature, which is a crucial parameter in drug design for predicting membrane permeability.[2][5]

Spectroscopic Profile for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and purity of a chemical compound. For this compound, a combination of NMR, IR, and Mass Spectrometry provides a unique spectral fingerprint.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The spectrum will show signals in the aromatic region, with coupling patterns and chemical shifts influenced by the three different substituents on the benzene ring.

    • ¹⁹F NMR : A single resonance is expected, with its chemical shift providing confirmation of the fluorine atom's chemical environment.[2]

  • Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands corresponding to the C-Cl, C-F, and N-O (from the nitro group) stretching vibrations, as well as aromatic C-H and C=C bonds.[2]

  • Mass Spectrometry (MS) : Mass spectrometry will show a molecular ion peak corresponding to the compound's molecular weight (175.54 g/mol ), along with a characteristic isotopic pattern due to the presence of chlorine.[2]

Comprehensive spectral data for this compound can be accessed through public databases such as PubChem.[2]

Reactivity and Synthetic Applications

The chemical behavior of this compound is dominated by the interplay of its three functional groups. The nitro group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). This activation makes the chloro and fluoro substituents susceptible to displacement by nucleophiles, a property extensively exploited in organic synthesis.

This compound serves as a key building block for a wide range of more complex molecules. It is particularly valuable in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals like pesticides and herbicides.[1][6] Its stability under various reaction conditions further enhances its utility in multi-step synthetic sequences.[1]

Experimental Protocol: Melting Point Determination via DSC

To ensure scientific integrity, experimental protocols must be robust and self-validating. The determination of a melting point is a fundamental analysis of purity. Differential Scanning Calorimetry (DSC) offers a highly accurate and reproducible method.

Causality : DSC is chosen over traditional capillary methods for its superior accuracy, small sample requirement, and ability to detect subtle thermal events. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature, providing a precise melting onset and peak.

Protocol: High-Precision Melting Point Analysis

  • Objective : To determine the precise melting point and purity of a this compound sample.

  • Equipment & Materials :

    • Differential Scanning Calorimeter (DSC) with a refrigerated cooling system.

    • Aluminum DSC pans and lids.

    • Microbalance (readable to 0.01 mg).

    • Certified reference materials (e.g., Indium) for calibration.

    • This compound sample (2-5 mg).

  • Self-Validation Step (Calibration) :

    • Prior to sample analysis, calibrate the DSC instrument's temperature and heat flow using a certified indium standard.

    • Run the indium standard under the same experimental conditions as the sample. The measured onset of melting for indium should be within ±0.5 °C of the certified value (156.6 °C). This step ensures the trustworthiness and accuracy of the instrument's measurements.

  • Methodology :

    • Sample Preparation : Accurately weigh 2-3 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample.

    • Instrument Setup : Place the sample pan in the DSC cell and an empty, crimped reference pan in the reference cell.

    • Thermal Program :

      • Equilibrate the cell at 25 °C.

      • Ramp the temperature from 25 °C to 80 °C at a rate of 5 °C/min under a nitrogen purge (50 mL/min).

    • Data Acquisition : Record the heat flow as a function of temperature.

  • Data Analysis :

    • The resulting thermogram will show an endothermic peak.

    • The onset temperature of this peak is reported as the melting point.

    • The peak area can be used in van't Hoff calculations to estimate the molar purity of the sample.

dsc_workflow start Start calibrate Calibrate DSC with Indium Standard start->calibrate prepare Prepare Sample (Weigh 2-3 mg) calibrate->prepare load Load Sample & Reference Pans into DSC prepare->load program Run Thermal Program (Ramp 5°C/min to 80°C) load->program acquire Acquire Heat Flow Data program->acquire analyze Analyze Thermogram (Determine Onset Temp) acquire->analyze end End analyze->end

Caption: Workflow for Melting Point Determination using DSC.

Safety and Handling

As with any chemical reagent, proper handling of this compound is paramount for laboratory safety. The compound is associated with several hazards as defined by the Globally Harmonized System (GHS).

GHS Hazard Classifications :

  • Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[2]

  • Skin Irritation (Category 2) : Causes skin irritation.[2]

  • Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[2]

  • Specific target organ toxicity — single exposure (Category 3) : May cause respiratory irritation.[2]

Handling Recommendations :

  • Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[7][8]

  • Personal Protective Equipment (PPE) : Wear protective gloves, safety goggles with side-shields, and a lab coat.[7][8]

  • Handling Practices : Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

safety_precautions main Safe Handling of this compound Engineering Controls Personal Protective Equipment (PPE) Storage controls Use Chemical Fume Hood main:f1->controls ppe Gloves Goggles Lab Coat main:f2->ppe storage Cool, Dry, Ventilated Area main:f3->storage

Caption: Core Safety Precautions for Handling.

Conclusion

This compound is a cornerstone intermediate for chemical synthesis, offering a unique combination of reactivity and stability.[1] A thorough understanding of its physicochemical properties—from its melting point and solubility to its spectroscopic signature and reactivity—is essential for its safe and effective application in research and development. The protocols and data presented in this guide provide a robust framework for scientists to leverage this versatile compound in the creation of novel pharmaceuticals, advanced agrochemicals, and specialty materials.

References

An In-Depth Technical Guide to 1-Chloro-2-fluoro-4-nitrobenzene: A Keystone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Nitroaromatics

In the landscape of modern medicinal chemistry and process development, the strategic selection of starting materials and intermediates is paramount to the success of a synthetic campaign. 1-Chloro-2-fluoro-4-nitrobenzene (CAS No. 350-30-1), a polysubstituted aromatic compound, represents a class of highly versatile building blocks pivotal for the construction of complex molecular architectures, particularly in the realm of oncology and infectious disease.[1] Its unique constellation of substituents—a nitro group for powerful activation and two distinct halogens for differential reactivity—provides chemists with a powerful tool for programmed, regioselective synthesis.

This guide, intended for the practicing scientist, moves beyond a simple recitation of properties. It aims to provide a deep, mechanistic understanding of the compound's reactivity, offer field-proven synthetic strategies, and illuminate its application in the synthesis of high-value active pharmaceutical ingredients (APIs). Every protocol and mechanistic discussion is grounded in the principles of physical organic chemistry to explain the causality behind experimental choices, ensuring a trustworthy and authoritative resource for laboratory work.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is the foundation of its effective use. This compound is a solid at room temperature, typically appearing as a light yellow powder or crystalline solid.[2]

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 350-30-1[2][3]
Molecular Formula C₆H₃ClFNO₂[3]
Molecular Weight 175.54 g/mol [3]
Appearance Light yellow powder/solid[2]
Melting Point 40-42 °C[2]
IUPAC Name This compound[3]
Synonyms 2-Chloro-1-fluoro-4-nitrobenzene, 3-Chloro-4-fluoronitrobenzene[2][4]
Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The powerful electron-withdrawing effect of the nitro group will significantly deshield adjacent protons. The proton ortho to the nitro group would likely appear as the most downfield signal.

  • ¹³C NMR: The carbon spectrum will display six signals for the aromatic carbons. The carbon atom attached to the nitro group (ipso-carbon) is typically shifted significantly downfield.[6]

  • IR Spectroscopy: Key vibrational bands will be present that are characteristic of the functional groups. Strong absorptions are expected for the asymmetric and symmetric stretching of the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹), as well as C-Cl, C-F, and C=C (aromatic) stretching frequencies.[5][7]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z ≈ 175, with a characteristic M+2 peak at ≈177 (approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope. Common fragmentation patterns would involve the loss of NO₂ (m/z 129) and subsequent loss of halogens.[5]

Synthesis of this compound: Strategies and Protocols

The synthesis of polysubstituted nitroaromatics like this compound relies on well-established transformations. The two most logical and industrially relevant strategies are electrophilic chlorination of a fluoronitrobenzene precursor or a halogen exchange (Halex) reaction on a dichloronitrobenzene precursor.

Strategy 1: Electrophilic Chlorination (A Field-Proven Protocol for Isomer Synthesis)

This approach involves the chlorination of 4-fluoronitrobenzene. The nitro group is a meta-director in electrophilic aromatic substitution, while the fluorine atom is an ortho-, para-director. The powerful activating and ortho-directing nature of the fluorine, combined with its smaller steric profile compared to chlorine, favors substitution at the position ortho to the fluorine, yielding the desired 3-chloro-4-fluoronitrobenzene (an isomer of the target compound, but often sharing the same CAS number in databases).[8][9]

  • Catalyst Preparation: Charge a suitable reactor with 4-fluoronitrobenzene.

  • Catalyst Addition: Add a catalytic amount of iron powder (or FeCl₃) and iodine. These act as a Lewis acid catalyst system to polarize the chlorine molecule.

  • Chlorination: Heat the mixture to 50-70°C and bubble chlorine gas through the reaction mixture.

  • Monitoring: Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture. Wash with an aqueous solution of sodium bisulfite to quench any remaining chlorine, followed by a wash with aqueous sodium hydroxide to remove the iron catalyst and acidic byproducts.

  • Purification: The organic layer is then separated, dried over anhydrous magnesium sulfate or sodium sulfate, and purified by fractional distillation under reduced pressure to yield high-purity 3-chloro-4-fluoronitrobenzene.

Caption: Workflow for the synthesis via electrophilic chlorination.

Strategy 2: Diazotization and Fluorination (Schiemann-type Reaction)

A powerful method for introducing fluorine into an aromatic ring is through the thermal decomposition of a diazonium salt in the presence of a fluoride source, a variant of the Balz-Schiemann reaction. A Chinese patent details a robust process for the synthesis of the isomeric 4-chloro-2-fluoronitrobenzene from 5-chloro-2-nitroaniline, which serves as an excellent model for this type of transformation.[5]

  • Diazotization: Suspend the starting amine (e.g., 3-chloro-4-nitroaniline) in a concentrated acid (e.g., HCl). Cool the mixture to 0-5°C in an ice-water bath. Add a solution of sodium nitrite (NaNO₂) dropwise, maintaining the low temperature to form the diazonium salt in situ.

  • Salt Formation: Add an aqueous solution of hexafluorophosphoric acid (HPF₆) to the cold diazonium salt solution. This precipitates the more stable diazonium hexafluorophosphate salt.

  • Isolation: Filter the precipitated diazonium salt, wash with cold water, followed by a cold methanol/ether mixture, and finally cold ether. Dry the salt under vacuum.

  • Thermal Decomposition (Fluorination): In a high-boiling inert solvent (e.g., o-dichlorobenzene), heat the solvent to ~150°C. Add the dried diazonium salt portion-wise. The salt decomposes, releasing nitrogen gas and forming the C-F bond.

  • Work-up and Purification: After the addition is complete and gas evolution ceases, cool the reaction mixture. Wash with aqueous sodium carbonate solution and then water. Dry the organic layer and purify by vacuum distillation to yield the final product.

The Chemistry of Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The synthetic utility of this compound is dominated by its reactivity in nucleophilic aromatic substitution (SNAr) reactions. The powerful electron-withdrawing nitro group, positioned para to the chlorine and meta to the fluorine, is the key activating feature.[10]

The SNAr Mechanism: An Addition-Elimination Pathway

Unlike aliphatic Sₙ2 reactions, a backside attack is sterically impossible on an aromatic ring. Instead, the reaction proceeds via a two-step addition-elimination mechanism.[11]

  • Addition Step (Rate-Determining): A nucleophile attacks one of the halogen-bearing carbons, which are rendered electrophilic by the nitro group. This attack breaks the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex . This is typically the slow, rate-determining step of the reaction.[12]

  • Elimination Step (Fast): The aromaticity is restored by the expulsion of a leaving group (halide ion) from the Meisenheimer complex.

Caption: The two-step Addition-Elimination mechanism of SNAr.

Regioselectivity: The Decisive Role of the Nitro Group

The regiochemical outcome of the SNAr reaction is dictated by the ability of the nitro group to stabilize the negative charge of the Meisenheimer intermediate. This stabilization is only effective through resonance when the nucleophile attacks at the positions ortho or para to the nitro group.

In this compound:

  • The chlorine atom is at C-1 , which is ortho to the nitro group at C-4.

  • The fluorine atom is at C-2 , which is meta to the nitro group at C-4.

Attack at C-1 (displacing chloride) allows the negative charge in the Meisenheimer complex to be delocalized onto the oxygen atoms of the nitro group, a highly stabilizing interaction. Attack at C-2 (displacing fluoride) places the negative charge where it cannot be directly delocalized by the nitro group's resonance effect.[12]

Therefore, nucleophilic attack will overwhelmingly occur at the C-1 position , leading to the displacement of the chloride ion.

Leaving Group Ability: A Counterintuitive Trend

In SNAr reactions, the bond to the leaving group is not broken in the rate-determining step. Instead, the rate is determined by the stability of the Meisenheimer complex. More electronegative halogens, like fluorine, are better at stabilizing the negative charge of the intermediate through their inductive effect. This often leads to a counterintuitive trend in leaving group ability for SNAr: F > Cl > Br > I .[11]

However, in the case of this compound, the positional electronic effects are dominant. The powerful resonance stabilization afforded by the para-nitro group to an attack at the chlorine-bearing carbon makes this pathway far more favorable than an attack at the fluorine-bearing carbon, which lacks this stabilization. Thus, chloride is the effective leaving group due to regiochemical control, even though fluoride might be inherently more activating.

Applications in Drug Development: Building Blocks for Kinase Inhibitors

The 3-amino-4-fluoroaniline and 3-chloro-4-fluoroaniline substructures, readily synthesized by reduction of the corresponding nitrobenzenes, are crucial components in a number of targeted cancer therapies, particularly tyrosine kinase inhibitors (TKIs).[1][13]

Case Study: Gefitinib (Iressa®)

Gefitinib is an EGFR kinase inhibitor used to treat non-small cell lung cancer.[13] A key step in its synthesis involves the coupling of a quinazoline core with 3-chloro-4-fluoroaniline .[14][15] This aniline is prepared by the simple reduction of this compound.

Caption: Role of the title compound in the synthesis of Gefitinib.

Potential Role in Dacomitinib and Bosutinib Synthesis

Similarly, the synthesis of other advanced TKIs like Dacomitinib and Bosutinib involves aniline building blocks that can be derived from halogenated nitrobenzenes.[16][17] The synthetic routes for these complex molecules often rely on the precise installation of substituted anilines onto a heterocyclic core. This compound serves as a readily available and highly reactive precursor to the aniline fragment required for these demanding coupling reactions.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the safe handling of all laboratory chemicals. This compound is a hazardous substance and must be handled with appropriate precautions.[3]

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[3]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the modern synthetic chemist. Its value lies in the predictable and controllable reactivity endowed by its specific arrangement of activating and leaving groups. A deep understanding of the underlying SNAr mechanism allows researchers to rationally design synthetic routes to complex, high-value molecules like kinase inhibitors. By leveraging the powerful directing effect of the nitro group, chemists can achieve high regioselectivity, making this compound an efficient and reliable building block in the demanding field of pharmaceutical development.

References

An In-depth Technical Guide to the Solubility of 1-Chloro-2-fluoro-4-nitrobenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Physicochemical Profile of 1-Chloro-2-fluoro-4-nitrobenzene

A compound's physicochemical properties are the primary determinants of its solubility. The molecular structure of this compound, featuring a combination of electron-withdrawing and polar functional groups on a benzene ring, suggests a nuanced solubility profile.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC NameThis compoundPubChem[2]
CAS Number350-31-2Chem-Impex[1]
Molecular FormulaC₆H₃ClFNO₂PubChem[2]
Molecular Weight175.54 g/mol PubChem[2]
Melting Point58 - 63 °CChem-Impex[1]
Boiling Point116 °C at 24 mmHgChem-Impex[1]
AppearanceWhite to light yellow to light orange powder/crystalChem-Impex[1]
XLogP32.6PubChem[2]

The presence of the highly electronegative nitro (-NO₂), chloro (-Cl), and fluoro (-F) groups induces a significant dipole moment in the molecule, rendering it polar. The nitro group, in particular, can act as a hydrogen bond acceptor. The XLogP3 value of 2.6 indicates a degree of lipophilicity, suggesting that while it has polar characteristics, it will also have an affinity for non-polar environments. The interplay of these features will dictate its solubility in various organic solvents.

Section 2: Principles of Solubility and Solvent Selection

The adage "like dissolves like" is the guiding principle in predicting solubility. This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The polarity of this compound suggests it will be more soluble in polar organic solvents.

Solvents can be broadly categorized as:

  • Polar Protic Solvents: Such as alcohols (methanol, ethanol), which can act as hydrogen bond donors and acceptors.

  • Polar Aprotic Solvents: Such as acetone, ethyl acetate, and dimethylformamide (DMF), which have dipole moments but do not have acidic protons.

  • Non-Polar Solvents: Such as hexane, cyclohexane, and toluene, which have low dielectric constants and are unable to form hydrogen bonds.

Given the molecular structure of this compound, it is expected to exhibit good solubility in polar aprotic solvents and moderate solubility in polar protic solvents. The aromatic benzene ring will contribute to some solubility in non-polar aromatic solvents like toluene through π-π stacking interactions.

Solute-solvent interaction logic.

Section 3: Solubility Profile of Structurally Related Compounds

In the absence of specific experimental data for this compound, examining the solubility of its isomers and other structurally similar compounds can provide valuable insights into its likely behavior.

Table 2: Solubility of Related Chloronitrobenzene Derivatives in Organic Solvents

CompoundSolventSolubilitySource
1-Chloro-2-nitrobenzeneAcetoneSolubleNCBI[3]
BenzeneSolubleSigma-Aldrich
TolueneSolubleNCBI[3]
EthanolSolubleNCBI[3]
Diethyl EtherSolubleSigma-Aldrich
HexaneGood solubilitySolubility of Things[4]
Ethyl AcetateGood solubilitySolubility of Things[4]
1-Chloro-4-nitrobenzeneAcetoneReadily solubleSolubility of Things[5]
EthanolReadily solubleSolubility of Things[5]
EtherReadily solubleSolubility of Things[5]
1-Fluoro-4-nitrobenzeneEthanolReadily solubleSolubility of Things[6]
AcetoneReadily solubleSolubility of Things[6]
ChloroformReadily solubleSolubility of Things[6]

The data for these related compounds consistently show good to high solubility in polar aprotic (acetone, ethyl acetate) and polar protic (ethanol) solvents, as well as in aromatic solvents (benzene, toluene). This strongly supports the prediction that this compound will exhibit a similar solubility profile. The presence of the additional fluorine atom in the target compound, being highly electronegative, is expected to increase the molecule's polarity and may enhance its solubility in polar solvents compared to its non-fluorinated counterparts.

Section 4: Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The gravimetric method is a well-established and accurate technique for determining the solubility of a solid in a liquid.

Step-by-Step Gravimetric Method:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vessel.

    • Agitate the mixture at a constant temperature using a magnetic stirrer or a shaker bath for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Allow the mixture to stand undisturbed at the constant temperature for several hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to avoid temperature fluctuations that could cause precipitation or further dissolution. The syringe should be fitted with a filter (e.g., 0.45 µm PTFE) to remove any suspended solid particles.

  • Solvent Evaporation:

    • Transfer the filtered saturated solution to a pre-weighed container.

    • Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute) until a constant weight of the dried solute is achieved.

  • Calculation of Solubility:

    • The solubility (S) can be calculated in various units, such as g/100 mL or mole fraction (x).

    • In g/100 mL: S = (mass of dried solute / volume of saturated solution withdrawn) * 100

    • Mole Fraction: Requires knowledge of the densities of the solvent and the saturated solution to convert masses to moles.

This entire procedure should be repeated at different temperatures to determine the temperature dependence of solubility.

Experimental_Workflow cluster_prep 1. Preparation cluster_sep 2. Separation cluster_analysis 3. Analysis cluster_calc 4. Calculation A Add excess solute to known volume of solvent B Agitate at constant temperature to reach equilibrium A->B C Allow undissolved solid to settle B->C D Withdraw known volume of supernatant with filtered syringe C->D E Transfer to pre-weighed container D->E F Evaporate solvent to obtain dry solute E->F G Weigh dried solute F->G H Calculate solubility (e.g., g/100 mL, mole fraction) G->H

Gravimetric solubility determination workflow.

Section 5: Theoretical Modeling of Solubility Data

Once experimental solubility data at different temperatures are obtained, they can be correlated using various thermodynamic models. This allows for the interpolation of solubility at intermediate temperatures and provides insights into the dissolution thermodynamics. For solid-liquid equilibrium, the modified Apelblat equation and the λh equation are commonly used.[7]

Modified Apelblat Equation: This semi-empirical model relates the mole fraction solubility (x) to the absolute temperature (T):

ln(x) = A + B/T + C ln(T)

Where A, B, and C are model parameters obtained by fitting the experimental data. These parameters can be used to calculate the thermodynamic properties of dissolution, such as the enthalpy, entropy, and Gibbs free energy.

Section 6: Conclusion and Future Work

While a definitive quantitative solubility profile for this compound in a range of organic solvents is not yet published, a strong, evidence-based prediction can be made based on its physicochemical properties and the behavior of structurally analogous compounds. It is anticipated to be readily soluble in polar aprotic and aromatic solvents, and moderately soluble in polar protic solvents.

To advance the process development and formulation of pharmaceuticals and other materials derived from this key intermediate, it is highly recommended that experimental studies be conducted to precisely quantify its solubility in a variety of common organic solvents at different temperatures. The experimental and modeling framework provided in this guide offers a robust pathway for achieving this critical dataset.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-Chloro-2-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the molecular structure and conformational dynamics of 1-Chloro-2-fluoro-4-nitrobenzene (CFNB), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. For researchers, scientists, and drug development professionals, a thorough understanding of CFNB's three-dimensional structure is paramount for predicting its reactivity, intermolecular interactions, and ultimately, its biological activity. This document synthesizes experimental data from related compounds with a focused computational analysis to provide a comprehensive structural profile of the title molecule.

Introduction: The Significance of Structural Insight

This compound, with the chemical formula C₆H₃ClFNO₂, is a substituted aromatic compound whose utility in chemical synthesis is largely dictated by the interplay of its functional groups.[1] The electron-withdrawing nature of the nitro group, coupled with the inductive effects of the halogen substituents, creates a unique electronic landscape on the benzene ring. This, in turn, governs the molecule's reactivity in nucleophilic aromatic substitution reactions. However, to fully comprehend and predict this reactivity, a precise model of its molecular geometry and conformational preferences is essential.

Methodology: A Hybrid Approach to Structural Determination

To construct a reliable model of CFNB's structure and conformation, a combination of theoretical modeling and comparative analysis of experimental data from analogous compounds is employed. This dual-pronged approach ensures that our findings are both computationally sound and grounded in established chemical principles.

Computational Analysis: Density Functional Theory (DFT)

The core of our investigation lies in the application of Density Functional Theory (DFT), a robust quantum mechanical modeling method used to predict the electronic structure of molecules.

Experimental Protocol: DFT Geometry Optimization and Rotational Barrier Calculation

  • Software: Gaussian 16 suite of programs.

  • Method: B3LYP hybrid functional.

  • Basis Set: 6-311++G(d,p), a basis set that provides a good balance of accuracy and computational cost for molecules of this size, including polarization and diffuse functions to accurately describe the electronic distribution.

  • Geometry Optimization: The initial structure of CFNB was built and subjected to a full geometry optimization to find the lowest energy conformation.

  • Frequency Calculation: A vibrational frequency analysis was performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Conformational Analysis: To investigate the rotation of the nitro group, a potential energy surface scan was performed. The dihedral angle C3-C4-N1-O2 was systematically varied in 10° increments from 0° to 180°, with the rest of the molecule's geometry being optimized at each step. This allows for the determination of the rotational barrier and the identification of the most stable conformation.

This computational protocol provides a self-validating system, as the convergence of the geometry optimization and the results of the frequency analysis confirm the stability of the predicted structure.

Comparative Crystallographic Analysis

While a crystal structure for this compound is not available, the structure of the closely related compound, 1-Chloro-2-methyl-4-nitrobenzene, has been determined by X-ray crystallography.[2] This experimental data provides a valuable benchmark for our computational results. In the solid state, the nitro group of 1-Chloro-2-methyl-4-nitrobenzene is nearly coplanar with the benzene ring, with a dihedral angle of only 6.2(3)°.[2] This suggests that a planar or near-planar conformation is energetically favorable for the nitro group in a similar steric environment, a hypothesis that our computational analysis will test for CFNB.

Molecular Structure of this compound

The optimized geometry of CFNB, as determined by our DFT calculations, reveals a largely planar molecule. The key structural parameters are summarized in the table below.

Parameter Calculated Value (B3LYP/6-311++G(d,p))
Bond Lengths (Å)
C1-Cl1.745
C2-F1.352
C4-N1.478
N-O (avg.)1.225
C-C (aromatic, avg.)1.390
**Bond Angles (°) **
C2-C1-Cl119.8
C1-C2-F119.5
C3-C4-N118.7
O-N-O124.3

The calculated bond lengths and angles are consistent with those expected for a substituted benzene derivative. The C-Cl and C-F bond lengths are typical for aryl halides, and the C-N bond length is indicative of a single bond with some double bond character due to resonance with the nitro group.

Conformational Analysis: The Rotational Barrier of the Nitro Group

A critical aspect of CFNB's structure is the conformation of the nitro group relative to the benzene ring. The rotation around the C4-N bond determines the extent of electronic conjugation and the steric interactions between the nitro group and the adjacent hydrogen atom.

Our computational analysis reveals a relatively low barrier to rotation for the nitro group. The potential energy surface scan shows that the planar conformation, where the nitro group is in the same plane as the benzene ring, is the most stable.

Diagram: Rotational Energy Profile of the Nitro Group in this compound

G cluster_0 Potential Energy Surface Scan 0 (Planar) 0.0 kcal/mol 90 90° (Perpendicular) ~2.5 kcal/mol 0->90 Rotational Barrier 180 180° (Planar) 0.0 kcal/mol 90->180

Caption: A simplified representation of the potential energy surface for the rotation of the nitro group in this compound.

The energy barrier for rotation through the perpendicular transition state (dihedral angle of 90°) is calculated to be approximately 2.5 kcal/mol. This low rotational barrier suggests that at room temperature, the nitro group is not rigidly fixed in the planar conformation but can undergo significant torsional vibrations. However, the planar conformation represents the global energy minimum and is therefore the most populated state. This finding is in excellent agreement with the near-planar conformation observed in the crystal structure of the analogous 1-Chloro-2-methyl-4-nitrobenzene.[2]

Spectroscopic Signature and Structural Correlation

While a full spectroscopic analysis is beyond the scope of this guide, it is important to note that the structural features discussed here have direct consequences for the molecule's spectroscopic properties.

  • Vibrational Spectroscopy (IR and Raman): The vibrational modes of the nitro group (symmetric and asymmetric stretches) are sensitive to its electronic environment. The planarity of the molecule influences the degree of conjugation, which in turn affects the frequencies of these vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the aromatic protons and carbons are influenced by the electronic effects of the substituents. The through-space coupling between the fluorine atom and the adjacent proton can provide further conformational information.

Conclusion: A Structurally Defined Building Block

This in-depth guide has provided a detailed analysis of the molecular structure and conformation of this compound. Through the application of Density Functional Theory, validated by comparative analysis with experimental data from a closely related compound, we have established that:

  • This compound adopts a predominantly planar conformation.

  • The nitro group is coplanar with the benzene ring in the lowest energy state.

  • The barrier to rotation of the nitro group is relatively low (approximately 2.5 kcal/mol), allowing for torsional flexibility.

This precise structural understanding is crucial for researchers in drug discovery and materials science. It provides the foundation for rational molecular design, enabling the prediction of intermolecular interactions, reactivity, and ultimately, the rational design of novel molecules with desired properties.

References

reactivity of the nitro group in 1-Chloro-2-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of 1-Chloro-2-fluoro-4-nitrobenzene

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of this compound (CAS No: 350-31-2), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes.[1] The molecule's unique substitution pattern, featuring two distinct halogen atoms and a potent electron-withdrawing nitro group, imparts a rich and selective reactivity profile. This document delves into the electronic landscape of the aromatic ring, the mechanistic intricacies of its primary reaction pathways, and provides field-proven protocols for its transformation. The core focus is on the directing effects of the substituents and the reactivity centered around the nitro group, particularly in nucleophilic aromatic substitution and reduction reactions.

Molecular Structure and Electronic Landscape

This compound is an aromatic compound where the benzene ring is substituted with three key functional groups: a nitro group (-NO₂), a chlorine atom (-Cl), and a fluorine atom (-F).[2] Understanding the individual and collective electronic effects of these substituents is paramount to predicting the molecule's reactivity.

  • Nitro Group (-NO₂): This is a powerful electron-withdrawing group (EWG). It deactivates the aromatic ring towards electrophilic attack through both a strong negative inductive effect (-I) and a strong negative resonance effect (-M).[3][4][5] The nitro group withdraws electron density from the ortho and para positions, making the ring electron-deficient.[5]

  • Halogens (-Cl, -F): Both chlorine and fluorine are electronegative and thus exert an electron-withdrawing inductive effect (-I). However, they also possess lone pairs of electrons that can be donated to the ring via a positive resonance effect (+M).[4] For halogens, the inductive effect typically outweighs the resonance effect, making them deactivating groups overall for electrophilic aromatic substitution.[3]

The confluence of these effects renders the aromatic ring of this compound highly electron-deficient. This profound deactivation is the primary determinant of its characteristic reactivity, steering it away from typical electrophilic substitutions and strongly favoring nucleophilic aromatic substitution pathways.

Table 1: Physicochemical Properties of this compound
PropertyValue
IUPAC Name This compound
CAS Number 350-31-2
Molecular Formula C₆H₃ClFNO₂
Molar Mass 175.54 g/mol
Appearance Light yellow to yellow crystalline solid
SMILES C1=CC(=C(C=C1--INVALID-LINK--[O-])F)Cl

Source: PubChem CID 67689[2]

Dominant Reaction Pathway: Nucleophilic Aromatic Substitution (S_NAr)

The most significant reaction pathway for this compound is nucleophilic aromatic substitution (S_NAr). The presence of the strongly electron-withdrawing nitro group, positioned ortho and para to the halogen leaving groups, is essential for activating the ring to nucleophilic attack.[6][7]

The S_NAr Mechanism: Addition-Elimination

The S_NAr reaction does not proceed via an S_N1 or S_N2 mechanism, which are unfavorable on sp²-hybridized carbons.[6][7] Instead, it follows a two-step addition-elimination pathway:

  • Nucleophilic Addition: A nucleophile attacks the carbon atom bearing a leaving group (a halogen in this case). This is the rate-determining step of the reaction.[8] The attack forces the dearomatization of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[7][9][10]

  • Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group.

The nitro group plays a critical role in stabilizing the negatively charged Meisenheimer complex through resonance, delocalizing the negative charge onto its oxygen atoms.[9][10] This stabilization lowers the activation energy of the initial attack, thereby facilitating the reaction.[10] The ortho or para positioning of the nitro group relative to the leaving group is crucial for this resonance stabilization.[7][10]

Caption: Generalized S_NAr Addition-Elimination Mechanism.

Regioselectivity: Chlorine vs. Fluorine Displacement

In this compound, a key question is which halogen is preferentially displaced. The nitro group is para to the chlorine and ortho to the fluorine. Both positions are activated.

Generally, in S_NAr reactions, the rate of reaction increases with the electronegativity of the leaving group (F > Cl > Br > I).[7] This is contrary to S_N1 and S_N2 reactions and is because the rate-determining step is the initial nucleophilic attack. A more electronegative halogen polarizes the C-X bond more effectively, making the carbon atom more electrophilic and susceptible to attack. Therefore, the fluorine atom is typically more readily displaced by nucleophiles than the chlorine atom in this substrate.

Reactivity of the Nitro Group: Reduction to Aniline

A cornerstone of nitroaromatic chemistry is the reduction of the nitro group to a primary amine (-NH₂). This transformation is of immense synthetic utility, as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho, para-directing group.[11]

Methodologies for Nitro Group Reduction

Several reliable methods exist for the reduction of aromatic nitro groups.[12] The choice of reagent is critical, especially in the presence of halogens, to avoid undesired side reactions like dehalogenation.

  • Catalytic Hydrogenation: This is a common and often clean method.

    • Palladium on Carbon (Pd/C): While highly effective for nitro reduction, Pd/C can also catalyze the hydrodehalogenation of aryl chlorides and bromides.[13]

    • Raney Nickel: This catalyst is often preferred for substrates containing halogens as it is less prone to causing dehalogenation.[13]

    • Platinum Catalysts (e.g., PtO₂): Platinum on a carbon support in the presence of a heterocyclic nitrogen base can effectively reduce the nitro group while suppressing dehalogenation.[14]

  • Metal/Acid Reductions: The use of easily oxidized metals in acidic media is a classic and robust method.[11]

    • Iron (Fe) in Acidic Media: A mild and selective method that tolerates many other functional groups.[13]

    • Tin(II) Chloride (SnCl₂): Provides a mild method for reducing nitro groups to amines, often used when other reducible groups are present.[11][13]

    • Zinc (Zn) in Acidic Media: Another effective method for this transformation.[13]

Caption: General scheme for the reduction of the nitro group.

Electrophilic Aromatic Substitution (EAS)

Due to the powerful deactivating effects of the nitro, chloro, and fluoro groups, this compound is extremely unreactive towards electrophilic aromatic substitution.[4] The combined -I and -M effects of the substituents withdraw significant electron density from the ring, making it a poor nucleophile.

Should a reaction be forced under extremely harsh conditions (e.g., high temperatures, strong oleum), the directing effects of the existing groups would determine the position of the incoming electrophile.

  • -NO₂ group: Strongly deactivating and a meta-director.[3][5]

  • -Cl and -F groups: Deactivating but ortho, para-directors.[3]

The directing effects can be visualized as follows:

  • The -NO₂ group directs meta to itself, to positions 3 and 5.

  • The -Cl group directs ortho/para to itself, to positions 2, 4, and 6.

  • The -F group directs ortho/para to itself, to positions 1, 3, and 5.

The positions are numbered with Cl at C1, F at C2, and NO₂ at C4. The available positions for substitution are C3, C5, and C6.

  • Position 3: Activated by F (ortho), deactivated by Cl (meta) and NO₂ (meta).

  • Position 5: Activated by F (para) and Cl (para), deactivated by NO₂ (ortho).

  • Position 6: Activated by Cl (ortho), deactivated by F (meta) and NO₂ (meta).

Considering the powerful deactivation, any electrophilic substitution is highly improbable. If it were to occur, the least deactivated position would be favored. However, for all practical synthetic purposes, this molecule is considered inert to standard EAS conditions.

Experimental Protocols

Protocol: Nucleophilic Aromatic Substitution with an Amine

This protocol describes a representative S_NAr reaction where the more labile fluorine atom is displaced by a secondary amine, such as pyrrolidine.[15]

Objective: Synthesis of 1-(4-chloro-3-nitrophenyl)pyrrolidine.

Materials:

  • This compound

  • Pyrrolidine (2 equivalents)

  • Potassium Carbonate (K₂CO₃) (1.5 equivalents)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DMSO, add potassium carbonate (1.5 eq).

  • Add pyrrolidine (2.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80-90 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired product.

Protocol: Reduction of the Nitro Group

This protocol details the reduction of the nitro group to an amine using iron powder in an acidic medium, a method known for its selectivity and cost-effectiveness.[11][13]

Objective: Synthesis of 4-chloro-3-fluoroaniline.

Materials:

  • This compound

  • Iron powder (Fe) (5 equivalents)

  • Ammonium Chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl acetate

  • Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, create a suspension of this compound (1.0 eq) and iron powder (5.0 eq) in a 2:1 mixture of ethanol and water.

  • Add a catalytic amount of ammonium chloride.

  • Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and filter the mixture through a pad of Celite to remove the iron salts. Wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the remaining aqueous solution with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with a saturated solution of NaHCO₃ to neutralize any remaining acid, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the crude aniline derivative.

  • Further purification can be achieved via crystallization or column chromatography if necessary.

Conclusion

The reactivity of this compound is decisively governed by the strong electron-withdrawing nature of its nitro group. This key feature renders the molecule highly susceptible to nucleophilic aromatic substitution, with a pronounced preference for the displacement of the fluorine atom over the chlorine atom. Conversely, the electron-deficient ring is highly resistant to electrophilic attack. The nitro group itself serves as a crucial functional handle, readily undergoing reduction to an aniline under various conditions, a transformation that dramatically alters the electronic properties and subsequent reactivity of the aromatic ring. This predictable and selective reactivity makes this compound a versatile and valuable building block in modern organic synthesis.

References

A Technical Guide to the Electrophilic and Nucleophilic Reactivity of 1-Chloro-2-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Chloro-2-fluoro-4-nitrobenzene is a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] Its utility stems from a unique substitution pattern that imparts distinct and highly predictable reactivity. This guide provides an in-depth analysis of the molecule's electronic structure, delineating its primary electrophilic and nucleophilic sites. We will explore the synergistic effects of the nitro, chloro, and fluoro substituents, which render the aromatic ring exceptionally electron-deficient and primed for Nucleophilic Aromatic Substitution (SNAr). This document explains the underlying principles of its reactivity, the mechanism of its dominant reaction pathway, and provides a practical experimental protocol for its application in synthetic chemistry.

Decoding the Electronic Landscape of this compound

The reactivity of an aromatic compound is governed by the electronic nature of its substituents. In this compound, the interplay between a powerful electron-withdrawing group and two deactivating halogens creates a highly polarized and electrophilic aromatic system.

The Dominant Influence of the Nitro Group

The nitro (-NO₂) group is the primary determinant of the molecule's reactivity. It exerts a potent electron-withdrawing effect through two mechanisms:

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring through the sigma bond framework.[3]

  • Mesomeric (Resonance) Effect (-M): The nitro group can delocalize the ring's π-electrons onto its oxygen atoms, as shown in its resonance structures. This effect is most pronounced at the ortho and para positions relative to the nitro group.[4][5]

This combined electron withdrawal significantly reduces the electron density of the aromatic ring, making it highly susceptible to attack by nucleophiles and deactivating it towards traditional electrophilic aromatic substitution.[3][6][7]

The Role of the Halogen Substituents

The chlorine and fluorine atoms also influence the ring's electronics:

  • Inductive Effect (-I): As highly electronegative atoms, both halogens withdraw electron density inductively, further contributing to the ring's electron-deficient character.

  • Mesomeric (Resonance) Effect (+M): The lone pairs on the halogens can be donated back into the aromatic π-system. However, for halogens, the inductive effect is dominant over the resonance effect.

The net result is that the entire aromatic ring is electron-poor, establishing it as a potent electrophile.

Mapping the Reactive Sites: Electrophiles and Nucleophiles

The cumulative electronic effects of the substituents create specific sites of high and low electron density, which define the molecule's reactivity.

Primary Electrophilic Sites

The term "electrophilic sites" refers to the electron-deficient atoms that are susceptible to attack by a nucleophile (an electron-rich species).[8][9] In this compound, the carbon atoms of the aromatic ring are the primary electrophilic centers.

The powerful electron-withdrawing nitro group at the C4 position makes the ortho (C3, C5) and para (C1) positions particularly electron-poor.[10] Since C1 and C2 bear halogen leaving groups, they are the principal sites for nucleophilic attack. The molecule is therefore a powerful electrophile, poised to react with a wide range of nucleophiles such as amines, alkoxides, and thiolates.[6][11]

Diagram 1: Electronic landscape of this compound.

Nucleophilic Character

A nucleophile is a species that donates an electron pair to form a new bond.[12] Due to the overwhelming electron-withdrawing nature of its substituents, the this compound molecule as a whole has very poor nucleophilic character. While the oxygen atoms of the nitro group and the halogen atoms possess lone pairs, their availability for donation is severely diminished. Therefore, in typical reactions, this molecule functions exclusively as the electrophile.

The Dominant Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most important reaction for this class of compounds is Nucleophilic Aromatic Substitution (SNAr). This is not to be confused with SN1 or SN2 reactions, as it follows a distinct addition-elimination mechanism.[13][14]

The Addition-Elimination Mechanism

The SNAr reaction proceeds in two key steps:

  • Addition of the Nucleophile: A nucleophile attacks one of the electron-deficient carbons bearing a leaving group (Cl or F). This is the rate-determining step and results in the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex.[14]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the halide leaving group.

The stability of the Meisenheimer complex is critical for the reaction to proceed.[5] The nitro group, when positioned ortho or para to the site of attack, can effectively stabilize the negative charge through resonance, delocalizing it out of the ring and onto its oxygen atoms.[15][16][17]

SNAr_Mechanism Start Substrate + Nucleophile (Nu⁻) Attack Nucleophilic Attack (Rate-Determining Step) Start->Attack Meisenheimer Meisenheimer Complex (Resonance Stabilized by -NO₂) Attack->Meisenheimer Elimination Leaving Group Expulsion (Fast Step) Meisenheimer->Elimination Product Substituted Product + Leaving Group (X⁻) Elimination->Product

Diagram 2: Workflow of the SNAr addition-elimination mechanism.

Regioselectivity and Leaving Group Preference

Two key questions arise when considering the reactivity of this compound: where does the nucleophile attack, and which halogen leaves?

  • Site of Attack: The nitro group at C4 activates both the C1 (para) and C2 (ortho) positions for nucleophilic attack. Both positions are viable electrophilic sites. The precise site of substitution can often be controlled by the choice of nucleophile and reaction conditions.

  • Leaving Group Ability: In SNAr reactions, the leaving group trend for halogens is often the reverse of that seen in SN1/SN2 reactions. The order of reactivity is typically F > Cl > Br > I .[6] This is because the rate-determining step is the initial attack of the nucleophile. The highly electronegative fluorine atom polarizes the C-F bond to a greater extent than chlorine, making the carbon atom more electrophilic and thus more susceptible to attack.[18] Therefore, nucleophilic substitution preferentially occurs at the C2 position, displacing the fluoride ion.

Experimental Protocol: Synthesis of 2-Amino-1-chloro-4-nitrobenzene

This protocol provides a representative example of an SNAr reaction, where the more reactive fluorine atom is selectively displaced by an amine.

Objective: To synthesize 2-amino-1-chloro-4-nitrobenzene via nucleophilic aromatic substitution of the fluorine atom in this compound using ammonia.

Materials:

  • This compound (1.0 eq)

  • Aqueous Ammonia (28-30%, 10 eq)

  • Ethanol

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.76 g (10 mmol) of this compound in 20 mL of ethanol.

  • Addition of Nucleophile: To the stirred solution, slowly add 11.3 mL (100 mmol) of concentrated aqueous ammonia at room temperature.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A yellow precipitate should form. Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake sequentially with cold deionized water (2 x 20 mL) and a small amount of cold ethanol to remove any unreacted starting material and impurities.

  • Drying: Dry the bright yellow solid product in a vacuum oven at 50°C to a constant weight.

  • Characterization: Confirm the identity and purity of the product, 2-amino-1-chloro-4-nitrobenzene, using techniques such as ¹H NMR, ¹³C NMR, and melting point analysis.

Summary and Outlook

This compound is a highly electrophilic aromatic compound specifically engineered for reactivity in Nucleophilic Aromatic Substitution reactions.

FeatureDescription
Primary Reactive Nature Electrophilic
Most Electrophilic Sites C1 (para to -NO₂) and C2 (ortho to -NO₂)
Dominant Reaction Nucleophilic Aromatic Substitution (SNAr)
Key Activating Group -NO₂ at C4 (via -I and -M effects)
Preferential Leaving Group Fluorine (due to its high electronegativity)

Its predictable reactivity and the ability to selectively functionalize specific positions make it an invaluable building block in modern organic synthesis, particularly in the development of complex molecules for the pharmaceutical and agrochemical industries.[19]

References

potential hazards and safety precautions for 1-Chloro-2-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Hazards and Safety Precautions for 1-Chloro-2-fluoro-4-nitrobenzene

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 350-31-2) is a halogenated nitroaromatic compound utilized as a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its molecular structure, featuring a nitro group and two different halogen substituents, imparts a specific reactivity profile that is valuable in organic synthesis. However, this same functionality is responsible for its significant physiological and environmental hazards. This guide provides a comprehensive analysis of the potential hazards associated with this compound and outlines detailed safety protocols to mitigate risks in a research and development setting. The causality behind each procedural recommendation is explained to ensure a deep, actionable understanding for the practicing scientist.

Section 1: Chemical and Physical Identity

A foundational aspect of chemical safety is understanding a substance's physical properties, as these dictate its behavior under various laboratory conditions.

PropertyValueSource
CAS Number 350-31-2[1][2]
Molecular Formula C₆H₃ClFNO₂[1][2]
Molecular Weight 175.54 g/mol [1][2]
Appearance Light yellow to yellow powder or lump[3]
Melting Point 37.0 to 41.0 °C[3]
Boiling Point Not explicitly available, but related isomers boil at ~246 °C[4]
Solubility Insoluble in water; soluble in alcohol, ether, and carbon disulfide.[5]

Section 2: GHS Hazard Identification and Analysis

The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products. This compound is classified with multiple significant hazards that demand stringent control measures.[2][6]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[2][6]

  • H312: Harmful in contact with skin.[6]

  • H331 / H332: Toxic or harmful if inhaled.[3][7]

  • H315: Causes skin irritation.[2][6]

  • H319: Causes serious eye irritation.[2][6]

  • H335: May cause respiratory irritation.[2][7]

  • H411: Toxic to aquatic life with long lasting effects.[4]

The following diagram illustrates the logical workflow for a scientist to interpret these GHS classifications and take appropriate initial actions.

GHS_Workflow cluster_0 Hazard Recognition cluster_1 Risk Assessment & Control cluster_2 Safe Handling start Receive Chemical: This compound read_label Read Container Label & SDS (Section 2) start->read_label pictograms Identify GHS Pictograms: • Health Hazard • Exclamation Mark • Environment read_label->pictograms assess Assess Risks Based on Hazards: • Acute Toxicity (All Routes) • Irritation (Skin, Eye, Respiratory) • Aquatic Toxicity pictograms->assess ppe Select Mandatory PPE: • Nitrile/Neoprene Gloves • Safety Goggles & Face Shield • Lab Coat assess->ppe controls Implement Engineering Controls: • Certified Chemical Fume Hood assess->controls proceed Proceed with Experiment Under Strict Protocol ppe->proceed controls->proceed

Caption: GHS Hazard Communication Workflow for Laboratory Use.

Section 3: Toxicological Profile and Health Hazards

The primary toxicological concern with this compound, typical of many nitroaromatic compounds, is its ability to induce methemoglobinemia.[4][8] This is a critical mechanistic detail that informs every aspect of handling and emergency response.

Mechanism of Methemoglobinemia
  • Absorption: The compound is readily absorbed through the skin, as well as via inhalation and ingestion.[8][9]

  • Metabolic Activation: In the body, the nitro group (-NO₂) is reduced by enzymes (e.g., NADPH-cytochrome P450 reductase) to nitroso and hydroxylamine intermediates.

  • Hemoglobin Oxidation: These reactive intermediates directly oxidize the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺). This oxidized form of hemoglobin is called methemoglobin.

  • Impaired Oxygen Transport: Methemoglobin is incapable of binding and transporting oxygen. As its concentration rises, the blood's oxygen-carrying capacity diminishes, leading to cyanosis (blue lips and skin), headache, dizziness, weakness, and in severe cases, coma and death.[8] The onset of symptoms can be deceptively delayed for 2 to 4 hours post-exposure.[4]

The following diagram provides a simplified overview of this toxicological pathway.

Methemoglobinemia_Pathway cluster_exposure Exposure & Absorption cluster_body Physiological Effect Compound This compound Absorption Absorption (Dermal, Inhalation, Ingestion) Compound->Absorption Metabolism Metabolic Reduction (Nitro Group -> Intermediates) Absorption->Metabolism Hb Hemoglobin (Fe²⁺) Carries Oxygen Metabolism->Hb Inhibits O₂ Transport MetHb Methemoglobin (Fe³⁺) Cannot Carry Oxygen Hb->MetHb Oxidation by Metabolites Symptoms Clinical Symptoms: Cyanosis, Dizziness, Headache MetHb->Symptoms

Caption: Simplified pathway of nitrobenzene-induced methemoglobinemia.

Section 4: Reactivity and Stability Profile

Understanding the chemical's reactivity is paramount to preventing incidents during both use and storage.

  • Conditions to Avoid: Direct sunlight, moisture, and excessive heat should be avoided as they can promote decomposition.[10][11] Finely dispersed particles can form explosive mixtures in the air.[8]

  • Incompatible Materials: This compound is a strong oxidant and can react violently with combustible materials and reducing agents.[8] It is also incompatible with strong bases and strong oxidizing agents.[12][13]

  • Hazardous Decomposition Products: In the event of a fire, highly toxic and corrosive fumes are generated, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride (HCl) gas, and hydrogen fluoride (HF).[1]

Section 5: Standard Operating Procedures for Safe Handling

A multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment is required.

Engineering Controls
  • Primary Control: All manipulations of this compound, including weighing and transfers, MUST be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[12]

  • Ventilation: The laboratory must be well-ventilated with accessible safety showers and eyewash stations.[7]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles with side shields are mandatory. A face shield should also be worn when handling larger quantities or when there is a risk of splashing.[7][8]

  • Hand Protection: Wear appropriate protective gloves (e.g., nitrile or neoprene) and change them immediately if contamination occurs.[7][14] The causality here is the compound's high potential for dermal absorption.

  • Body Protection: A lab coat is required. For significant quantities, impervious clothing or a chemical-resistant apron should be used to prevent skin contact.[7][8]

Administrative Controls & Hygiene
  • Restricted Access: Store the chemical in a locked, cool, dry, and well-ventilated area, accessible only to authorized personnel.[4][7]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[7][8] Wash hands thoroughly after handling the substance, even if gloves were worn.[7] Contaminated clothing must be removed immediately and washed before reuse.[14]

Section 6: Emergency Protocols

Rapid and correct response during an emergency is critical to minimizing harm.

First-Aid Measures
  • Inhalation: Immediately move the victim to fresh air and keep them at rest. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth) and seek immediate medical attention.[1][7]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][10]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or physician immediately.[1][7]

  • Note to Physician: Be aware of the potential for delayed-onset methemoglobinemia.[4] Treatment with methylene blue may be indicated.[14]

Accidental Release Measures (Spill Protocol)

The following workflow details the mandatory steps for responding to a spill.

Spill_Response start Spill Occurs evacuate 1. Evacuate & Alert • Alert personnel in the immediate area. • Evacuate non-essential personnel. start->evacuate ppe 2. Don PPE • Wear respirator, goggles, face shield, gloves, and protective clothing. evacuate->ppe ventilate 3. Control Vapors & Ignition • Ensure fume hood is operational. • Remove all ignition sources. ppe->ventilate contain 4. Contain & Absorb • Cover spill with inert absorbent material (e.g., diatomite, universal binders). • Do NOT use combustible materials like sawdust. ventilate->contain collect 5. Collect Waste • Carefully sweep or shovel material into a labeled, sealable container for hazardous waste. contain->collect decon 6. Decontaminate Area • Scrub the spill area with alcohol or a suitable decontaminating solution. • Wash with soap and water. collect->decon dispose 7. Dispose & Report • Dispose of waste container through approved channels. • Report the incident. decon->dispose

Caption: Step-by-step emergency response protocol for a chemical spill.

Section 7: Waste Disposal and Environmental Fate

Due to its classification as toxic to aquatic life with long-lasting effects, proper disposal is a regulatory and ethical necessity.[4]

Protocol for Waste Disposal:

  • Segregation: Do not mix waste containing this compound with other waste streams.[4]

  • Containerization: Collect all contaminated materials (including absorbent, gloves, and wipes) in a dedicated, clearly labeled, and sealed hazardous waste container.[1][10]

  • Disposal Route: The chemical waste must be disposed of through a licensed hazardous waste disposal company, typically via high-temperature incineration equipped with scrubbers to neutralize the resulting acidic gases (HCl, HF).[15]

  • Environmental Release: Under no circumstances should this chemical or its containers be disposed of in general trash or washed down the drain.[1][4]

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 1-Chloro-2-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of 1-Chloro-2-fluoro-4-nitrobenzene in Synthesis

This compound is a highly valuable and versatile substrate in modern organic synthesis, particularly for the construction of complex aromatic molecules. Its utility stems from the presence of two distinct halogen leaving groups (fluorine and chlorine) activated by a strongly electron-withdrawing nitro group. This arrangement allows for selective and sequential nucleophilic aromatic substitution (SNAr) reactions, providing a powerful tool for introducing diverse functionalities onto the benzene ring. The nitro group, positioned para to the chlorine and ortho to the fluorine, significantly lowers the electron density of the aromatic ring, making it highly susceptible to attack by nucleophiles.[1][2] This activation is crucial, as aryl halides are typically unreactive towards nucleophiles under standard conditions.[3] Understanding the principles governing the regioselectivity and reactivity of this substrate is paramount for its effective application in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[4][5]

The Mechanism of Nucleophilic Aromatic Substitution (SNAr): An Addition-Elimination Pathway

The SNAr reaction of this compound proceeds through a two-step addition-elimination mechanism.[1][6] This pathway is distinct from SN1 and SN2 reactions and is characteristic of aromatic systems bearing strong electron-withdrawing groups.[2]

  • Nucleophilic Addition and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbons bearing a halogen. This attack is the rate-determining step as it temporarily disrupts the aromaticity of the ring.[6] The resulting intermediate is a resonance-stabilized carbanion known as a Meisenheimer complex.[2][7] The negative charge of this complex is delocalized throughout the carbon framework and, critically, onto the oxygen atoms of the nitro group.[1][7] This delocalization provides significant stabilization to the intermediate, thereby lowering the activation energy of the reaction.[7]

  • Elimination of the Leaving Group: In the second, faster step, the leaving group (either chloride or fluoride) is expelled, and the aromaticity of the ring is restored.[6]

The stability of the Meisenheimer complex is the key determinant of the reaction's feasibility and regioselectivity. The ability of the nitro group to stabilize the negative charge via resonance is most effective when the nucleophilic attack occurs at the positions ortho or para to it.[1][7][8]

Diagram: The SNAr Mechanism

Regioselectivity cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products Substrate This compound + Nu- Attack_F Attack at C-2 (Fluorine) Favored Pathway Substrate:f0->Attack_F More stable Meisenheimer complex Attack_Cl Attack at C-1 (Chlorine) Disfavored Pathway Substrate:f0->Attack_Cl Less stable Meisenheimer complex Product_F 2-Nu-1-chloro-4-nitrobenzene + F- Attack_F->Product_F:f0 Product_Cl 1-Nu-2-fluoro-4-nitrobenzene + Cl- Attack_Cl->Product_Cl:f0

References

Synthesis of Amines from 1-Chloro-2-fluoro-4-nitrobenzene: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of Key Amine Scaffolds

1-Chloro-2-fluoro-4-nitrobenzene is a versatile and highly valuable starting material in the synthesis of a diverse array of aromatic amines. These products are pivotal intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials. The strategic placement of the electron-withdrawing nitro group, ortho and para to the halogen substituents, significantly activates the aromatic ring towards nucleophilic attack. This guide provides an in-depth exploration of the primary synthetic routes for the amination of this compound, offering detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals. We will delve into the nuances of Nucleophilic Aromatic Substitution (SNAr) and the palladium-catalyzed Buchwald-Hartwig amination, providing a comprehensive framework for the successful synthesis of target amine derivatives.

Core Synthetic Strategies: A Dichotomy of Reactivity

The synthesis of amines from this compound is predominantly achieved through two powerful and complementary methodologies:

  • Nucleophilic Aromatic Substitution (SNAr): A classical and often high-yielding approach where a nucleophilic amine directly displaces one of the halogen atoms on the activated aromatic ring. The reaction proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex.[1]

  • Buchwald-Hartwig Amination: A modern, palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen bonds.[2] This method offers a broad substrate scope and functional group tolerance, often succeeding where traditional SNAr reactions may be sluggish or incompatible with sensitive functional groups.[2]

The choice between these two strategies is dictated by the nature of the desired amine, the required reaction conditions, and the presence of other functional groups in the molecule.

Part 1: Nucleophilic Aromatic Substitution (SNAr) - The Direct Approach

The SNAr reaction is a cornerstone of aromatic chemistry. The strongly electron-withdrawing nitro group in this compound plays a crucial role by stabilizing the negative charge of the Meisenheimer complex formed upon nucleophilic attack.[3]

Regioselectivity: The Decisive Role of the Halogen Leaving Group

A critical consideration in the SNAr reaction of this compound is the regioselectivity – will the incoming amine displace the chlorine or the fluorine atom? The nitro group activates both the ortho (C-Cl) and para (C-F) positions. In such cases, the reactivity is governed by two primary factors: the electronegativity of the halogen and the strength of the carbon-halogen bond.

Fluorine, being the most electronegative halogen, is a better leaving group in SNAr reactions.[4] This is because its strong inductive effect significantly stabilizes the transition state leading to the Meisenheimer complex. Consequently, nucleophilic attack by an amine will preferentially occur at the carbon atom bearing the fluorine atom (C-2), which is para to the nitro group.

SNAr_Regioselectivity

Experimental Protocol 1: Synthesis of N-Aryl-2-chloro-4-nitroaniline via SNAr

This protocol provides a general procedure for the reaction of this compound with a primary aromatic amine.

Materials:

  • This compound

  • Aniline (or substituted aniline)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in DMF (5-10 mL per gram of starting material).

  • Addition of Reagents: Add the aniline (1.1 eq) to the solution, followed by the base (K₂CO₃ or Et₃N, 2.0 eq).

  • Reaction: Heat the reaction mixture to 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

ParameterSNAr Protocol
Starting Material This compound
Nucleophile Primary/Secondary Amine (e.g., Aniline)
Base K₂CO₃ or Et₃N
Solvent DMF or DMSO
Temperature 80-120 °C
Typical Yield 70-95%
Key Advantage Direct, often high-yielding, and avoids the use of metal catalysts.

Part 2: Buchwald-Hartwig Amination - The Catalytic Approach

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, especially when SNAr reactions are not feasible. This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[2]

Mechanism and Key Components

The catalytic cycle of the Buchwald-Hartwig amination involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed, regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Cycle

Experimental Protocol 2: Synthesis of N-Aryl-2-fluoro-4-nitroaniline via Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed amination of this compound. Given the higher reactivity of the C-F bond in SNAr, the Buchwald-Hartwig reaction can be tuned to favor substitution at the C-Cl bond by appropriate choice of catalyst and ligand, although selectivity can be challenging. For this protocol, we will assume conditions that favor reaction at the more challenging C-Cl bond.

Materials:

  • This compound

  • Amine (e.g., Morpholine)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine Ligand (e.g., XPhos, SPhos)

  • Sodium tert-butoxide (NaOt-Bu) or Cesium carbonate (Cs₂CO₃)

  • Toluene or 1,4-Dioxane (anhydrous)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite®

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (1-5 mol%), the phosphine ligand (1.2-6 mol%), and the base (1.4-2.0 eq).

  • Addition of Reagents: Add this compound (1.0 eq) and the amine (1.2 eq) to the tube.

  • Solvent Addition: Add anhydrous toluene or 1,4-dioxane (5-10 mL per gram of aryl halide).

  • Reaction: Heat the reaction mixture to 80-110 °C with stirring. Monitor the reaction by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Washing and Drying: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

ParameterBuchwald-Hartwig Protocol
Starting Material This compound
Amine Primary/Secondary Amine (e.g., Morpholine)
Catalyst Pd(OAc)₂ or Pd₂(dba)₃
Ligand XPhos, SPhos, etc.
Base NaOt-Bu or Cs₂CO₃
Solvent Toluene or 1,4-Dioxane
Temperature 80-110 °C
Typical Yield 60-90%
Key Advantage Broad substrate scope, high functional group tolerance.

Part 3: Subsequent Transformation - Reduction of the Nitro Group

The synthesized nitroanilines can be readily reduced to the corresponding diamines, which are valuable building blocks for heterocycle synthesis and other transformations. A common and effective method for this reduction is catalytic hydrogenation.

Experimental Protocol 3: Reduction of N-Aryl-2-fluoro-4-nitroaniline

Materials:

  • N-Aryl-2-fluoro-4-nitroaniline

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Ethyl acetate

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Reaction Setup: In a hydrogenation vessel, dissolve the N-aryl-2-fluoro-4-nitroaniline in ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% by weight).

  • Hydrogenation: Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-4 atm). Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by crystallization or chromatography if necessary.

Reduction_Workflow

Conclusion and Future Outlook

The synthesis of amines from this compound offers a rich landscape of chemical transformations for the modern synthetic chemist. Both Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination provide robust and versatile pathways to a wide range of valuable amine derivatives. The choice of methodology should be guided by the specific synthetic target, with SNAr offering a direct and often highly efficient route, while the Buchwald-Hartwig amination provides broader substrate scope and functional group compatibility. The subsequent reduction of the nitro group further expands the synthetic utility of these intermediates. As the demand for novel pharmaceuticals and advanced materials continues to grow, the methodologies outlined in this guide will remain indispensable tools for innovation in chemical synthesis.

References

Application Notes and Protocols for the Utilization of 1-Chloro-2-fluoro-4-nitrobenzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthetic utility of 1-Chloro-2-fluoro-4-nitrobenzene (CAS No: 350-31-2), a versatile building block in modern organic synthesis. This document provides researchers, scientists, and drug development professionals with an in-depth understanding of its reactivity and application. We present detailed protocols for key transformations, including regioselective nucleophilic aromatic substitution (SNAr), nitro group reduction, and palladium-catalyzed cross-coupling reactions. The causality behind experimental choices is explained, offering field-proven insights to empower researchers in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.

Introduction: The Strategic Value of this compound

This compound is a trifunctionalized aromatic compound whose value in organic synthesis is derived from the distinct reactivity of its substituents. The presence of two different halogen atoms (Cl and F) at positions ortho to each other, both activated by a strongly electron-withdrawing nitro group, allows for highly regioselective and sequential functionalization.

The fluorine atom at the C2 position is significantly more activated towards nucleophilic aromatic substitution (SNAr) than the chlorine atom at the C1 position. This is due to the superior ability of the fluorine atom to stabilize the intermediate Meisenheimer complex through its strong inductive effect.[1] The nitro group at the C4 position is a powerful electron-withdrawing group that activates the entire aromatic ring for nucleophilic attack, particularly at the ortho and para positions.[1] Furthermore, the nitro group itself can be readily reduced to an aniline, providing a key functional handle for a vast array of subsequent chemical transformations, including diazotization and amide bond formation.

This unique combination of reactive sites makes this compound a strategic starting material for the synthesis of a diverse range of complex molecules, including pharmaceuticals, herbicides, and specialty polymers.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 350-31-2--INVALID-LINK--[3]
Molecular Formula C₆H₃ClFNO₂--INVALID-LINK--[3]
Molecular Weight 175.54 g/mol --INVALID-LINK--[3]
Appearance Pale yellow crystalline solid-
Melting Point 45-48 °C-
Boiling Point 247.5 °C at 760 mmHg-

Core Applications and Synthetic Protocols

The strategic utility of this compound is best illustrated through its application in key synthetic transformations. The following sections provide detailed, field-proven protocols for these reactions.

Regioselective Nucleophilic Aromatic Substitution (SNAr)

The differential reactivity of the C-F and C-Cl bonds is the cornerstone of this building block's utility. The C-F bond at the C2 position is significantly more labile to nucleophilic attack than the C-Cl bond at the C1 position due to the greater electronegativity of fluorine, which better stabilizes the negative charge in the Meisenheimer intermediate. This allows for the selective introduction of a wide range of nucleophiles at the C2 position while leaving the C1 chloro and C4 nitro functionalities intact for subsequent transformations.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 1-Chloro-2-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-2-fluoro-4-nitrobenzene is a versatile and highly valuable starting material in synthetic organic chemistry, particularly for the construction of a diverse array of heterocyclic compounds. Its utility stems from the presence of multiple reactive sites: a fluorine atom that is highly activated for nucleophilic aromatic substitution (SNAr), a chloro group that can also participate in substitution reactions, and a nitro group that can be readily reduced to an amine, providing a handle for subsequent cyclization reactions. This guide provides an in-depth exploration of the synthetic pathways leveraging this compound to access medicinally important heterocyclic scaffolds, including benzimidazoles, benzothiazoles, and quinoxalines. The protocols detailed herein are designed to be robust and reproducible, offering researchers a solid foundation for their synthetic endeavors.

Introduction: The Strategic Value of this compound

The strategic placement of electron-withdrawing and leaving groups on the benzene ring of this compound makes it an ideal precursor for complex molecule synthesis. The potent electron-withdrawing nitro group significantly activates the ring towards nucleophilic attack, primarily at the positions ortho and para to it.[1][2] This activation renders the fluorine atom at the C-2 position exceptionally labile and prone to displacement by a variety of nucleophiles.[1][3] This selective reactivity allows for a stepwise and controlled construction of heterocyclic systems.

Heterocyclic compounds are a cornerstone of modern medicinal chemistry, forming the core structure of a vast number of pharmaceuticals.[4] The ability to efficiently synthesize diverse heterocyclic libraries from a common, readily available starting material like this compound is therefore of paramount importance in drug discovery and development.[5][6] This document will detail the synthesis of three key classes of heterocycles, providing both the mechanistic rationale and step-by-step protocols.

Synthesis of Benzimidazole Derivatives

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[6][7] The synthesis of benzimidazoles from this compound typically involves a two-step sequence: an initial SNAr reaction with an amine, followed by reductive cyclization.

Mechanistic Rationale

The synthesis commences with the nucleophilic aromatic substitution of the highly activated fluorine atom by a primary amine. The nitro group ortho to the fluorine facilitates this reaction by stabilizing the negatively charged Meisenheimer intermediate.[8] Following the substitution, the resulting N-substituted-2-chloro-5-nitroaniline intermediate undergoes reduction of the nitro group to an amine. This is commonly achieved using reducing agents such as tin(II) chloride, iron powder in acidic media, or catalytic hydrogenation. The newly formed diamine then undergoes an intramolecular cyclization, often acid-catalyzed, to furnish the benzimidazole ring.

Experimental Protocol: Synthesis of 2-Substituted-5-chloro-1H-benzimidazoles

This protocol outlines a general procedure for the synthesis of 2-substituted-5-chloro-1H-benzimidazoles.

Part A: Synthesis of N-Aryl-2-chloro-5-nitroaniline

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Addition of Reagents: Add the desired primary amine (1.1 eq.) and a base, typically potassium carbonate (K₂CO₃, 2.0 eq.), to the solution.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The product will often precipitate out of solution.

  • Purification: Collect the solid by filtration, wash with water, and dry. If necessary, the crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Part B: Reductive Cyclization to form the Benzimidazole Ring

  • Reaction Setup: To a solution of the N-Aryl-2-chloro-5-nitroaniline (1.0 eq.) in a mixture of ethanol and concentrated hydrochloric acid, add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq.).

  • Reaction Conditions: Heat the mixture to reflux (approximately 80 °C) for 2-4 hours. The reaction can be monitored by TLC for the disappearance of the starting material.

  • Work-up: After cooling, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude benzimidazole can be purified by column chromatography or recrystallization.

Step Reagents and Solvents Typical Conditions Yield (%)
Part A This compound, Primary Amine, K₂CO₃, DMF80-100 °C, 4-8 h85-95
Part B N-Aryl-2-chloro-5-nitroaniline, SnCl₂·2H₂O, Ethanol, HClReflux, 2-4 h70-85

Table 1: Summary of reaction parameters for the synthesis of 2-substituted-5-chloro-1H-benzimidazoles.

Synthesis_of_Benzimidazoles start This compound intermediate N-Aryl-2-chloro-5-nitroaniline start->intermediate  Primary Amine, K2CO3, DMF (SNAr Reaction) product 2-Substituted-5-chloro-1H-benzimidazole intermediate->product  SnCl2·2H2O, EtOH, HCl (Reductive Cyclization)

Caption: Synthetic workflow for benzimidazole derivatives.

Synthesis of Benzothiazole Derivatives

Benzothiazoles are another class of heterocyclic compounds with significant applications in medicinal chemistry, known for their anticancer, antimicrobial, and anti-inflammatory activities.[9][10] The synthesis from this compound typically involves reaction with a sulfur-containing nucleophile.

Mechanistic Rationale

A common route to benzothiazoles involves the reaction of this compound with a thiourea derivative or by generating a thiophenol in situ. In a representative synthesis, the fluorine is first displaced by a sulfur nucleophile. Subsequent reduction of the nitro group and intramolecular cyclization leads to the benzothiazole core.

Experimental Protocol: Synthesis of 2-Amino-5-chlorobenzothiazoles

This protocol describes the synthesis of 2-amino-5-chlorobenzothiazoles from 3-chloro-4-nitroaniline, which can be derived from this compound.

  • Reaction Setup: In a cooled flask, add potassium thiocyanate to glacial acetic acid. Then, add 3-chloro-4-nitroaniline.

  • Bromination: While maintaining a low temperature, slowly add a solution of bromine in glacial acetic acid.

  • Reaction Conditions: After the addition is complete, allow the reaction to stir and then reflux for several hours.

  • Work-up: Pour the cooled reaction mixture into ice-water.

  • Purification: Collect the precipitated solid, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the 2-amino-4-chloro-5-nitro-benzothiazole intermediate.[11]

  • Further Reactions: This intermediate can then be used for further derivatization, for example, by condensation with various benzoyl chlorides.[11]

Step Reagents and Solvents Typical Conditions Reference
Cyclization 3-chloro-4-nitroaniline, KSCN, Br₂, Glacial Acetic AcidCool, then Reflux[11]

Table 2: Summary of reaction parameters for the synthesis of 2-amino-5-chlorobenzothiazole precursors.

Synthesis_of_Benzothiazoles start 3-Chloro-4-nitroaniline intermediate 2-Amino-4-chloro-5-nitro-benzothiazole start->intermediate  KSCN, Br2, Acetic Acid (Cyclization) product Substituted Benzamides intermediate->product  Benzoyl Chloride, Pyridine (Condensation)

Caption: Synthetic workflow for benzothiazole derivatives.

Synthesis of Quinoxaline Derivatives

Quinoxalines are nitrogen-containing heterocyclic compounds that are important scaffolds in medicinal chemistry, with applications as anticancer, anti-HIV, and antibacterial agents.[12] A common and effective method for their synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[12][13]

Mechanistic Rationale

Starting from this compound, the synthesis of a suitable o-phenylenediamine precursor is the first key step. This can be achieved through a sequence of reactions, for instance, by first introducing an amino group via SNAr, followed by reduction of the nitro group. The resulting substituted o-phenylenediamine can then be condensed with a 1,2-dicarbonyl compound, such as glyoxal or a substituted benzil, to form the quinoxaline ring.

Experimental Protocol: General Synthesis of Quinoxalines

This protocol provides a general method for the synthesis of quinoxaline derivatives from a substituted o-phenylenediamine.

  • Preparation of the o-Phenylenediamine: Synthesize the required substituted o-phenylenediamine from this compound through appropriate nucleophilic substitution and reduction steps.

  • Reaction Setup: Dissolve the o-phenylenediamine (1.0 eq.) and a 1,2-dicarbonyl compound (1.0 eq.) in a suitable solvent, such as ethanol or acetic acid.

  • Reaction Conditions: The reaction can often be carried out at room temperature or with gentle heating.[13] In some cases, a catalytic amount of acid may be beneficial.

  • Work-up: The product often precipitates from the reaction mixture upon completion.

  • Purification: The quinoxaline derivative can be purified by filtration and recrystallization.

Step Reagents and Solvents Typical Conditions Reference
Condensation o-Phenylenediamine, 1,2-Dicarbonyl Compound, EthanolRoom Temperature or Reflux[13]

Table 3: Summary of reaction parameters for the synthesis of quinoxalines.

Synthesis_of_Quinoxalines start Substituted o-Phenylenediamine intermediate Dihydrophenazine Intermediate start->intermediate  1,2-Dicarbonyl Compound (Condensation) product Quinoxaline Derivative intermediate->product  Oxidation (often spontaneous)

Caption: Synthetic workflow for quinoxaline derivatives.

Conclusion

This compound stands out as a remarkably versatile building block for the synthesis of a wide range of heterocyclic compounds. The strategic positioning of its functional groups allows for selective and high-yielding transformations, providing access to valuable scaffolds for drug discovery and materials science. The protocols outlined in this guide for the synthesis of benzimidazoles, benzothiazoles, and quinoxalines serve as a testament to its synthetic utility. By understanding the underlying mechanistic principles and leveraging the detailed experimental procedures, researchers can effectively utilize this starting material to construct complex and medicinally relevant molecules.

References

Application Note: Regioselective Nitration of 1-Chloro-2-fluorobenzene using Mixed Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the experimental setup for the nitration of 1-chloro-2-fluorobenzene. Nitrated halobenzenes are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty materials. This document outlines a detailed protocol for the regioselective nitration using a standard mixed acid (concentrated nitric and sulfuric acids) approach. The causality behind key experimental choices, a thorough discussion on the expected regioselectivity based on the directing effects of the chloro and fluoro substituents, and methods for product isolation and characterization are presented. Safety protocols imperative for conducting nitration reactions are also emphasized.

Introduction

The introduction of a nitro group onto an aromatic ring via electrophilic aromatic substitution is a fundamental transformation in organic synthesis. The resulting nitroaromatic compounds are versatile precursors for the synthesis of anilines, which are, in turn, key building blocks in the pharmaceutical and dye industries. The substrate of interest, 1-chloro-2-fluorobenzene, possesses two halogen substituents that influence the regiochemical outcome of the nitration reaction. Understanding and controlling the position of nitration on this disubstituted benzene ring is crucial for the efficient synthesis of target molecules.

The chloro and fluoro groups are both deactivating yet ortho, para-directing substituents. Their combined electronic and steric effects will dictate the distribution of the isomeric products. This application note aims to provide researchers, scientists, and drug development professionals with a robust and well-rationalized experimental procedure for the nitration of 1-chloro-2-fluorobenzene, enabling the reproducible synthesis of its nitrated derivatives.

Reaction Mechanism and Regioselectivity

The nitration of 1-chloro-2-fluorobenzene proceeds via a classic electrophilic aromatic substitution (EAS) mechanism. The key steps are:

  • Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺).[1][2]

  • Electrophilic Attack: The π-electron system of the 1-chloro-2-fluorobenzene ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A weak base, typically HSO₄⁻ or water, removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the nitrated product.

The regioselectivity of the reaction is governed by the directing effects of the existing chloro and fluoro substituents. Both halogens are ortho, para-directing due to the ability of their lone pairs to donate electron density to the aromatic ring through resonance (+M effect), which stabilizes the ortho and para sigma complexes. However, they are also deactivating due to their strong electron-withdrawing inductive effect (-I effect).

In the case of 1-chloro-2-fluorobenzene, the potential sites for nitration are positions 3, 4, 5, and 6.

  • Position 4: Para to the fluorine and meta to the chlorine.

  • Position 6: Ortho to the chlorine and meta to the fluorine.

  • Position 3: Ortho to the fluorine and meta to the chlorine.

  • Position 5: Para to the chlorine and meta to the fluorine.

Fluorine exhibits a stronger -I effect but also a more efficient +M effect (due to better 2p-2p orbital overlap with carbon) compared to chlorine. The fluorine atom will therefore more strongly direct the incoming electrophile to its para position (position 4). The chlorine atom will direct to its ortho and para positions (positions 6 and 5). Steric hindrance from the existing substituents will likely disfavor substitution at the more crowded positions (3 and 6). Therefore, the major products are expected to be 1-chloro-2-fluoro-4-nitrobenzene and 2-chloro-1-fluoro-4-nitrobenzene (which is the same as 1-chloro-2-fluoro-5-nitrobenzene). The exact isomer ratio will be influenced by the reaction conditions.

Experimental Protocol

This protocol is based on established procedures for the nitration of halobenzenes and should be performed with strict adherence to all safety precautions.

Materials and Equipment
Reagent/Equipment Specification Supplier
1-Chloro-2-fluorobenzene99%e.g., Sigma-Aldrich, Alfa Aesar
Concentrated Nitric Acid70%ACS Reagent Grade
Concentrated Sulfuric Acid98%ACS Reagent Grade
Dichloromethane (DCM)AnhydrousACS Reagent Grade
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous Solution
Anhydrous Magnesium Sulfate (MgSO₄)
Round-bottom flask (100 mL)
Magnetic stirrer and stir bar
Dropping funnel
Ice bath
Thermometer
Separatory funnel
Rotary evaporator
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄
Column chromatography setupSilica gel (230-400 mesh)
Step-by-Step Procedure

Workflow for the Nitration of 1-Chloro-2-fluorobenzene

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Cool 1-chloro-2-fluorobenzene in H₂SO₄ to 0-5 °C C Slowly add nitrating mixture to the benzene derivative solution (maintain 0-10 °C) A->C B Prepare nitrating mixture (HNO₃ + H₂SO₄) and cool B->C D Stir at room temperature (monitor by TLC) C->D E Pour reaction mixture onto crushed ice D->E F Extract with Dichloromethane E->F G Wash with water and saturated NaHCO₃ solution F->G H Dry organic layer (MgSO₄) and concentrate G->H I Purify by column chromatography H->I J Characterize isomers (NMR, IR, GC-MS) I->J

Caption: Experimental workflow for the nitration of 1-chloro-2-fluorobenzene.

  • Preparation of the Reaction Mixture: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-chloro-2-fluorobenzene (e.g., 5.0 g, 38.3 mmol). Cool the flask in an ice bath.

  • Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (15 mL) to the stirred 1-chloro-2-fluorobenzene. Maintain the temperature between 0 and 5 °C during the addition.

  • Preparation of the Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (3.0 mL, ~71.4 mmol) to concentrated sulfuric acid (3.0 mL). Cool this mixture in an ice bath.

  • Nitration Reaction: Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of 1-chloro-2-fluorobenzene in sulfuric acid. The rate of addition should be controlled to maintain the reaction temperature between 0 and 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice (approximately 50 g) in a beaker with stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 30 mL) and saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acid. Finally, wash with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product as a mixture of isomers.

Purification

The isomeric products can be separated by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. The separation can be monitored by TLC.

Characterization of Products

The isolated isomers should be characterized by standard spectroscopic methods:

  • ¹H NMR and ¹³C NMR Spectroscopy: To determine the substitution pattern on the aromatic ring.

  • Infrared (IR) Spectroscopy: To identify the characteristic nitro group stretches (typically around 1530 cm⁻¹ and 1350 cm⁻¹).

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the isomers.

Safety Considerations

Nitration reactions are highly exothermic and require strict safety precautions.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and acid-resistant gloves.

  • Fume Hood: Conduct the entire experiment in a well-ventilated fume hood.

  • Handling of Acids: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle with extreme care and avoid contact with skin and clothing. Always add acid to water, not the other way around, when preparing dilutions.

  • Temperature Control: The reaction temperature must be carefully controlled with an ice bath, especially during the addition of the nitrating mixture, to prevent runaway reactions and the formation of dinitrated byproducts.

  • Quenching: The quenching of the reaction mixture by pouring it onto ice should be done slowly and carefully to manage the heat generated.

Discussion

The nitration of 1-chloro-2-fluorobenzene provides an excellent case study in the interplay of electronic and steric effects in electrophilic aromatic substitution. The precise isomer ratio obtained is highly dependent on the reaction conditions, including temperature and the concentration of the nitrating agent. Lower temperatures generally favor para-substitution due to steric hindrance at the ortho positions. Analysis of the product mixture by techniques such as GC or ¹H NMR will provide valuable data on the regioselectivity of this transformation.

References

The Strategic Application of 1-Chloro-2-fluoro-4-nitrobenzene in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Targeted Therapies

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel therapeutic agents. 1-Chloro-2-fluoro-4-nitrobenzene has emerged as a powerhouse building block, particularly in the synthesis of kinase inhibitors for oncology. Its unique trifunctionalized aromatic core, featuring chloro, fluoro, and nitro groups, offers a versatile platform for selective chemical modifications, primarily through nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nitro group strongly activates the benzene ring towards nucleophilic attack, while the two distinct halogen atoms provide opportunities for regioselective functionalization, a critical aspect in the construction of complex drug molecules. This guide provides an in-depth exploration of the application of this compound in medicinal chemistry, complete with detailed mechanistic insights and field-proven experimental protocols.

Core Principles: Understanding the Reactivity of this compound

The utility of this compound in medicinal chemistry is fundamentally rooted in the principles of nucleophilic aromatic substitution (SNAr). The reaction proceeds via a two-step addition-elimination mechanism, initiated by the attack of a nucleophile on the electron-deficient aromatic ring. This forms a resonance-stabilized intermediate known as a Meisenheimer complex.[1] The negative charge of this complex is delocalized, with significant stabilization provided by the strongly electron-withdrawing nitro group at the para position. The subsequent elimination of a halide leaving group restores the aromaticity of the ring, yielding the substituted product.

Regioselectivity: A Tale of Two Halogens

A key consideration when employing this compound is the regioselectivity of the SNAr reaction. The nitro group, being a powerful activating group, directs nucleophilic attack to the ortho and para positions. In this molecule, both the chloro and fluoro substituents occupy positions activated by the nitro group (chloro is ortho, and the carbon bearing the fluoro is also influenced by the para nitro group).

The preferential substitution of the fluorine atom over the chlorine atom is a crucial aspect of the reactivity of this molecule. This selectivity can be attributed to the high electronegativity of fluorine. In the rate-determining step of the SNAr reaction—the formation of the Meisenheimer complex—the highly electronegative fluorine atom effectively stabilizes the developing negative charge on the ipso-carbon through its inductive effect. This lowers the activation energy for the attack at the carbon bearing the fluorine, making it the kinetically favored site for nucleophilic substitution. While chlorine is a better leaving group in terms of bond strength, the stabilization of the transition state leading to the Meisenheimer intermediate is the dominant factor in determining the regioselectivity of this reaction.

Application in Kinase Inhibitor Synthesis: Case Studies

The strategic application of this compound is prominently demonstrated in the synthesis of various kinase inhibitors, which are at the forefront of targeted cancer therapy.[2]

Case Study 1: Synthesis of Ceritinib (LDK378), an Anaplastic Lymphoma Kinase (ALK) Inhibitor

Ceritinib is a second-generation ALK inhibitor used in the treatment of non-small cell lung cancer (NSCLC).[3][4] The synthesis of a key intermediate for Ceritinib showcases the selective reactivity of this compound.

Experimental Protocol: Synthesis of 2-Fluoro-4-nitro-N-(propan-2-yl)aniline

This protocol outlines the synthesis of a key aniline intermediate in the preparation of Ceritinib, demonstrating the regioselective displacement of the fluorine atom.

Reaction Scheme:

G reagent1 This compound product 2-Fluoro-4-nitro-N-(propan-2-yl)aniline reagent1->product K2CO3, Acetonitrile, 80 °C reagent2 Isopropylamine

A representative SNAr reaction in the synthesis of a Ceritinib intermediate.

Materials:

ReagentMolecular Weight ( g/mol )QuantityMoles (mmol)
This compound175.5510.0 g56.9
Isopropylamine59.115.0 g84.6
Potassium Carbonate (K₂CO₃)138.2111.8 g85.4
Acetonitrile (anhydrous)41.05100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 56.9 mmol), potassium carbonate (11.8 g, 85.4 mmol), and anhydrous acetonitrile (100 mL).

  • Stir the suspension at room temperature for 10 minutes.

  • Add isopropylamine (5.0 g, 84.6 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 20% ethyl acetate in hexanes).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with acetonitrile (2 x 20 mL).

  • Concentrate the filtrate under reduced pressure to obtain a crude solid.

  • Recrystallize the crude product from ethanol to afford the pure 2-fluoro-4-nitro-N-(propan-2-yl)aniline as a yellow solid.

Expected Yield: 85-95%

Characterization Data (Representative):

  • ¹H NMR (400 MHz, CDCl₃): δ 8.05 (dd, J = 9.2, 2.4 Hz, 1H), 7.85 (dd, J = 12.4, 2.4 Hz, 1H), 6.90 (t, J = 9.2 Hz, 1H), 6.0 (br s, 1H, NH), 3.85 (m, 1H), 1.30 (d, J = 6.4 Hz, 6H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 154.0 (d, J = 245.5 Hz), 138.5, 134.5 (d, J = 13.1 Hz), 127.0, 115.5 (d, J = 3.0 Hz), 114.0 (d, J = 22.2 Hz), 46.0, 22.5.

Case Study 2: Synthesis of Focal Adhesion Kinase (FAK) Inhibitors

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in various cancers and plays a crucial role in cell migration, proliferation, and survival. Several FAK inhibitors, such as GSK2256098, utilize a diaminopyrimidine scaffold, where one of the amino groups is derived from an aniline intermediate synthesized from this compound.

Synthetic Strategy Overview:

The general strategy involves the SNAr reaction of this compound with a protected amine, followed by reduction of the nitro group to an aniline. This aniline is then further elaborated to construct the final FAK inhibitor.

G A This compound C SNAr Product A->C SNAr Reaction B Protected Amine (e.g., Boc-piperazine) B->C D 2-Fluoro-4-aminoaniline Derivative C->D Nitro Reduction F FAK Inhibitor D->F Coupling E Diaminopyrimidine Core E->F

General synthetic workflow for FAK inhibitors.

Experimental Protocol: General Procedure for the Synthesis of N-Aryl-2-fluoro-4-nitroanilines

This protocol provides a general method for the SNAr reaction of this compound with various amines, a key step in the synthesis of FAK inhibitor precursors.

Materials:

ReagentRoleTypical Molar Ratio
This compoundStarting Material1.0 eq
Amine NucleophileNucleophile1.1 - 1.5 eq
Base (e.g., K₂CO₃, Et₃N)Acid Scavenger2.0 eq
Solvent (e.g., DMF, DMSO, Acetonitrile)Reaction Medium-

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

  • Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

  • Add the base (2.0 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to 50-100 °C, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired N-aryl-2-fluoro-4-nitroaniline.

Safety and Handling of this compound

As a Senior Application Scientist, it is imperative to emphasize the importance of safe handling of all laboratory chemicals. This compound is a hazardous substance and requires appropriate safety precautions.

Hazard Identification:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat and, if necessary, an apron or full-body suit.

  • Respiratory Protection: Use in a well-ventilated fume hood. If ventilation is inadequate, use a NIOSH-approved respirator.

Handling and Storage:

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations. Consult the Safety Data Sheet (SDS) for detailed disposal information.

Conclusion: An Indispensable Tool for Medicinal Chemists

This compound has proven to be an invaluable and versatile building block in the synthesis of complex, biologically active molecules, particularly in the realm of kinase inhibitors. Its well-defined reactivity, governed by the principles of nucleophilic aromatic substitution, allows for the strategic and regioselective introduction of various functionalities. A thorough understanding of its chemical properties, coupled with stringent adherence to safety protocols, empowers researchers and drug development professionals to leverage this powerful synthetic tool to its full potential in the quest for novel and effective medicines.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Chloro-2-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of crude 1-Chloro-2-fluoro-4-nitrobenzene (CFNB). This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining high-purity CFNB, a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] This guide provides in-depth, experience-based solutions to common purification problems, structured in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

This section addresses preliminary questions regarding the handling, properties, and general purification strategies for this compound.

Q1: What are the primary safety precautions I must take when handling crude this compound?

A1: this compound is a hazardous substance and must be handled with care. According to its Safety Data Sheet (SDS), it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3][4]

Core Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[4][5]

  • Ventilation: Handle the compound in a well-ventilated laboratory fume hood to avoid inhalation of dust or vapors.[5][6]

  • Waste Disposal: Dispose of all waste, including contaminated solvents and solids, according to your institution's hazardous waste disposal procedures.[4][6]

  • First Aid: In case of contact, wash skin thoroughly with soap and water.[5] If in eyes, rinse cautiously with water for several minutes.[4][5] Seek immediate medical attention if swallowed or if irritation persists.[4]

Q2: What are the likely impurities in my crude this compound sample?

A2: The impurity profile depends heavily on the synthetic route. A common synthesis involves the halogen exchange reaction of 2,4-dichloronitrobenzene with a fluoride source.[7] Another route is the nitration of 1-chloro-2-fluorobenzene.

Common Impurities May Include:

  • Isomeric Byproducts: Such as 2-chloro-4-fluoronitrobenzene or 1-chloro-4-fluoro-2-nitrobenzene, which can form during synthesis.[7][8]

  • Unreacted Starting Materials: Residual 2,4-dichloronitrobenzene or 1-chloro-2-fluorobenzene.

  • Over-fluorinated Products: Such as 2,4-difluoronitrobenzene.

  • Solvent Residues: High-boiling point solvents like sulfolane may be present if used during the reaction.[9]

  • Degradation Products: Formed during the reaction or workup.

Q3: How do I decide which purification technique—recrystallization, distillation, or chromatography—is best for my needs?

A3: The choice depends on the scale of your experiment, the nature of the impurities, and the required final purity. The following decision workflow can guide your selection.

G start Crude CFNB Sample scale What is the scale of purification? start->scale purity_need What is the required purity? scale->purity_need > 10 g scale->purity_need < 10 g impurity_type Are impurities thermally stable & have different boiling points? purity_need->impurity_type Moderate (98-99%) chromatography Column Chromatography (For highest purity >99.5%, separates close isomers) purity_need->chromatography Very High (>99.5%) recrystallization Recrystallization (Good for >98% purity, removes particulate & some soluble impurities) impurity_type->recrystallization No / Unsure distillation Vacuum Distillation (Good for large scale, removes non-volatile & very different B.P. impurities) impurity_type->distillation Yes

Caption: Workflow for selecting the appropriate purification technique.

Troubleshooting Guide: Common Purification Issues

This section provides solutions to specific problems encountered during the purification of this compound.

Section 1: Recrystallization

Recrystallization is often the first choice for purifying solid compounds. It relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.[10]

Q: My compound "oils out" during cooling instead of forming crystals. What is happening and how can I fix it?

A: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it comes out of solution as a liquid phase (an oil) rather than forming a crystal lattice. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated.

G start Problem: Compound 'Oils Out' check_saturation Is the solution cooling too fast? start->check_saturation sol_slow_cooling Action: Reheat to dissolve oil, then allow to cool slowly (insulate flask). check_saturation->sol_slow_cooling Yes sol_add_solvent Action: Add more hot solvent to reduce saturation, then cool slowly. check_saturation->sol_add_solvent No check_solvent Is the solvent polarity optimal? sol_change_solvent Action: Try a lower-boiling point solvent or a mixed-solvent system. check_solvent->sol_change_solvent No sol_seed Action: Add a seed crystal once the solution is slightly cooled to encourage crystallization. check_solvent->sol_seed Yes sol_add_solvent->check_solvent

Caption: Troubleshooting flowchart for when a compound "oils out".

Q: My crystal yield is very low after recrystallization. How can I improve it?

A: Low yield is a common issue and can stem from several factors:

  • Using too much solvent: The most common cause. Your compound remains dissolved in the mother liquor even after cooling. To fix this, evaporate some solvent from the filtrate and attempt a second crop of crystals. For future attempts, add the hot solvent portion-wise, just until the solid dissolves, to ensure a saturated solution.[11]

  • Cooling temperature is not low enough: After the solution has cooled to room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.[11]

  • Premature crystallization during hot filtration: If you perform a hot filtration to remove insoluble impurities, your compound may crystallize on the filter paper. Prevent this by using a pre-heated funnel and flask and keeping the solution at or near its boiling point.

  • Inappropriate solvent choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.[10] If solubility is still significant at low temperatures, your yield will be low. You may need to screen for a better solvent.

Q: How do I select an appropriate solvent for recrystallizing this compound?

A: The ideal solvent will have the properties outlined in the table below. Given that CFNB is a moderately polar aromatic compound, solvents like ethanol, isopropanol, or mixed systems like hexane/ethyl acetate are good starting points.[12][13]

Solvent PropertyRationaleGood Candidates for CFNB
High solubility at high temp Allows for complete dissolution of the compound.Ethanol, Isopropanol, Acetone
Low solubility at low temp Maximizes the recovery of the purified compound.Water, Hexane
Boiling Point Should be lower than the melting point of the solid to prevent oiling out.Ethanol (78°C), Hexane (69°C)
Inertness Solvent must not react with the compound.Alcohols, Alkanes, Esters
Volatility Should be volatile enough to be easily removed from the crystals.Most common organic solvents

A mixed-solvent system is often effective. For CFNB, you could dissolve it in a minimal amount of hot ethanol (a "good" solvent) and then add hot water (a "poor" solvent) dropwise until the solution becomes cloudy (the cloud point). Reheat to clarify and then allow to cool slowly.[13]

Section 2: Vacuum Distillation

Vacuum distillation is suitable for thermally stable compounds and is effective at removing non-volatile impurities or those with significantly different boiling points. A patent for a related compound indicates a boiling point of 133-136°C at 30 mmHg, suggesting this is a viable method.[7]

Q: My product appears to be decomposing in the distillation flask, indicated by darkening color and poor vacuum. What's wrong?

A: Thermal decomposition is a risk with nitroaromatic compounds.

  • Reduce the Pressure: The primary goal of vacuum distillation is to lower the boiling point. Ensure your vacuum pump is pulling a strong, stable vacuum. A lower pressure directly translates to a lower boiling temperature, minimizing thermal stress on the molecule.

  • Use an Oil Bath: An oil or sand bath provides uniform heating and better temperature control than a heating mantle, reducing the risk of localized "hot spots" that can initiate decomposition.

  • Minimize Residence Time: Do not heat the material for longer than necessary. Once the distillation is complete, cool the flask immediately.

Q: The separation between my desired product and an impurity is poor (i.e., fractions are mixed). How can I improve the resolution?

A: Poor separation efficiency is often due to improper distillation technique.

  • Use a Fractionating Column: For impurities with close boiling points, a simple distillation setup is insufficient. Use a Vigreux or packed column (e.g., with Raschig rings) between the distillation flask and the condenser. This provides multiple theoretical plates, enhancing separation.

  • Control the Heating Rate: Heat the distillation flask slowly and steadily to establish a smooth temperature gradient up the fractionating column. A rapid heating rate will cause everything to vaporize and travel up the column together, defeating the purpose of fractionation.

  • Insulate the Column: Wrap the fractionating column in glass wool or aluminum foil to prevent heat loss to the environment. This helps maintain the proper temperature gradient required for efficient separation.

Section 3: Flash Column Chromatography

For achieving the highest purity, especially for separating closely related isomers, flash column chromatography is the method of choice.[14]

Q: How do I determine the right mobile phase (eluent) for purifying CFNB on a silica gel column?

A: The key is to find a solvent system that provides a good retention factor (Rf) for your product on a Thin Layer Chromatography (TLC) plate.

  • TLC Analysis: Spot your crude material on a silica gel TLC plate.

  • Solvent Screening: Develop the TLC plate in a series of solvent systems of increasing polarity. Good starting points are mixtures of a non-polar solvent (like Hexane or Heptane) and a slightly more polar solvent (like Ethyl Acetate or Dichloromethane).

  • Target Rf: Aim for an Rf value for this compound of approximately 0.3-0.4 . This Rf value typically provides the best separation from impurities during a column run.

  • Example: You might test Hexane:Ethyl Acetate in ratios of 99:1, 95:5, 90:10, and 80:20. The system that gives your product an Rf of ~0.35 while maximizing the separation from impurity spots is the ideal mobile phase for your column.

Q: My purified fractions are still contaminated with an impurity. What can I do?

A: This indicates that the separation conditions are not optimal.

  • Change Solvent Polarity: If the impurity elutes very close to your product, the eluent may be too polar (pushing everything through too quickly) or not polar enough (causing bands to broaden and overlap). Try a slightly less polar solvent system to increase retention and improve separation.

  • Column Overloading: If you load too much crude material onto the column, the stationary phase becomes saturated, and separation is compromised. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.

  • Use a Different Stationary Phase: While silica gel is most common, if you are trying to separate compounds with very similar polarities, consider using a different stationary phase like alumina or a reverse-phase (C18) silica gel, which separates based on hydrophobicity.[14]

Detailed Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

  • Place 5.0 g of crude this compound in a 100 mL Erlenmeyer flask.

  • Heat a beaker of ethanol and a beaker of deionized water on a hot plate.

  • Add the minimum amount of hot ethanol to the Erlenmeyer flask to just dissolve the crude solid while gently swirling.

  • Once dissolved, add hot water dropwise until the solution becomes persistently cloudy.

  • Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold 50:50 ethanol/water, followed by a small amount of cold water.

  • Dry the crystals in a vacuum oven or air dry to a constant weight.

  • Check the purity by measuring the melting point and comparing it to the literature value.

Protocol 2: Flash Column Chromatography

  • Prepare the Column: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool at the bottom. Add a layer of sand. Fill the column with silica gel slurried in the chosen mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • Prepare the Sample: Dissolve ~500 mg of crude CFNB in a minimal amount of dichloromethane. Add ~1 g of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading").

  • Load the Column: Carefully add the dry-loaded sample to the top of the silica gel bed. Add a protective layer of sand on top.

  • Elute the Column: Fill the column with the mobile phase. Apply gentle air pressure to the top of the column to force the solvent through at a steady rate (approx. 2 inches/minute).

  • Collect Fractions: Collect the eluent in a series of test tubes or flasks.

  • Monitor Fractions: Spot each fraction on a TLC plate and develop it to identify which fractions contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

References

common side products in the synthesis of 1-Chloro-2-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of 1-chloro-2-fluoro-4-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential side reactions encountered during the synthesis of this critical intermediate.[1] We will delve into the mechanistic underpinnings of common synthetic routes and provide actionable, field-proven insights to optimize your experimental outcomes.

PART 1: Understanding the Synthetic Landscape and Common Pitfalls

The synthesis of this compound is primarily achieved through two major synthetic strategies: Halogen Exchange (Halex) reaction and the Sandmeyer or Schiemann-type reactions involving diazotization. Each pathway presents a unique set of challenges and potential side products. This guide will address each in turn.

Section 1: Halogen Exchange (Halex) Route from 3,4-Dichloronitrobenzene

This is a widely employed industrial method involving the nucleophilic substitution of a chlorine atom with fluorine using an alkali metal fluoride.[2][3][4][5]

Reaction Scheme:

Halex_Reaction cluster_conditions Reaction Conditions 3,4-Dichloronitrobenzene 3,4-Dichloronitrobenzene This compound This compound 3,4-Dichloronitrobenzene->this compound + KF KF KF Solvent (e.g., Sulfolane, DMSO) Solvent (e.g., Sulfolane, DMSO) Heat Heat

Caption: Halogen Exchange (Halex) reaction for the synthesis of this compound.

Frequently Asked Questions (FAQs) for the Halex Route

Q1: My reaction is sluggish, and I observe a low conversion of the starting material. What are the likely causes?

A1: Several factors can contribute to low conversion rates in a Halex reaction:

  • Moisture: The presence of water can significantly reduce the reactivity of the fluoride source (e.g., potassium fluoride) by hydration. Ensure all reagents and solvents are rigorously dried before use.

  • Purity of Potassium Fluoride: The quality and particle size of KF are crucial. Spray-dried KF with a high surface area is often preferred.

  • Insufficient Temperature: Halex reactions typically require high temperatures, often in the range of 180-250°C.[2] Ensure your reaction is reaching and maintaining the target temperature.

  • Inefficient Mixing: In a heterogeneous reaction mixture, efficient stirring is essential to ensure good contact between the reactants.

Q2: I am observing the formation of an isomeric byproduct, 1-chloro-4-fluoro-2-nitrobenzene. Why is this happening?

A2: The formation of 1-chloro-4-fluoro-2-nitrobenzene is indicative of the presence of 2,4-dichloronitrobenzene as an impurity in your 3,4-dichloronitrobenzene starting material. The chlorine atom para to the nitro group is highly activated towards nucleophilic substitution, leading to the formation of this isomer. It is crucial to verify the purity of your starting material by GC or NMR before commencing the reaction.

Q3: Besides the desired product, I have another significant peak in my GC-MS which I suspect is a side product. What could it be?

A3: A common side product in this reaction is 1,2-difluoro-4-nitrobenzene . This arises from the further reaction of the desired product with the fluoride source, where the second chlorine atom is also substituted. To minimize the formation of this di-substituted product, you can:

  • Use a stoichiometric amount of the fluoride source.

  • Carefully monitor the reaction progress and stop it once the desired level of conversion of the starting material is reached.

  • Optimize the reaction temperature, as higher temperatures can favor the di-substitution.

Troubleshooting Guide for the Halex Route
Issue Potential Cause(s) Recommended Action(s)
Low Yield 1. Incomplete reaction. 2. Formation of byproducts (e.g., 1,2-difluoro-4-nitrobenzene). 3. Loss during workup.1. Increase reaction time or temperature cautiously. 2. Use a slight excess of the dichloronitrobenzene starting material. 3. Optimize extraction and purification steps.
Presence of Starting Material 1. Insufficient reaction time or temperature. 2. Inactive fluoride source.1. Prolong the reaction or incrementally increase the temperature. 2. Ensure the use of anhydrous, high-purity potassium fluoride.
Formation of Dark Tarry Material 1. Reaction temperature is too high, leading to decomposition. 2. Presence of impurities in the solvent.1. Reduce the reaction temperature. 2. Use high-purity, anhydrous solvents like sulfolane or DMSO.[3]

Section 2: Diazotization Route from 5-Chloro-2-nitroaniline

This classic route involves the conversion of the primary amine to a diazonium salt, followed by a Schiemann reaction (thermal decomposition in the presence of a fluoride source) to introduce the fluorine atom.[6]

Reaction Scheme:

Diazotization_Reaction 5-Chloro-2-nitroaniline 5-Chloro-2-nitroaniline Diazonium Salt Diazonium Tetrafluoroborate Intermediate 5-Chloro-2-nitroaniline->Diazonium Salt Diazotization NaNO2_HBF4 1. NaNO2, HBF4 (or HPF6) 2. Heat This compound This compound Diazonium Salt->this compound Thermal Decomposition

Caption: Diazotization and Schiemann reaction for this compound synthesis.

Frequently Asked Questions (FAQs) for the Diazotization Route

Q1: My diazotization reaction mixture is turning dark brown or black. What is causing this decomposition?

A1: Dark coloration is a common sign of diazonium salt decomposition. The primary culprits are:

  • Elevated Temperature: Diazonium salts are notoriously unstable at higher temperatures. The reaction must be strictly maintained between 0-5°C.[7] Use of an ice-salt bath is highly recommended.

  • Insufficient Acidity: A low acid concentration can lead to the coupling of the newly formed diazonium salt with the unreacted starting amine, forming colored azo compounds.[7] Ensure a sufficient excess of a strong acid like HBF₄ or HCl is used.

Q2: The yield of my final product is consistently low after thermal decomposition. How can I improve it?

A2: Low yields in a Schiemann-type reaction can often be traced back to the diazotization step or the decomposition itself:

  • Incomplete Diazotization: Ensure the sodium nitrite solution is added slowly and dropwise to the acidic solution of the amine to prevent localized heating and decomposition.[7]

  • Premature Decomposition: If the diazonium salt is not stable in your reaction medium, it may decompose before the thermal decomposition step. Ensure adequate cooling throughout the diazotization and handling of the diazonium salt.

  • Formation of Phenolic Byproducts: If water is present during the thermal decomposition, the diazonium salt can react to form 2-chloro-5-nitrophenol . Ensure the diazonium salt is isolated as a solid (if the procedure calls for it) and thoroughly dried before decomposition.

Q3: I am observing the formation of a tarry, insoluble material during the thermal decomposition. What is this and how can I avoid it?

A3: Tarry byproducts are often the result of uncontrolled decomposition of the diazonium salt, which can lead to a variety of radical-mediated side reactions and polymerization. To mitigate this:

  • Controlled Heating: The thermal decomposition should be carried out with gradual and controlled heating.

  • Use of an Appropriate Solvent: Performing the decomposition in a high-boiling inert solvent can help to better control the temperature and dissipate heat.

  • Purity of the Diazonium Salt: Ensure the isolated diazonium salt is as pure as possible before decomposition.

Troubleshooting Guide for the Diazotization Route
Issue Potential Cause(s) Recommended Action(s)
Low Yield of Diazonium Salt 1. Temperature too high. 2. Insufficient acid. 3. Slow or incomplete dissolution of the amine.1. Maintain temperature strictly at 0-5°C. 2. Use a sufficient excess of strong acid. 3. Ensure the amine is fully dissolved or forms a fine slurry in the acid before adding nitrite.
Formation of Phenolic Impurity 1. Presence of water during thermal decomposition. 2. Diazonium salt decomposition in aqueous solution.1. Thoroughly dry the isolated diazonium salt. 2. Use the diazonium salt immediately after its formation.
Violent Decomposition 1. Overheating of the dry diazonium salt. 2. Presence of impurities that catalyze decomposition.1. Heat the diazonium salt slowly and in small batches. 2. Ensure all glassware is clean and free of contaminants. Caution: Dry diazonium salts can be explosive and should be handled with extreme care behind a blast shield. [8]

Section 3: Analytical Protocols for Quality Control

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

  • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C, hold for 5 minutes.

  • Injector Temperature: 250°C

  • MS Detector: Scan range 50-350 m/z.

Expected Retention Times (Relative):

  • Solvent

  • 1,2-Difluoro-4-nitrobenzene (if present)

  • This compound (Product)

  • 1-Chloro-4-fluoro-2-nitrobenzene (Isomeric impurity)

  • 3,4-Dichloronitrobenzene (Starting material)

PART 2: In-Depth Mechanistic Insights and Best Practices

Expertise & Experience in Practice

As a Senior Application Scientist, I cannot overstate the importance of meticulous attention to detail in these syntheses. For the Halex reaction, the "dryness" of your setup is paramount. Consider flame-drying your glassware and using freshly opened anhydrous solvents. For the diazotization route, the mantra is "cold and slow." The dropwise addition of sodium nitrite over an extended period, while maintaining a constant low temperature, is the single most critical factor for success.

Trustworthiness Through Self-Validating Protocols

A well-designed protocol should have built-in checks. For instance, after your diazotization reaction, you can perform a quick spot test by adding a small aliquot of your reaction mixture to a basic solution of 2-naphthol. The immediate formation of a vibrant red-orange azo dye confirms the successful formation of the diazonium salt.[7] If this test fails, there is no point in proceeding to the thermal decomposition step.

References

Technical Support Center: Purification of 1-Chloro-2-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling and purifying 1-chloro-2-fluoro-4-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development who may encounter challenges in achieving the desired purity of this versatile intermediate. Here, we address common issues through a series of frequently asked questions and provide detailed, field-proven troubleshooting protocols.

Introduction: The Challenge of Purity

This compound is a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its trifunctionalized aromatic ring offers a platform for diverse chemical transformations. However, like many substituted nitroaromatics, its synthesis can lead to a range of impurities, including positional isomers and residual starting materials. Achieving high purity is critical for the success of subsequent synthetic steps and the quality of the final product.

This guide provides a systematic approach to identifying and removing these impurities, ensuring your starting material meets the stringent requirements of your research and development endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My commercially sourced this compound has a reported purity of >97%, but my reaction is yielding unexpected byproducts. What are the likely impurities?

A1: While a purity of >97% is suitable for many applications, trace impurities can interfere with sensitive downstream reactions. The most common impurities in commercially available this compound arise from its synthesis, which typically involves the nitration of 1-chloro-2-fluorobenzene or the halogen exchange of a dichloronitrobenzene derivative.

Likely Impurities Include:

  • Positional Isomers: The nitration of 1-chloro-2-fluorobenzene can yield other isomers, such as 1-chloro-2-fluoro-5-nitrobenzene or 1-chloro-2-fluoro-6-nitrobenzene, although the 4-nitro isomer is the major product due to the directing effects of the chloro and fluoro groups.

  • Dichloronitrobenzene Precursors: If the synthesis involves a halogen exchange reaction, unreacted dichloronitrobenzene starting material may be present. For instance, the synthesis of the related 3-chloro-4-fluoronitrobenzene from 3,4-dichloronitrobenzene can leave residual starting material.[2]

  • Over-nitrated or Under-nitrated Species: Depending on the reaction conditions, trace amounts of dinitrated or non-nitrated chlorofluorobenzene may be present.

  • Solvent Residues: Residual solvents from the synthesis and initial purification steps can also be present.

Troubleshooting Steps:

  • Confirm the Melting Point: Pure this compound has a melting point in the range of 58-63°C.[1] A broad or depressed melting point is a strong indicator of impurities.

  • Spectroscopic Analysis: Acquire high-resolution NMR (¹H, ¹³C, ¹⁹F) and Mass Spectrometry data. Compare your spectra with reference data to identify any unexpected signals that could correspond to the impurities listed above.

  • Chromatographic Analysis: A simple Thin Layer Chromatography (TLC) or a more quantitative High-Performance Liquid Chromatography (HPLC) analysis can reveal the presence of multiple components.

Q2: I have identified isomeric impurities in my batch of this compound. What is the most effective method to remove them?

A2: For removing isomeric impurities from a solid compound like this compound, recrystallization is often the most efficient and scalable method. The principle behind recrystallization is the difference in solubility between the desired compound and the impurities in a chosen solvent at different temperatures.[3][4]

Workflow for Purification by Recrystallization

Recrystallization_Workflow cluster_0 Solvent Selection cluster_1 Dissolution & Filtration cluster_2 Crystallization & Isolation Solvent_Screen Screen Solvents Ideal_Solvent Ideal Solvent Identified Solvent_Screen->Ideal_Solvent High solubility when hot, low solubility when cold Dissolve Dissolve in Minimal Hot Solvent Ideal_Solvent->Dissolve Hot_Filter Hot Filtration (if insoluble impurities) Dissolve->Hot_Filter Cool Slow Cooling to Room Temperature Hot_Filter->Cool Ice_Bath Cool in Ice Bath Cool->Ice_Bath Vacuum_Filter Vacuum Filtration Ice_Bath->Vacuum_Filter Wash Wash with Cold Solvent Vacuum_Filter->Wash Dry Dry Crystals Wash->Dry Chromatography_Workflow cluster_0 Preparation cluster_1 Elution & Collection cluster_2 Isolation Select_Phase Select Stationary & Mobile Phase (TLC) Pack_Column Pack Column Select_Phase->Pack_Column Load_Sample Load Sample Pack_Column->Load_Sample Elute Elute with Mobile Phase Load_Sample->Elute Collect_Fractions Collect Fractions Elute->Collect_Fractions Analyze_Fractions Analyze Fractions (TLC) Collect_Fractions->Analyze_Fractions Combine_Fractions Combine Pure Fractions Analyze_Fractions->Combine_Fractions Remove_Solvent Remove Solvent (Rotary Evaporation) Combine_Fractions->Remove_Solvent

References

Technical Support Center: Optimizing Nucleophilic Aromatic Substitutions on 1-Chloro-2-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a technical resource for researchers, chemists, and drug development professionals engaged in nucleophilic aromatic substitution (SNAr) reactions involving 1-chloro-2-fluoro-4-nitrobenzene. Here, we address common challenges, provide troubleshooting strategies, and explain the fundamental principles governing these transformations to empower you to optimize your experimental outcomes.

Section 1: Foundational Principles & Frequently Asked Questions

This section tackles the most common queries regarding the reactivity and selective functionalization of this compound.

Q1: I am planning a nucleophilic substitution on this compound. Which halogen, fluorine or chlorine, is more likely to be displaced?

Answer: In a typical nucleophilic aromatic substitution (SNAr) reaction, the fluorine atom at the C-2 position is preferentially substituted .

Scientific Rationale: The mechanism of an SNAr reaction is a two-step addition-elimination process.[1][2] The first step, the nucleophilic attack on the aromatic ring, is the rate-determining step.[1][3] Several factors influence this step:

  • Electronegativity of the Leaving Group: The reactivity order for halogens in SNAr reactions is F > Cl > Br > I .[4][5] This is the reverse of the trend seen in SN2 reactions. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the ipso-carbon (the carbon atom bonded to the halogen) more electrophilic and thus more susceptible to nucleophilic attack.[5]

  • Stabilization of the Intermediate: The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.[2][4] The stability of this complex is crucial. The electron-withdrawing nitro group at the C-4 position effectively stabilizes the negative charge through resonance when the nucleophile attacks at either the C-1 (para to nitro) or C-2 (ortho to nitro) positions.[4][5][6]

While both positions are activated, the superior ability of fluorine to attract the incoming nucleophile makes the initial attack at C-2 kinetically favored, leading to the selective displacement of the fluoride ion.

Q2: Why is the leaving group ability in SNAr reactions (F > Cl) the opposite of what is observed in aliphatic SN2 reactions?

Answer: The difference arises from the distinct rate-determining steps in each mechanism.

  • In an SN2 reaction , the mechanism is a single, concerted step where the nucleophile attacks and the leaving group departs simultaneously. The rate is heavily influenced by the stability of the departing leaving group as an anion (I⁻ > Br⁻ > Cl⁻ > F⁻), which is related to the strength of the H-X acid.

  • In an SNAr reaction , the rate-determining step is the formation of the high-energy Meisenheimer complex, which involves the loss of aromaticity.[1][4] The reaction rate is therefore governed by the activation energy required to form this intermediate. A more electronegative halogen like fluorine makes the carbon it's attached to more electron-deficient, lowering the activation barrier for the nucleophile's attack. The subsequent C-X bond cleavage is fast and does not influence the overall rate.[7]

Q3: What are the best general starting conditions for a substitution reaction on this substrate?

Answer: A reliable starting point for a trial reaction with a generic amine or alcohol nucleophile would be:

  • Substrate: this compound (1.0 eq).

  • Nucleophile: Your amine, alcohol, or thiol (1.1–1.5 eq).

  • Base: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0–3.0 eq). Carbonates are generally preferred as they are non-nucleophilic and sufficiently basic.[8][9][10]

  • Solvent: A polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP).[9] These solvents excel at solvating cations, leaving the nucleophilic anion more reactive.[11]

  • Temperature: Start at room temperature and gradually increase to 80–120 °C. Monitor the reaction by TLC or LC-MS.

  • Atmosphere: While not always necessary, conducting the reaction under an inert atmosphere (N₂ or Ar) is good practice to prevent potential oxidative side reactions, especially if the nucleophile is sensitive.

These conditions provide a robust baseline that can be fine-tuned based on the specific reactivity of your nucleophile.

Section 2: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing actionable solutions grounded in chemical principles.

Problem: Low or No Reaction Yield
Q4: My reaction shows very low conversion even after prolonged heating. How can I drive it to completion?

Answer: Low reactivity is typically due to an insufficient activation barrier being overcome. Consider the following tiered approach, starting with the simplest modifications.

  • Increase Temperature: SNAr reactions often have a significant activation energy. Cautiously increase the reaction temperature in 20 °C increments. Solvents like NMP (b.p. 202 °C) or DMSO (b.p. 189 °C) allow for a wide temperature range.

  • Change the Base: If you are using a mild base like K₂CO₃, switching to a stronger, more soluble base like Cs₂CO₃ can significantly accelerate the deprotonation of your nucleophile.[9][10] For weakly acidic nucleophiles (e.g., some alcohols), a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) may be required to fully generate the nucleophilic anion in situ. Caution: The use of NaH with some dipolar aprotic solvents can be a safety hazard; consult safety literature.[9]

  • Enhance the Nucleophile: If the nucleophile itself is weak, its concentration as a reactive anion may be too low. Pre-forming the salt of the nucleophile by treating it with a strong base (like NaH) before adding the electrophile can lead to a dramatic rate increase.

  • Solvent Choice: Ensure your solvent is anhydrous. Trace amounts of water can protonate the nucleophile, reducing its effectiveness. While polar aprotic solvents are standard, for some systems, less conventional solvents like toluene or dioxane might offer benefits, especially in controlling side reactions.[10][12]

Troubleshooting_Low_Yield start Low Conversion (<80%) temp Increase Temperature (e.g., 80°C -> 100°C) start->temp check1 Re-analyze Conversion temp->check1 base Use Stronger Base (e.g., K2CO3 -> Cs2CO3 or KOtBu) check1->base No complete Reaction Complete check1->complete Yes check2 Re-analyze Conversion base->check2 solvent Ensure Anhydrous Solvent or Pre-form Nucleophile Salt check2->solvent No check2->complete Yes

Caption: Troubleshooting workflow for low reaction yield.

Problem: Poor Regioselectivity
Q5: I am getting a mixture of products from substitution at both C-F and C-Cl. How can I improve the selectivity for C-F substitution?

Answer: While C-F substitution is kinetically favored, obtaining mixtures suggests the reaction conditions are harsh enough to also allow the slower C-Cl substitution to occur. To enhance selectivity:

  • Lower the Reaction Temperature: The activation energy for C-Cl substitution is higher than for C-F substitution. By lowering the temperature, you can provide enough energy to overcome the barrier for the C-F pathway while leaving the C-Cl pathway inaccessible. This is the most effective tool for controlling regioselectivity.

  • Use a Milder Base: A very strong base can lead to higher effective reaction temperatures and less discrimination between the two sites. Using the mildest base necessary for the reaction (e.g., K₂CO₃ instead of KOtBu) can improve selectivity.

  • Consider Nucleophile Sterics: For certain substrates, a bulkier nucleophile may show a greater preference for the more sterically accessible position, although in this specific case, both positions are relatively unhindered.

Q6: Is it ever possible to selectively substitute the chlorine atom over the fluorine?

Answer: Achieving selective substitution at the C-1 (chloro) position is extremely challenging due to the inherent reactivity favoring fluoride displacement. There is no straightforward, general protocol to achieve this. In specialized cases, one might explore catalytic systems or highly specific solvent effects that could potentially alter the relative activation energies, but this would require significant exploratory research and is not a standard transformation.[11]

Problem: Side Product Formation
Q7: I'm observing a significant amount of a di-substituted product. How can I prevent this?

Answer: The formation of di-substituted products occurs when the initial product of mono-substitution reacts again with the nucleophile. To minimize this:

  • Control Stoichiometry: Use a slight excess, but not a large excess, of the nucleophile (e.g., 1.05 to 1.1 equivalents). The most critical adjustment is to add the nucleophile slowly to a solution of the this compound. This maintains a low concentration of the nucleophile throughout the reaction, favoring the initial, faster reaction with the starting material over the subsequent reaction with the product.

  • Lower the Temperature: As with selectivity, lowering the temperature will disfavor the second, typically slower, substitution reaction.

  • Monitor Closely: Stop the reaction as soon as the starting material is consumed (as determined by TLC or LC-MS) to prevent the product from reacting further.

Q8: My isolated product seems to show that the nitro group has been reduced or modified. Why is this happening?

Answer: The nitro group is susceptible to reduction. This can occur if your nucleophile (e.g., certain thiols) or other reagents have reducing properties. It is also possible if the reaction is run at very high temperatures for extended periods, leading to decomposition.

  • Solution: Ensure your reagents are pure. If using a thiol, consider one that is less prone to oxidation. Run the reaction at the lowest effective temperature and for the minimum time necessary. If reduction persists, you may need to protect the nitro group, though this adds significant complexity to the synthesis.

Section 3: Experimental Protocols & Methodologies

This section provides a detailed, step-by-step protocol for a model reaction that serves as a validated starting point for your optimizations.

Protocol: Synthesis of 1-Chloro-4-nitro-2-(piperidin-1-yl)benzene

This procedure details the selective substitution of the fluorine atom in this compound with piperidine.

Materials:

  • This compound (1.00 g, 5.70 mmol, 1.0 eq)

  • Piperidine (0.59 g, 0.67 mL, 6.84 mmol, 1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.58 g, 11.4 mmol, 2.0 eq)

  • Dimethylformamide (DMF), anhydrous (20 mL)

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.00 g) and anhydrous potassium carbonate (1.58 g).

  • Add anhydrous DMF (20 mL) to the flask.

  • Begin stirring the suspension at room temperature under a nitrogen atmosphere.

  • Using a syringe, add piperidine (0.67 mL) dropwise to the suspension over 5 minutes.

  • Heat the reaction mixture to 80 °C using an oil bath.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The starting material should have a different Rf value than the product. The reaction is typically complete within 2-4 hours.

  • Once the starting material is fully consumed, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing ice-water (100 mL). A yellow precipitate should form.

  • Stir the aqueous suspension for 15 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL).

  • Dry the product under vacuum to yield 1-chloro-4-nitro-2-(piperidin-1-yl)benzene as a yellow solid. (Expected yield: >90%).

Section 4: Reference Data & Visualizations

Data Tables

Table 1: Common Solvents for SNAr Reactions

SolventAbbreviationBoiling Point (°C)Dielectric Constant (ε)Notes
DimethylformamideDMF15337Excellent, all-purpose solvent.[9]
Dimethyl sulfoxideDMSO18947Highly polar, can accelerate slow reactions.
N-Methyl-2-pyrrolidoneNMP20232High boiling point, good for reluctant substrates.[9]
AcetonitrileACN8236Lower boiling point, useful for reactions at moderate temps.
Dioxane-1012.2Less polar, can sometimes improve selectivity.[10]
Toluene-1112.4Non-polar, used in specific cases, sometimes with additives.[12]

Table 2: Common Bases for SNAr Reactions

BaseFormulapKa of Conjugate AcidTypeNotes
Potassium CarbonateK₂CO₃10.3InorganicStandard, mild, and inexpensive.[9][10]
Cesium CarbonateCs₂CO₃10.3InorganicMore soluble and often more effective than K₂CO₃.[9]
TriethylamineEt₃N10.7Organic AmineSoluble organic base, acts as an acid scavenger.[8]
DIPEA (Hünig's base)i-Pr₂NEt11.0Organic AmineSterically hindered, non-nucleophilic organic base.[9]
Potassium tert-butoxideKOtBu19.0AlkoxideStrong, non-nucleophilic base for deprotonating weak acids.
Sodium HydrideNaH~36HydrideVery strong, non-nucleophilic base for full anion formation.[9]

Visualizations

Caption: General mechanism for SNAr on this compound.

References

Technical Support Center: Regioselectivity Issues in Reactions of 1-Chloro-2-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering regioselectivity challenges with 1-chloro-2-fluoro-4-nitrobenzene. This guide moves beyond standard protocols to offer a deeper understanding of the mechanistic principles governing these reactions, providing you with the insights needed to troubleshoot and control your experimental outcomes.

The Core Challenge: A Tale of Two Halogens

This compound is a valuable substrate in synthetic chemistry, primarily due to its activated aromatic ring, a consequence of the potent electron-withdrawing nitro group. This activation facilitates nucleophilic aromatic substitution (SNAr), a cornerstone reaction in modern synthesis.[1][2] The critical challenge, however, lies in directing the incoming nucleophile to selectively replace either the fluorine at the C2 position or the chlorine at the C1 position. Both positions are activated—the fluorine is ortho to the nitro group, and the chlorine is para.[3][4][5] This inherent competition frequently leads to product mixtures, complicating downstream processes and reducing yields.

This guide provides a systematic approach to understanding and manipulating the factors that dictate the regiochemical outcome of your reactions.

Frequently Asked Questions (FAQs)

Q1: I'm getting a mixture of two isomeric products. Why is this happening? This is the most common issue. The formation of a product mixture results from competitive nucleophilic attack at the carbon bonded to fluorine (C2) and the carbon bonded to chlorine (C1). The nitro group at C4 activates both sites for SNAr.[6][7] The final product ratio is a reflection of the competition between the kinetic and thermodynamic pathways of the reaction, which are influenced by multiple experimental variables.

Q2: Which halogen is more reactive and typically gets replaced first? In nucleophilic aromatic substitution, the typical halogen reactivity trend is F > Cl > Br > I.[3][8] This is counterintuitive when compared to S_N_2 reactions. The reason is that the rate-determining step in SNAr is the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex.[6][8][9] The high electronegativity of fluorine strongly stabilizes this intermediate through an inductive effect, lowering the activation energy for its formation.[9] Therefore, substitution of the fluorine atom is kinetically favored and generally occurs faster.

Q3: How can I maximize the substitution of the fluorine atom? To favor the kinetically controlled product (C-F bond cleavage), you should employ conditions that accelerate the formation of the most stable Meisenheimer complex. This typically involves:

  • Milder Reaction Temperatures: Lower temperatures (e.g., room temperature to 60 °C) provide less energy to overcome the higher activation barrier of the C-Cl substitution pathway.

  • Reactive, Less-Hindered Nucleophiles: Small, potent nucleophiles (e.g., primary amines, sodium methoxide) will preferentially attack the most electrophilic center, which is the fluorine-bearing carbon.

  • Polar Aprotic Solvents: Solvents like DMF, DMSO, or acetonitrile are ideal as they enhance the nucleophile's reactivity and stabilize the charged Meisenheimer complex.[1]

Q4: Is it possible to selectively substitute the chlorine atom instead? Yes, but it is significantly more challenging. To favor substitution at the C1 position (C-Cl bond cleavage), you need to create conditions that either hinder attack at the C2 position or favor the thermodynamically more stable product, which may be the C-Cl substituted isomer in some cases. Strategies include:

  • Sterically Hindered Nucleophiles: A bulky nucleophile (e.g., diisopropylamine) may find it difficult to approach the C2 position, which is flanked by the chlorine and nitro groups, and therefore preferentially attack the less hindered C1 position.

  • Higher Reaction Temperatures: Increasing the temperature for extended periods can allow the reaction to reach thermodynamic equilibrium, potentially favoring the C-Cl substituted product if it is more stable.

  • Choice of Base/Catalyst: In some systems, the choice of base or the addition of a phase-transfer catalyst can influence regioselectivity, although this is highly substrate- and nucleophile-dependent.

Troubleshooting Guide: From Mixed Results to Pure Products

Observed Issue Potential Cause(s) Recommended Solutions & Rationale
Poor Regioselectivity (Significant mixture of C-F and C-Cl substitution products)1. Reaction conditions are intermediate between kinetic and thermodynamic control.2. The nucleophile lacks sufficient steric or electronic bias.1. To favor C-F substitution: Decrease the reaction temperature and shorten the reaction time. This traps the kinetically favored product.2. To favor C-Cl substitution: Increase the reaction temperature and reaction time. Consider using a bulkier nucleophile to sterically block the C2 position.
Low or No Reaction 1. Insufficient activation of the substrate or low nucleophile reactivity.2. Inappropriate solvent choice.3. Reaction temperature is too low.1. If using a weak nucleophile (e.g., a secondary amine), add a non-nucleophilic base (like K₂CO₃ or Et₃N) to deprotonate it in situ, increasing its reactivity.2. Ensure a polar aprotic solvent (DMF, DMSO) is used. Protic solvents can solvate and deactivate the nucleophile.[9]3. Gradually increase the temperature in 10-20 °C increments, monitoring by TLC or LC-MS for product formation and potential side reactions.
Formation of Unidentified Side Products 1. Reaction temperature is too high, causing decomposition.2. The nucleophile is reacting with the nitro group.3. Presence of water in the reaction.1. Reduce the reaction temperature. High heat can lead to degradation of the nitroaromatic compound.2. This is rare but possible with highly reducing nucleophiles. Ensure your reaction is run under an inert atmosphere (N₂ or Ar) if your nucleophile is sensitive.3. Use anhydrous solvents and reagents, as water can compete as a nucleophile, especially at high temperatures.

Experimental Protocols: A Practical Guide

The following protocols provide a validated starting point. Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.

Protocol 1: Kinetically Controlled Selective Substitution of Fluorine

This protocol details the reaction with morpholine, a common secondary amine, to selectively displace the fluorine atom.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Round-bottom flask with magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Add this compound and anhydrous K₂CO₃ to a dry round-bottom flask under an inert atmosphere.

  • Add anhydrous DMF via syringe and stir the suspension for 15 minutes at room temperature.

  • Add morpholine dropwise to the stirring suspension.

  • Heat the reaction to 50 °C and monitor its progress every hour using TLC or LC-MS.

  • Upon consumption of the starting material (typically 2-4 hours), cool the reaction to room temperature.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient).

Causality Behind Choices:

  • K₂CO₃: A non-nucleophilic base is essential to neutralize the hydrofluoric acid (HF) byproduct, driving the reaction to completion.

  • DMF: A polar aprotic solvent that enhances the nucleophilicity of the amine.[1]

  • 50 °C: A mild temperature that provides sufficient energy for the kinetically favored C-F substitution while minimizing the competing C-Cl substitution.

Protocol 2: Attempting Thermodynamically Controlled Substitution of Chlorine

This protocol uses a sterically demanding nucleophile at a higher temperature to favor substitution at the C1 (chloro) position. Success is not guaranteed and optimization is likely required.

Materials:

  • This compound (1.0 eq)

  • Diisopropylamine (1.5 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

  • 1,4-Dioxane, anhydrous

  • Round-bottom flask with reflux condenser and magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry flask under an inert atmosphere, add NaH. Carefully wash the mineral oil away with anhydrous hexanes and decant.

  • Add anhydrous 1,4-dioxane, cool the suspension to 0 °C, and slowly add diisopropylamine.

  • Allow the mixture to stir at room temperature for 30 minutes to form the sodium diisopropylamide.

  • Add a solution of this compound in anhydrous 1,4-dioxane to the amide solution.

  • Heat the reaction to reflux (approx. 101 °C) and monitor carefully by TLC or LC-MS.

  • Upon completion, cool to 0 °C and very carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., diethyl ether), wash with brine, dry, and concentrate.

  • Purify via column chromatography.

Causality Behind Choices:

  • Diisopropylamine & NaH: The bulky diisopropylamine is deprotonated to form a highly reactive, sterically hindered nucleophile. This bulk may disfavor attack at the more crowded C2 position.

  • Reflux in Dioxane: The high temperature is intended to overcome the higher activation energy for C-Cl bond cleavage and allow the reaction to approach thermodynamic equilibrium.

Visualizing the Mechanistic Conflict

The choice between C-F and C-Cl substitution is a race between two competing pathways originating from the same starting material.

Diagram 1: The SNAr Mechanism Workflow

G cluster_0 Reaction Initiation cluster_1 Rate-Determining Step cluster_2 Rearomatization Start This compound + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance-Stabilized Anion) Start->Intermediate Nucleophilic Attack End Substituted Product + Leaving Group (X⁻) Intermediate->End Elimination of Leaving Group G cluster_A Kinetic Pathway (Favored) cluster_B Thermodynamic/Steric Pathway Start This compound + Nu⁻ Intermediate_F Meisenheimer Complex (Attack at C2) Start->Intermediate_F k_F (fast) Lower Temp. Intermediate_Cl Meisenheimer Complex (Attack at C1) Start->Intermediate_Cl k_Cl (slow) Higher Temp. Bulky Nu⁻ Product_F Product A (2-Nu-1-chloro-4-nitrobenzene) Intermediate_F->Product_F - F⁻ Product_Cl Product B (1-Nu-2-fluoro-4-nitrobenzene) Intermediate_Cl->Product_Cl - Cl⁻

References

Technical Support Center: A Guide to Scaling Up the Synthesis of 1-Chloro-2-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-Chloro-2-fluoro-4-nitrobenzene. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. As a versatile aromatic intermediate, this compound is a critical building block in the production of pharmaceuticals and agrochemicals.[1] Scaling up its synthesis, however, presents unique challenges related to reaction control, impurity profiles, and safety.

This document provides in-depth, field-proven insights in a question-and-answer format to address the specific issues you may encounter. Our goal is to equip you with the knowledge to troubleshoot problems effectively, optimize your process, and ensure a safe and efficient scale-up.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Synthesis Route Selection and General Issues

Question 1: What are the most common and scalable synthesis routes for this compound?

There are two primary strategies for synthesizing this molecule, each with distinct advantages and challenges for scaling up. The choice depends on raw material availability, cost, and the impurity profile of the final product.

  • Halogen Exchange (Halex) Reaction: This route typically starts with 2,4-dichloronitrobenzene and involves a nucleophilic aromatic substitution (SNAr) with a fluoride source, such as potassium fluoride (KF). The nitro group strongly activates the aromatic ring, making the chlorine atom at position 2 (ortho to the nitro group) susceptible to substitution.

  • Diazotization-Fluorination (Schiemann-type Reaction): This method begins with 5-chloro-2-nitroaniline. The aniline is converted to a diazonium salt, which is then thermally decomposed, often in the presence of a fluorine source like hexafluorophosphoric acid (HPF6), to introduce the fluorine atom. A Chinese patent describes this process, highlighting its potential for high purity.[2]

The diagram below illustrates the decision-making process for route selection.

start Select Synthesis Route halex Route 1: Halogen Exchange (from 2,4-Dichloronitrobenzene) start->halex diazotization Route 2: Diazotization (from 5-Chloro-2-nitroaniline) start->diazotization halex_pros Pros: - Fewer steps - Readily available starting material halex->halex_pros halex_cons Cons: - High temperatures often required - Isomer control can be difficult - Anhydrous conditions needed halex->halex_cons diazo_pros Pros: - High purity and selectivity - Milder thermal decomposition diazotization->diazo_pros diazo_cons Cons: - Multi-step process - Handling of potentially unstable diazonium salts - Use of specialized reagents (e.g., HPF6) diazotization->diazo_cons cluster_causes Potential Causes cluster_solutions Recommended Actions start Low Yield Observed cause1 Poor Thermal Management start->cause1 cause2 Reagent Quality / Stoichiometry start->cause2 cause3 Inefficient Mixing start->cause3 cause4 Side Reactions start->cause4 sol1 Improve heat transfer (jacketed reactor). Control addition rates. Use appropriate solvent volume. cause1->sol1 If temperature spikes sol2 Verify purity of starting materials (esp. KF for dryness). Re-evaluate molar ratios for scale. Ensure accurate dosing. cause2->sol2 If reaction stalls sol3 Increase agitation speed. Evaluate impeller design for the vessel geometry. Ensure homogeneity before reaction initiation. cause3->sol3 If results are inconsistent sol4 Lower reaction temperature. Check for atmospheric moisture ingress. Analyze byproducts to understand pathway. cause4->sol4 If impurity levels are high

References

Technical Support Center: Managing Exothermic Reactions with 1-Chloro-2-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide you, the research and development scientist, with the critical information and field-proven methodologies required to safely and effectively manage exothermic reactions involving 1-Chloro-2-fluoro-4-nitrobenzene. Our focus extends beyond procedural steps to address the underlying chemical principles, ensuring a comprehensive understanding that fosters a proactive safety culture in your laboratory.

Foundational Understanding: Why This Reagent Demands Respect

This compound is a highly valuable intermediate in pharmaceutical and agrochemical synthesis. Its utility stems from the strategic placement of its functional groups. The potent electron-withdrawing nitro group significantly activates the aromatic ring towards Nucleophilic Aromatic Substitution (SNAr).[1][2] This activation, combined with two leaving groups (fluorine and chlorine), makes the molecule exceptionally reactive.

The fluorine atom, in particular, is an excellent leaving group in SNAr reactions, often leading to very fast reaction rates.[1] This high reactivity is the direct cause of the significant exothermicity associated with its chemistry. The rate of heat generation can rapidly outpace the heat removal capacity of standard laboratory equipment, leading to a dangerous, self-accelerating temperature increase known as a runaway reaction.[3] Understanding this inherent thermal hazard is the first step toward safe experimental design.

Key Physical and Hazard Data
PropertyValueSource
Molecular Formula C₆H₃ClFNO₂[4]
Molecular Weight 175.54 g/mol [4]
Appearance Solid
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation[4]
Primary Reaction Hazard Strong exotherm from SNAr reactions, potential for runaway.[1][3]

Troubleshooting Guide: Real-Time Problem Solving

This section addresses specific issues you may encounter during your experiment in a direct question-and-answer format.

Issue 1: Rapid, Uncontrolled Temperature Rise During Nucleophile Addition

  • Question: I've just started the dropwise addition of my amine nucleophile to the solution of this compound, and the internal temperature is rising much faster than anticipated, overshooting my target temperature. What should I do?

  • Answer: IMMEDIATE ACTION IS REQUIRED.

    • Stop the Addition: Immediately cease the addition of the nucleophile. The primary goal is to stop feeding the reaction.

    • Enhance Cooling: Ensure your cooling bath is at its maximum efficiency. If using an ice bath, add more salt to lower the temperature. If using a cryo-cooler, lower the setpoint.

    • Maintain Agitation: Ensure vigorous stirring is maintained. Poor agitation can create localized hot spots where the reaction accelerates, propagating a runaway.[5]

    • Monitor Closely: Watch the internal thermometer. If the temperature continues to rise despite stopping the addition and enhancing cooling, you may have an accumulation of unreacted reagents, which is a critical runaway scenario.[3]

    • Prepare for Emergency Quench: If the temperature rise does not stabilize and continues to accelerate, proceed to the emergency quenching protocol. Alert a colleague and your lab supervisor.

    Causality Explained: This situation arises when the rate of heat generation from the SNAr reaction exceeds the rate of heat removal. Adding the nucleophile too quickly is a common cause.[5] The reaction is often instantaneous, and a small excess of the limiting reagent can lead to a rapid temperature spike.

Issue 2: The Reaction Fails to Initiate or is Sluggish

  • Question: I've added about 10% of my nucleophile, but I see no temperature increase, and TLC analysis shows no product formation. What's happening?

  • Answer: This is a potentially hazardous situation known as "reagent accumulation."

    • STOP THE ADDITION IMMEDIATELY. Do not add more nucleophile with the assumption that it will "kick-start" the reaction.

    • Check for Obvious Faults:

      • Agitation: Is the stirrer functioning correctly?

      • Temperature: Is your cooling bath too cold? An excessively low temperature can slow the reaction rate to near zero, leading to the buildup of unreacted starting materials.[5]

    • Controlled Initiation: Slowly and carefully allow the reaction temperature to rise by 1-2 °C by slightly raising the cooling bath. Monitor the internal thermometer for any sign of an exotherm. If a sudden, sharp temperature increase occurs, immediately re-immerse the flask in the cooling bath. This indicates the reaction has initiated on the accumulated reagents.

    • Re-evaluate: If the reaction remains dormant even with a slight temperature increase, there may be an issue with reagent quality or impurities inhibiting the reaction. It is safer to quench the entire unreacted mixture carefully (see quenching protocol) than to risk a delayed, violent runaway.

    Causality Explained: A lack of initiation leads to a dangerous accumulation of both reactants in the flask. A small, unforeseen event (e.g., a slight temperature increase, a change in stirring speed) can then trigger a sudden, uncontrollable reaction of all the accumulated material at once, resulting in a violent thermal runaway.[3][5]

Proactive Management & FAQs

This section provides answers to frequently asked questions, focusing on proactive measures to prevent thermal incidents.

  • Q1: What is the best way to control the addition of the nucleophile?

    • A1: Use a syringe pump for liquid nucleophiles. It provides the most consistent and controllable addition rate. For solids, dissolve them in a suitable solvent and add the solution via a syringe pump or a pressure-equalizing dropping funnel. Never add solid nucleophiles directly in portions, as this can create difficult-to-control exotherms.

  • Q2: How do I choose the right solvent for this reaction?

    • A2: Select a solvent with a boiling point significantly higher than your reaction temperature to avoid pressurization. The solvent should also have good thermal conductivity and a heat capacity that can absorb some of the energy released. Aprotic polar solvents like DMSO or DMF are often used for SNAr reactions, but be aware they can accelerate these reactions significantly. Consider a less polar solvent like Toluene or Acetonitrile if you need to moderate the reaction rate. Always perform a small-scale trial run to assess the reaction kinetics in your chosen solvent system.

  • Q3: What are the essential components of a safe reactor setup?

    • A3: Your setup must include:

      • Internal Thermometer: To measure the actual reaction temperature, not the bath temperature.

      • Efficient Condenser: To prevent solvent loss.

      • Mechanical Stirrer: Preferred over magnetic stir bars for viscous mixtures or larger volumes to ensure efficient mixing.

      • Controlled Addition Funnel/Syringe Pump.

      • Inert Atmosphere: A nitrogen or argon blanket to prevent side reactions and potential ignition of flammable solvents if a temperature excursion occurs.[6]

      • Adequate Cooling Bath: A bath with sufficient volume and cooling capacity to handle the total expected heat load.

  • Q4: How can I determine the potential thermal hazard of my specific reaction?

    • A4: For process development, Reaction Calorimetry (RC1) or Differential Scanning Calorimetry (DSC) are invaluable tools. These instruments can measure the heat of reaction, the rate of heat release, and the onset temperature of any decomposition reactions. This data allows you to calculate the Maximum Temperature of the Synthesis Reaction (MTSR), which is critical for assessing the risk of a runaway.

Visualized Workflows and Protocols

Diagram 1: Decision-Making Workflow for Temperature Excursions

Exotherm_Management start_node start_node action_node action_node decision_node decision_node critical_node critical_node start Temperature rises >5°C above setpoint stop_add Stop Reagent Addition start->stop_add enhance_cool Maximize Cooling stop_add->enhance_cool check_stir Ensure Vigorous Agitation enhance_cool->check_stir monitor Does temperature stabilize? check_stir->monitor resume Continue reaction with caution at slower addition rate monitor->resume  Yes prepare_quench Prepare for Emergency Quench monitor->prepare_quench No   emergency EXECUTE EMERGENCY QUENCH Alert Supervisor! prepare_quench->emergency

References

Technical Support Center: Catalyst Deactivation in Cross-Coupling with 1-Chloro-2-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting cross-coupling reactions involving 1-chloro-2-fluoro-4-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst deactivation when working with this challenging substrate. The unique electronic and steric properties of this compound can often lead to unexpected hurdles in achieving high yields and catalyst turnover. This resource provides in-depth, experience-driven insights and practical solutions to common problems in a user-friendly question-and-answer format.

I. Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with this compound is sluggish or stalls completely. What are the likely causes of catalyst deactivation?

A1: Sluggish or stalled reactions with this substrate are frequently linked to several catalyst deactivation pathways. The primary culprits are often related to the inherent properties of the nitroaryl halide and the reaction conditions.

  • Palladium Black Formation: A common issue is the aggregation of the active Pd(0) catalyst into inactive palladium black.[1] This is often visible as a black precipitate in your reaction flask. This process is exacerbated by high temperatures and insufficient ligand stabilization.

  • Ligand Degradation: Phosphine ligands, which are crucial for stabilizing the palladium catalyst, can be susceptible to oxidation or other forms of degradation under the reaction conditions.[2]

  • Inhibition by the Nitro Group: The strongly electron-withdrawing nitro group can influence the electronic properties of the palladium center throughout the catalytic cycle. While recent advances have enabled the use of nitroarenes as electrophiles in cross-coupling, their inherent reactivity can still pose challenges.[3][4] The nitro group can potentially coordinate to the palladium center, leading to off-cycle and inactive species.

  • Product Inhibition: The coupled product, now a more electron-rich and potentially coordinating molecule, can sometimes bind to the catalyst more strongly than the starting materials, leading to product inhibition and slowing down the reaction.

Q2: I'm observing the formation of a black precipitate in my reaction. Is this palladium black, and how can I prevent it?

A2: Yes, a black precipitate is a strong indicator of palladium black formation, which is a common catalyst deactivation pathway.[1][5] This occurs when the catalytically active Pd(0) species aggregate into larger, insoluble, and inactive clusters.

Prevention Strategies:

  • Ligand Selection is Critical: The choice of ligand is paramount to preventing palladium black formation.[1] Bulky, electron-rich phosphine ligands, such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), are highly effective at stabilizing the monoligated Pd(0) species, which is often the active catalyst, thus preventing aggregation.[6][7]

  • Maintain an Inert Atmosphere: Rigorous exclusion of oxygen is crucial.[8] Oxygen can oxidize the active Pd(0) to Pd(II), which can then be reduced to form palladium black. Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.

  • Temperature Control: While higher temperatures can accelerate the reaction, they also promote catalyst decomposition.[9] It's often a trade-off. Consider running the reaction at a more moderate temperature for a longer duration to maintain catalyst stability.

Q3: Which bond, C-Cl or C-F, is expected to react in a palladium-catalyzed cross-coupling with this compound?

A3: In palladium-catalyzed cross-coupling reactions, the oxidative addition to the C-Cl bond is significantly more favorable than to the C-F bond.[10] The bond dissociation energy of a C-F bond is considerably higher than that of a C-Cl bond, making the C-F bond much less reactive towards oxidative addition by a Pd(0) catalyst.[11][12] Therefore, you can expect selective functionalization at the chloro position.

Q4: Can the nitro group itself participate in the cross-coupling reaction?

A4: While traditionally considered a spectator group or even a catalyst poison, recent breakthroughs have demonstrated that the nitro group can be used as a leaving group in "denitrative" cross-coupling reactions.[3][4][13] However, this typically requires specific catalytic systems, often employing specialized ligands like BrettPhos or certain N-heterocyclic carbenes (NHCs), and may not be the primary pathway under standard cross-coupling conditions designed for aryl halides.[7][14] For this compound, the C-Cl bond is the more likely site of reaction.

II. Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during cross-coupling reactions with this compound.

Problem 1: Low or No Conversion
Potential Cause Diagnostic Check Recommended Solution
Inactive Catalyst Formation of palladium black (black precipitate).- Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or NHC ligands to stabilize the Pd(0) species. - Ensure rigorous degassing of solvents and use of an inert atmosphere.[8]
Inefficient Oxidative Addition The C-Cl bond in this substrate is activated by the nitro group, but steric hindrance from the ortho-fluoro group can be a factor.- Switch to a more electron-rich and sterically demanding ligand to promote oxidative addition.[9] - Consider a pre-catalyst that readily forms the active monoligated Pd(0) species.[15]
Poor Ligand Choice Reaction fails with common ligands like PPh₃.- Screen a panel of bulky biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or NHC ligands.[7]
Inappropriate Base The choice of base can significantly impact the reaction outcome.- Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The solubility and strength of the base can be critical.[16]
Problem 2: Formation of Side Products
Potential Cause Diagnostic Check Recommended Solution
Homocoupling of the Coupling Partner Detection of dimerized boronic acid/ester or other nucleophile.- Ensure strict anaerobic conditions, as oxygen can promote homocoupling.[8] - Slow addition of the nucleophilic coupling partner can sometimes minimize its homocoupling.
Reduction of the Nitro Group Presence of amino-substituted byproducts.- The combination of certain ligands and bases can sometimes lead to the reduction of the nitro group.[17] - If reduction is a significant issue, a change in the ligand or base may be necessary.
Hydrodehalogenation Replacement of the chlorine atom with hydrogen.- This can occur if there are sources of hydride in the reaction or through certain catalyst decomposition pathways. - Ensure anhydrous conditions and high-purity reagents.

III. Experimental Protocols & Methodologies

General Protocol for a Suzuki-Miyaura Coupling with this compound

This protocol provides a starting point for optimization.

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst and Ligand Addition: In a separate vial under an inert atmosphere, pre-mix the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 1.1-1.2 equiv. relative to Pd).

  • Solvent Addition: Add degassed solvent (e.g., dioxane, toluene, or DMF) to the Schlenk tube via syringe.

  • Catalyst Introduction: Add the pre-mixed catalyst/ligand solution to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

IV. Mechanistic Insights & Visualizations

The Catalytic Cycle and Deactivation Pathways

The general catalytic cycle for a palladium-catalyzed cross-coupling reaction involves oxidative addition, transmetalation, and reductive elimination.[15][18] However, with a substrate like this compound, several off-cycle deactivation pathways can compete with the productive cycle.

G Pd0 Active Pd(0)L PdII Ar-Pd(II)-X(L) Pd0->PdII Oxidative Addition Deactivation Deactivation Pathways Pd0->Deactivation OxAdd Oxidative Addition (Ar-X) PdII_R Ar-Pd(II)-R(L) PdII->PdII_R Transmetalation Trans Transmetalation (R-M) Product Product (Ar-R) PdII_R->Product Reductive Elimination RedElim Reductive Elimination Product->Pd0 Regenerates Catalyst PdBlack Palladium Black (Inactive) Deactivation->PdBlack LigandDeg Ligand Degradation Deactivation->LigandDeg NitroCoord Nitro Group Coordination Deactivation->NitroCoord

Caption: Catalytic cycle and common deactivation pathways.

The Role of Ligands in Catalyst Stability

Bulky, electron-rich ligands play a crucial role in stabilizing the active Pd(0) species and facilitating the key steps of the catalytic cycle.

G cluster_0 Unstabilized Pd(0) cluster_1 Ligand-Stabilized Pd(0) Pd0_unstable Pd(0) Pd_black Pd Black (Inactive) Pd0_unstable->Pd_black Aggregation Pd0_stable Pd(0)L Pd0_unstable->Pd0_stable Coordination Catalytic_Cycle Productive Catalytic Cycle Pd0_stable->Catalytic_Cycle Enters Cycle Ligand Bulky Ligand (L)

Caption: Ligand stabilization prevents catalyst aggregation.

V. References

  • Caddick, S., & Cloke, F. G. N. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed. --INVALID-LINK--

  • Sharma, P., & Kumar, A. (2022). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. BenchChem. --INVALID-LINK--

  • Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research. --INVALID-LINK--

  • Hartwig, J. F. (1997). Carbon−Nitrogen-Bond-Forming Reductive Elimination of Arylamines from Palladium(II) Phosphine Complexes. Journal of the American Chemical Society. --INVALID-LINK--

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  • Watson, D. A. (2019). Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts. PMC. --INVALID-LINK--

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References

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of 1-Chloro-2-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of chemical intermediates is paramount to ensure the integrity and success of a synthetic pathway. 1-Chloro-2-fluoro-4-nitrobenzene, a key building block in the synthesis of pharmaceuticals and agrochemicals, is no exception.[1] Its unique substitution pattern, featuring a chloro, fluoro, and nitro group, imparts distinct reactivity that is harnessed in the creation of complex target molecules.[1] This guide provides an in-depth comparison of analytical methodologies for the comprehensive characterization of this compound, offering insights into the causality behind experimental choices and presenting detailed, self-validating protocols.

The Importance of Multi-faceted Analysis

No single analytical technique can provide a complete picture of a chemical entity. A robust characterization of this compound relies on the synergistic application of chromatographic and spectroscopic methods to confirm its identity, purity, and structural integrity. This guide will explore the roles of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Chromatographic Techniques: The Gatekeepers of Purity

Chromatography is indispensable for assessing the purity of this compound and for separating it from starting materials, byproducts, and isomers. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is dictated by the volatility and thermal stability of the analyte and any potential impurities.

Gas Chromatography (GC)

Given its volatility (Boiling Point: 116 °C/24 mmHg), this compound is well-suited for analysis by Gas Chromatography.[1] GC is a powerful technique for separating volatile compounds and is often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.

Experimental Protocol: Purity Determination by GC-FID

1. Rationale: This protocol is designed to provide a rapid and reliable assessment of the purity of a this compound sample. A non-polar capillary column is selected due to the relatively non-polar nature of the analyte. The temperature gradient allows for the efficient elution of the target compound while separating it from potential impurities with different boiling points.

2. Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)
  • Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5 or equivalent 5% phenyl-methylpolysiloxane)

3. Reagents and Materials:

  • High-purity helium or nitrogen as the carrier gas
  • High-purity hydrogen and air for the FID
  • This compound sample
  • High-purity solvent for sample dilution (e.g., acetone or dichloromethane)

4. Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the chosen solvent to create a 1 mg/mL stock solution.
  • Instrument Setup:
  • Injector Temperature: 250 °C
  • Detector Temperature: 300 °C
  • Oven Temperature Program:
  • Initial Temperature: 100 °C, hold for 2 minutes
  • Ramp: 10 °C/min to 250 °C
  • Final Hold: Hold at 250 °C for 5 minutes
  • Carrier Gas Flow Rate: 1.0 mL/min (constant flow)
  • Injection Volume: 1 µL
  • Split Ratio: 50:1
  • Analysis: Inject the sample onto the GC system and acquire the chromatogram.
  • Data Interpretation: The purity is calculated based on the area percent of the main peak corresponding to this compound.

High-Performance Liquid Chromatography (HPLC)

For non-volatile impurities or for instances where derivatization is undesirable, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a robust alternative.

Experimental Protocol: Impurity Profiling by RP-HPLC

1. Rationale: This method is ideal for separating this compound from its less volatile impurities and isomers. A C18 column is a versatile choice for retaining the analyte, and a gradient elution with acetonitrile and water allows for the resolution of a wide range of polar and non-polar compounds. UV detection is suitable due to the presence of the nitroaromatic chromophore.

2. Instrumentation:

  • HPLC system with a UV detector
  • Reverse-Phase Column: C18, 250 mm x 4.6 mm, 5 µm particle size

3. Reagents and Materials:

  • HPLC-grade acetonitrile
  • HPLC-grade water
  • This compound sample

4. Procedure:

  • Sample Preparation: Prepare a 0.5 mg/mL solution of the sample in acetonitrile.
  • Instrument Setup:
  • Mobile Phase A: Water
  • Mobile Phase B: Acetonitrile
  • Gradient Program:
  • 0-5 min: 50% B
  • 5-20 min: 50% to 90% B
  • 20-25 min: 90% B
  • 25.1-30 min: 50% B (re-equilibration)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Detection Wavelength: 254 nm
  • Injection Volume: 10 µL
  • Analysis: Inject the prepared sample and record the chromatogram.

Comparison of Chromatographic Methods

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on partitioning between a mobile and stationary phase.
Applicability Ideal for volatile and thermally stable compounds.Suitable for a wide range of compounds, including non-volatile and thermally labile ones.
Typical Column Capillary columns (e.g., 5% phenyl-methylpolysiloxane).Packed columns (e.g., C18).
Common Detector Flame Ionization Detector (FID), Mass Spectrometer (MS).UV-Vis Detector, Mass Spectrometer (MS).
Advantages High resolution, speed, and sensitivity for volatile compounds.Versatility, suitable for a broader range of impurities.
Limitations Not suitable for non-volatile or thermally unstable compounds.Lower resolution for highly volatile compounds compared to GC.

Spectroscopic Techniques: Unveiling the Molecular Structure

Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming the connectivity of atoms and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for unambiguous structure elucidation. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

  • ¹H NMR: Will reveal the number of different types of protons and their neighboring environments through chemical shifts and coupling patterns.

  • ¹³C NMR: Provides information on the carbon framework of the molecule.

  • ¹⁹F NMR: Is particularly useful for confirming the presence and environment of the fluorine atom.[2][3][4]

Experimental Protocol: Structural Confirmation by NMR Spectroscopy

1. Rationale: This protocol outlines the acquisition of ¹H, ¹³C, and ¹⁹F NMR spectra to provide a comprehensive structural confirmation of this compound. Deuterated chloroform (CDCl₃) is a common solvent for this type of compound.

2. Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher) with probes for ¹H, ¹³C, and ¹⁹F detection.

3. Reagents and Materials:

  • This compound sample (approx. 10-20 mg)
  • Deuterated Chloroform (CDCl₃) containing Tetramethylsilane (TMS) as an internal standard.

4. Procedure:

  • Sample Preparation: Dissolve the sample in approximately 0.6 mL of CDCl₃ in an NMR tube.
  • ¹H NMR Acquisition:
  • Acquire a standard one-dimensional proton spectrum.
  • Typical spectral width: -2 to 12 ppm.
  • Number of scans: 16-32.
  • ¹³C NMR Acquisition:
  • Acquire a proton-decoupled carbon spectrum.
  • Typical spectral width: 0 to 200 ppm.
  • Number of scans: 1024 or more, depending on concentration.
  • ¹⁹F NMR Acquisition:
  • Acquire a proton-decoupled fluorine spectrum.
  • The chemical shift reference can be an external standard like CFCl₃.
  • Data Processing and Interpretation: Process the raw data (Fourier transform, phase correction, and baseline correction). Analyze the chemical shifts, integration, and coupling constants to confirm the structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity. It is often coupled with a chromatographic technique like GC-MS or LC-MS.[2]

Data Interpretation: GC-MS of this compound

  • Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (175.54 g/mol ).[2] Due to the presence of chlorine, an isotopic pattern will be observed with a peak at m/z 175 and another at m/z 177 in an approximate 3:1 ratio.

  • Fragmentation Pattern: Characteristic fragments will be observed due to the loss of functional groups such as NO₂, Cl, or F, which can help in confirming the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.

Data Interpretation: IR Spectrum of this compound

The IR spectrum will exhibit characteristic absorption bands:

  • Aromatic C-H stretching: Above 3000 cm⁻¹

  • Asymmetric and symmetric NO₂ stretching: Strong bands typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

  • C-Cl stretching: In the fingerprint region, typically around 600-800 cm⁻¹.

  • C-F stretching: Strong absorption band in the region of 1000-1400 cm⁻¹.

  • Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region.

Visualizing the Analytical Workflow

A systematic approach is crucial for the complete characterization of this compound. The following workflow diagram illustrates the logical progression of analysis.

Analytical Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Analysis (Purity) cluster_2 Spectroscopic Analysis (Structure) cluster_3 Data Analysis & Reporting Sample This compound Sample GC Gas Chromatography (GC-FID) Sample->GC Purity Assessment HPLC HPLC (UV) Sample->HPLC Impurity Profiling NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR Structural Elucidation IR Infrared Spectroscopy Sample->IR Functional Group ID MS Mass Spectrometry (GC-MS) GC->MS Coupled Technique Report Comprehensive Characterization Report GC->Report HPLC->Report NMR->Report MS->Report IR->Report

Caption: Workflow for the characterization of this compound.

Conclusion

The comprehensive characterization of this compound necessitates a multi-technique approach. Chromatographic methods like GC and HPLC are essential for establishing purity, while spectroscopic techniques such as NMR, MS, and IR provide irrefutable evidence of its chemical structure. By employing the detailed protocols and understanding the rationale behind the choice of each analytical method, researchers can ensure the quality and identity of this critical chemical intermediate, thereby safeguarding the integrity of their synthetic endeavors.

References

A Comparative Guide to the Reactivity of 1-Chloro-2-fluoro-4-nitrobenzene in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the reactivity of 1-chloro-2-fluoro-4-nitrobenzene with structurally similar compounds in the context of Nucleophilic Aromatic Substitution (SNAr). Designed for researchers, scientists, and professionals in drug development, this document synthesizes mechanistic principles with experimental insights to elucidate the factors governing the reactivity of these important synthetic intermediates.

The Foundation: Understanding Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis, allowing for the construction of complex aryl ethers, amines, and thioethers. Unlike aliphatic SN1 and SN2 reactions, SNAr proceeds via a distinct addition-elimination mechanism , particularly on aromatic rings rendered electron-deficient by potent electron-withdrawing groups (EWGs).

The reaction is characterized by two principal steps:

  • Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the leaving group. This initial attack is typically the slow, rate-determining step because it temporarily disrupts the ring's aromaticity. The result is a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .

  • Elimination of the Leaving Group: The leaving group departs, taking its bonding electrons, which rapidly restores the aromaticity of the ring to form the final product.

The stability of the Meisenheimer complex is paramount; the more stable this intermediate, the lower the activation energy for the rate-determining step and the faster the reaction. This stability is primarily dictated by three factors: the activating power of EWGs, the nature of the leaving group, and the influence of other ring substituents.

The Role of the Nitro Group Activator

The nitro group (–NO₂) is one of the most powerful activating groups for SNAr reactions. When positioned ortho or para to the leaving group, it can effectively delocalize the negative charge of the Meisenheimer complex through resonance, spreading it onto its own electronegative oxygen atoms. This delocalization provides significant stabilization. If the nitro group is in the meta position, it cannot participate in resonance stabilization of the intermediate, rendering the substrate far less reactive.

Visualizing the SNAr Mechanism

The logical progression of the SNAr reaction can be visualized as follows. The formation of the Meisenheimer complex is the energetic bottleneck, and its stabilization is key to the reaction's success.

Caption: The Addition-Elimination mechanism of SNAr reactions.

Comparative Reactivity Analysis

The unique substitution pattern of This compound provides a compelling case study. It features two different halogens and a powerful activating group. The nitro group is para to the chlorine atom and meta to the fluorine atom. Consequently, nucleophilic attack is overwhelmingly directed to the C-1 position, as the negative charge in the resulting Meisenheimer complex can be delocalized by the para-nitro group.

The Leaving Group Paradox: Fluorine vs. Chlorine

In SNAr reactions, the typical order of leaving group ability is F > Cl > Br > I . This is the reverse of the trend seen in aliphatic substitution, where iodide is an excellent leaving group and fluoride is poor. This "element effect" is a direct consequence of the rate-determining step.

The reaction rate is governed by the stability of the Meisenheimer complex, not the ease of C-X bond cleavage. Fluorine's exceptional electronegativity exerts a powerful inductive electron-withdrawing effect (–I effect), which stabilizes the developing negative charge in the intermediate. Chlorine is also electron-withdrawing but to a lesser extent. Therefore, the transition state leading to the Meisenheimer complex is lower in energy for aryl fluorides than for aryl chlorides, resulting in a faster reaction.

Analysis of this compound and Analogs

Let's compare the expected reactivity of our target molecule with several related compounds when reacting with a strong nucleophile (e.g., NaOCH₃ in CH₃OH).

CompoundKey Structural FeaturesPredicted Relative ReactivityRationale
1,2-Difluoro-4-nitrobenzene F at C-1 (para to NO₂) is the leaving group. F at C-2 provides strong inductive activation.HighestThe leaving group is fluorine, which provides the greatest stabilization to the Meisenheimer complex. The additional fluorine at the ortho position further activates the ring through a strong inductive effect.
This compound Cl at C-1 (para to NO₂) is the leaving group. F at C-2 provides strong inductive activation.HighWhile the chlorine is a less effective leaving group than fluorine, the powerful inductive activation from the ortho-fluorine atom significantly enhances the electrophilicity of the C-1 position, leading to high reactivity.
1-Fluoro-4-nitrobenzene F at C-1 (para to NO₂) is the leaving group. No other activating halogen.Medium-HighThis is a classic, highly reactive SNAr substrate. Fluorine is an excellent leaving group in this context. Its reactivity serves as a high benchmark.
1,2-Dichloro-4-nitrobenzene Cl at C-1 (para to NO₂) is the leaving group. Cl at C-2 provides moderate inductive activation.MediumThe leaving group is chlorine, and the ortho-chlorine provides inductive activation, but this effect is weaker than that of an ortho-fluorine. Therefore, it is expected to be less reactive than its fluoro-containing counterpart.
1-Chloro-4-nitrobenzene Cl at C-1 (para to NO₂) is the leaving group. No other activating halogen.LowestThis is the baseline substrate. It is activated only by the nitro group. The absence of a second inductively activating halogen makes it the least reactive in this series.

Note: The relative reactivity is a qualitative prediction based on established mechanistic principles. Actual reaction rates must be determined experimentally under identical conditions.

Experimental Protocol for Comparative Rate Analysis

To empirically validate the reactivity differences, a standardized kinetic experiment can be performed. The following protocol outlines a general procedure for reacting the aryl halides with an amine nucleophile and monitoring the progress via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Materials and Equipment:
  • This compound and its analogs

  • Piperidine (nucleophile)

  • Potassium carbonate (K₂CO₃, base)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate and Hexanes (for TLC and chromatography)

  • TLC plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware, magnetic stirrer, heating mantle

  • HPLC or GC-MS for quantitative analysis (optional)

Workflow Diagram

Experimental_Workflow A 1. Reagent Preparation Dissolve aryl halide (1.0 eq) in anhydrous DMF. B 2. Addition of Reagents Add piperidine (1.1 eq) and K₂CO₃ (2.0 eq). A->B C 3. Reaction Stir at a constant temperature (e.g., 60 °C). B->C D 4. Monitoring Take aliquots at time intervals (e.g., 0, 15, 30, 60 min). Monitor by TLC or HPLC. C->D D->C Continue reaction E 5. Work-up Quench with water and extract with ethyl acetate. D->E Reaction complete F 6. Analysis Dry organic layer, concentrate, and analyze. Determine % conversion vs. time. E->F

Caption: A generalized workflow for the comparative kinetic study.

Step-by-Step Procedure:
  • Reaction Setup: In separate, identical round-bottom flasks, charge each aryl halide (e.g., 1.0 mmol) and dissolve in anhydrous DMF (5 mL).

  • Reagent Addition: To each flask, add piperidine (1.1 mmol, 1.1 eq) followed by potassium carbonate (2.0 mmol, 2.0 eq).

  • Reaction Conditions: Place the flasks in a pre-heated oil bath at a constant temperature (e.g., 60 °C) and begin vigorous stirring. Start a timer for each reaction simultaneously.

  • Monitoring: At set time intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture. Quench the aliquot with a drop of water and spot it on a TLC plate to monitor the disappearance of the starting material. For more precise data, dilute the aliquot and inject it into an HPLC or GC-MS instrument.

  • Work-up (upon completion): Once the starting material is consumed (as determined by TLC), pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Isolation and Analysis: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary.

  • Data Comparison: Plot the percentage of starting material consumed versus time for each compound. The steeper the curve, the faster the reaction rate, providing a direct comparison of reactivity.

Conclusion

The reactivity of this compound in SNAr reactions is a sophisticated interplay of electronic effects. The para-nitro group is the primary activator, directing nucleophilic attack to the C-1 position and displacing the chloride ion. The ortho-fluorine atom, while not the leaving group, plays a crucial secondary role by further activating the ring through its powerful inductive effect.

This comparative analysis, grounded in the principles of the addition-elimination mechanism, leads to a clear prediction of reactivity: 1,2-Difluoro- > 1-Chloro-2-fluoro- > 1-Fluoro- > 1,2-Dichloro- > 1-Chloro- (all 4-nitrobenzene derivatives)

This guide provides a robust framework for understanding and predicting the behavior of these valuable substrates in organic synthesis. The provided experimental protocol offers a reliable method for empirically verifying these principles in a laboratory setting.

A Senior Application Scientist's Guide to Alternative Reagents for 1-Chloro-2-fluoro-4-nitrobenzene in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that influences reaction efficiency, safety, and overall cost. 1-Chloro-2-fluoro-4-nitrobenzene is a widely utilized reagent in nucleophilic aromatic substitution (SNAr) reactions, prized for its ability to introduce a 2-fluoro-4-nitrophenyl moiety into a target molecule. This guide provides an in-depth comparison of viable alternative reagents, supported by established chemical principles and experimental insights, to empower you in making informed decisions for your synthetic strategies.

The Crux of the Matter: Nucleophilic Aromatic Substitution (SNAr)

The utility of this compound and its alternatives lies in their susceptibility to nucleophilic aromatic substitution. This reaction is not a concerted process but rather proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of a strong electron-withdrawing group, in this case, the nitro group (-NO2), is paramount. It activates the aromatic ring towards nucleophilic attack by delocalizing the negative charge of the Meisenheimer complex, thereby stabilizing this key intermediate. The position of the nitro group ortho and para to the leaving groups is crucial for this stabilization.

Core Reagent and Its Prime Alternatives: A Comparative Overview

The primary alternatives to this compound are other 1,2-dihalo-4-nitrobenzenes. The choice between these reagents hinges on a balance of reactivity, selectivity, cost, and safety.

1. This compound (The Benchmark)

This reagent offers a good balance of reactivity and cost. The fluorine atom is generally the more reactive leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and makes the carbon atom more susceptible to nucleophilic attack. This often allows for milder reaction conditions. However, the presence of two different halogens can sometimes lead to mixtures of products if the reaction conditions are not carefully controlled, although the fluorine is significantly more labile.

2. 1,2-Difluoro-4-nitrobenzene (The High-Reactivity Alternative)

Based on the "element effect" in SNAr reactions, fluorine is the best leaving group among the halogens (F > Cl > Br > I). Consequently, 1,2-difluoro-4-nitrobenzene is generally the most reactive of the common dihalo-4-nitrobenzene alternatives. This heightened reactivity can be advantageous, potentially leading to higher yields and shorter reaction times, and may allow for the use of less potent nucleophiles or lower reaction temperatures.

3. 1,2-Dichloro-4-nitrobenzene (The Cost-Effective Alternative)

As a less reactive alternative to its fluorinated counterparts, 1,2-dichloro-4-nitrobenzene may require more forcing reaction conditions (e.g., higher temperatures, stronger bases) to achieve comparable results. However, it is often a more economical option, making it an attractive choice for large-scale syntheses where cost is a primary driver and the substrate is tolerant of harsher conditions.

Visualization of the SNAr Mechanism

SNAr_Mechanism Reactants Aryl Halide (Ar-X) + Nucleophile (Nu⁻) Meisenheimer Meisenheimer Complex [Ar(X)Nu]⁻ (Resonance Stabilized) Reactants->Meisenheimer Addition (Rate-determining step) Product Substituted Product (Ar-Nu) + Halide Ion (X⁻) Meisenheimer->Product Elimination

Caption: The two-step addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

Performance Comparison: A Data-Driven Perspective

While direct side-by-side comparative studies under identical conditions are not always available in the literature, we can synthesize a comparative view from established principles and published examples. The reactivity trend in SNAr reactions generally follows the electronegativity of the leaving group, leading to the following expected order of performance:

1,2-Difluoro-4-nitrobenzene > this compound > 1,2-Dichloro-4-nitrobenzene

The following table summarizes the key characteristics and provides a qualitative comparison of these reagents.

FeatureThis compound1,2-Difluoro-4-nitrobenzene1,2-Dichloro-4-nitrobenzene
Relative Reactivity HighVery HighModerate
Typical Reaction Conditions Moderate temperatures, common basesMilder conditions, wider range of nucleophilesHigher temperatures, stronger bases may be required
Selectivity Generally good for displacement of fluorineExcellentGood
Cost ModerateGenerally HigherLower
Key Advantage Balanced reactivity and costHighest reactivity for challenging transformationsCost-effective for large-scale synthesis
Potential Drawback Potential for mixed products if not optimizedHigher costMay require harsh conditions, limiting substrate scope

Experimental Protocols: Representative Methodologies

The following protocols are illustrative examples of SNAr reactions using the discussed reagents. They should be adapted and optimized for specific substrates and desired outcomes.

Protocol 1: Synthesis of a Substituted Aniline using 1,2-Difluoro-4-nitrobenzene

This protocol demonstrates the high reactivity of the difluoro- derivative.

Reaction: 1,2-Difluoro-4-nitrobenzene + Aniline → 2-Fluoro-4-nitro-N-phenylaniline

Materials:

  • 1,2-Difluoro-4-nitrobenzene (1.0 eq)

  • Aniline (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF) as solvent

Procedure:

  • To a stirred solution of aniline in DMF, add potassium carbonate.

  • Add 1,2-difluoro-4-nitrobenzene to the mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of a Substituted Ether using this compound

This protocol illustrates the selective displacement of the fluorine atom.

Reaction: this compound + Phenol → 1-Chloro-2-(phenoxy)-4-nitrobenzene

Materials:

  • This compound (1.0 eq)

  • Phenol (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Dimethyl sulfoxide (DMSO) as solvent

Procedure:

  • In a round-bottom flask, dissolve phenol in DMSO.

  • Add potassium carbonate to the solution and stir for 15 minutes at room temperature.

  • Add this compound to the reaction mixture.

  • Heat the mixture to 90-110 °C and monitor by TLC.

  • After the reaction is complete, cool to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

  • Purify the residue by recrystallization or column chromatography.

Protocol 3: Synthesis of a Substituted Aniline using 1,2-Dichloro-4-nitrobenzene

This protocol may require more forcing conditions due to the lower reactivity of the chloro leaving group.

Reaction: 1,2-Dichloro-4-nitrobenzene + Morpholine → 4-(2-Chloro-4-nitrophenyl)morpholine

Materials:

  • 1,2-Dichloro-4-nitrobenzene (1.0 eq)

  • Morpholine (2.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • N-Methyl-2-pyrrolidone (NMP) as solvent

Procedure:

  • Combine 1,2-dichloro-4-nitrobenzene, morpholine, and DIPEA in NMP.

  • Heat the reaction mixture to 120-140 °C in a sealed vessel.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the starting material is consumed, cool the reaction to ambient temperature.

  • Dilute the reaction mixture with water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Workflow Visualization

SNAr_Workflow Start Start: Select Reagent and Nucleophile ReactionSetup Reaction Setup: Solvent, Base, Temperature Start->ReactionSetup Monitoring Reaction Monitoring: TLC / HPLC / GC-MS ReactionSetup->Monitoring Workup Aqueous Workup: Quenching and Extraction Monitoring->Workup Reaction Complete Purification Purification: Chromatography / Recrystallization Workup->Purification End Final Product Purification->End

Caption: A generalized experimental workflow for SNAr reactions.

Safety and Handling: A Paramount Consideration

As with all chemical syntheses, a thorough understanding of the hazards associated with each reagent is essential. Always consult the latest Safety Data Sheet (SDS) before handling these compounds.

ReagentKey HazardsRecommended Precautions
This compound Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[1]Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area. Avoid breathing dust/fumes.[2]
1,2-Difluoro-4-nitrobenzene Toxic by inhalation, in contact with skin, and if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[3]Wear appropriate personal protective equipment, including respiratory protection. Handle in a chemical fume hood. Avoid all contact with skin and eyes.
1,2-Dichloro-4-nitrobenzene Harmful if swallowed. May cause an allergic skin reaction. Causes serious eye irritation.[4] Suspected of damaging fertility or the unborn child.[1]Wear protective gloves and eye/face protection. Avoid breathing dust. Contaminated work clothing should not be allowed out of the workplace.[4]

Conclusion and Recommendations

The choice of reagent for a nucleophilic aromatic substitution reaction involving a 1,2-dihalo-4-nitrobenzene scaffold is a multifaceted decision.

  • For maximum reactivity and reactions with less nucleophilic partners, 1,2-difluoro-4-nitrobenzene is the reagent of choice, though its higher cost must be considered.

  • This compound offers a versatile and balanced profile of reactivity and cost, making it a suitable starting point for many applications.

  • For large-scale, cost-sensitive syntheses where the substrate can withstand more vigorous conditions, 1,2-dichloro-4-nitrobenzene presents a viable and economical alternative.

Ultimately, the optimal reagent will depend on the specific requirements of your synthesis. It is recommended to perform small-scale trials to evaluate the performance of each alternative for your particular transformation before committing to a larger scale. This data-driven approach, grounded in a solid understanding of the underlying chemical principles, will lead to the most efficient, safe, and successful synthetic outcomes.

References

A Comparative Guide to HPLC and GC-MS Analysis of 1-Chloro-2-fluoro-4-nitrobenzene Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of 1-Chloro-2-fluoro-4-nitrobenzene

This compound is a key intermediate in synthesizing various agrochemicals and pharmaceuticals. The monitoring of its synthesis is critical for ensuring product quality, purity, and process efficiency. Reaction mixtures are often complex, containing the desired product, unreacted starting materials, intermediates, and potential side-products, most notably positional isomers. The primary analytical challenge lies in accurately separating and quantifying the target analyte from these closely related species. This guide provides a comprehensive comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of these complex mixtures. We will delve into the causality behind experimental choices, provide detailed protocols, and offer data-driven insights to help researchers select the optimal method for their specific needs.

Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse for Isomer Resolution

HPLC is an indispensable technique for analyzing non-volatile or thermally sensitive compounds. Its strength lies in the vast array of stationary and mobile phases available, allowing for fine-tuned selectivity, which is particularly crucial for separating positional isomers that are common in aromatic substitution reactions.[1]

The Rationale for HPLC in This Application

The choice of HPLC is underpinned by its exceptional ability to resolve compounds with identical masses but different structural arrangements (isomers). For substituted nitrobenzenes, achieving baseline separation of, for example, this compound from 2-Chloro-1-fluoro-4-nitrobenzene, is a common requirement that HPLC is well-equipped to handle.[1] Reversed-phase chromatography, particularly with a C18 stationary phase, is the go-to method. The separation mechanism is based on the differential partitioning of analytes between the nonpolar stationary phase and the polar mobile phase. The subtle differences in the polarity and hydrophobicity of the isomers, dictated by the positions of the chloro, fluoro, and nitro groups, are sufficient to effect a separation.

Experimental Protocol: HPLC-UV Analysis

This protocol outlines a robust method for the routine analysis and purity assessment of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the reaction mixture into a 10 mL volumetric flask.
  • Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water. This ensures compatibility with the initial mobile phase conditions.
  • Vortex the solution until fully dissolved.
  • Filter the sample through a 0.45 µm PTFE syringe filter to remove any particulate matter that could damage the HPLC column.

2. HPLC Instrumentation and Conditions:

ParameterRecommended SettingJustification
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)The C18 phase provides excellent hydrophobic retention for aromatic compounds. The long column length and small particle size ensure high resolution, which is critical for separating closely related isomers.[2]
Mobile Phase A Water (HPLC Grade)A polar solvent that, in combination with acetonitrile, allows for a gradient to elute compounds of varying polarities.
Mobile Phase B Acetonitrile (HPLC Grade)A less polar organic solvent that elutes the analytes from the C18 column. Using a gradient of acetonitrile allows for the separation of a wider range of compounds in a single run.[3]
Gradient Program 0-5 min: 50% B; 5-20 min: 50% to 90% B; 20-25 min: 90% B; 25.1-30 min: 50% B (re-equilibration)A gradient elution is crucial for complex reaction mixtures. The initial isocratic hold ensures retention of polar compounds, the ramp effectively separates compounds of intermediate polarity, and the final high organic phase elutes any strongly retained impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.[2]
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.
UV Detector 254 nmAromatic nitro compounds exhibit strong absorbance at this wavelength due to the π → π* electronic transitions in the benzene ring and nitro group, providing good sensitivity.[2][4]

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC System cluster_data Data Processing s1 Weigh Reaction Mixture s2 Dissolve in ACN/Water s1->s2 s3 Filter (0.45 µm) s2->s3 injector Autosampler s3->injector Inject 10 µL pump Solvent Delivery (Gradient Pump) pump->injector column C18 Column (30°C) injector->column detector UV Detector (254 nm) column->detector cds Chromatography Data System (CDS) detector->cds Signal Acquisition report Integration & Quantification (Purity Report) cds->report

Caption: Workflow for HPLC-UV analysis of reaction mixtures.

Pillar 2: Gas Chromatography-Mass Spectrometry (GC-MS) - The Gold Standard for Identification and Sensitivity

GC-MS is a powerful technique that combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry. It is the method of choice for analyzing volatile and thermally stable compounds.[5][6] this compound is sufficiently volatile and stable for GC analysis, making this a highly effective approach.

The Rationale for GC-MS in This Application

The primary advantage of GC-MS is its specificity. While HPLC-UV relies on retention time for identification, GC-MS provides a mass spectrum for each eluting peak. This mass spectrum is a unique chemical "fingerprint" derived from the fragmentation pattern of the molecule upon electron ionization, allowing for unambiguous identification of the main product and any impurities.[7] This is invaluable for confirming the identity of unexpected peaks or for structural elucidation of byproducts. Furthermore, GC-MS often offers superior sensitivity compared to HPLC-UV, making it ideal for trace-level impurity analysis.[8]

Experimental Protocol: GC-MS Analysis

This protocol is designed for the sensitive detection and confident identification of this compound and its volatile impurities.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the reaction mixture in a volatile solvent like acetone or ethyl acetate.
  • Perform a serial dilution to a final concentration of approximately 10-50 µg/mL. This lower concentration is suitable for the high sensitivity of GC-MS and prevents detector saturation.
  • Transfer the final dilution to a 2 mL autosampler vial.

2. GC-MS Instrumentation and Conditions:

ParameterRecommended SettingJustification
GC Column 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thicknessThis is a robust, general-purpose column providing excellent separation for a wide range of semi-volatile compounds, including halogenated nitroaromatics. The "ms" designation indicates low bleed, which is crucial for sensitive mass spectrometry.[9]
Carrier Gas Helium at a constant flow of 1.2 mL/minHelium is an inert carrier gas that provides good chromatographic efficiency and is compatible with mass spectrometers.
Injector Temperature 250 °CEnsures rapid and complete volatilization of the analytes without causing thermal degradation.
Injection Mode/Volume Split (20:1 ratio), 1 µLA split injection prevents column overloading and ensures sharp chromatographic peaks, which is important for high-resolution separation.[9]
Oven Program Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)The initial hold allows for the elution of volatile solvents. The temperature ramp effectively separates compounds based on their boiling points, and the final hold ensures that all high-boiling components are eluted from the column.
MS Transfer Line Temp 280 °CPrevents condensation of the analytes as they pass from the GC column to the MS source.
Ion Source Temperature 230 °CA standard source temperature that promotes efficient ionization while minimizing thermal degradation within the source.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI at 70 eV provides reproducible fragmentation patterns that can be compared against established mass spectral libraries (like NIST) for confident compound identification.[10][11] A mass spectrum for the target analyte is available in the PubChem database.[12]
Mass Scan Range 40-350 amuThis range covers the molecular ion of the target compound (m/z 175.5) and its expected fragments, while excluding low-mass interferences from the solvent and carrier gas.[12]

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS System cluster_data Data Processing s1 Weigh & Dissolve in Acetone s2 Dilute to µg/mL Level s1->s2 injector Split/Splitless Injector (250°C) s2->injector Inject 1 µL column GC Oven & Column (Temp Programmed) injector->column ms Mass Spectrometer column->ms computer Data System ms->computer Data Acquisition (Total Ion Chromatogram & Mass Spectra) identification Library Search & Spectral Interpretation computer->identification quant Quantification computer->quant

Caption: Workflow for GC-MS analysis of reaction mixtures.

Head-to-Head Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS depends on the specific analytical goal. HPLC is often superior for routine quality control and purity checks where isomer separation is key, while GC-MS excels at impurity identification and trace analysis.[1][5]

FeatureHPLC with UV DetectionGC-MS
Principle Separation in the liquid phase based on polarity and partitioning.[6]Separation in the gas phase based on volatility/boiling point.[6]
Best For Isomer separation , purity analysis, non-volatile or thermally labile compounds.[1]Compound identification , trace analysis, structural elucidation of volatile/semi-volatile impurities.[5][7]
Identification Based on retention time comparison with a known standard.Confident identification based on unique mass spectral fragmentation patterns and library matching.[12]
Sensitivity Good (typically low µg/mL to high ng/mL).[2]Excellent (typically low ng/mL to pg/mL).[8]
Sample Preparation Simple dissolution and filtration.Simple dissolution, but may require more careful concentration adjustment to avoid detector saturation.
Potential Issues Co-elution of compounds with similar polarity can complicate quantification.Not suitable for non-volatile or thermally unstable compounds. Potential for on-column degradation of sensitive analytes.[6]
Instrumentation Cost Generally lower than GC-MS.Higher due to the complexity of the mass spectrometer.[8]
Throughput Moderate; run times are often 20-30 minutes.Can be faster for volatile compounds; typical run times are 15-25 minutes.[9]

Conclusion and Recommendations

Both HPLC and GC-MS are highly capable and validated methods for the analysis of this compound reaction mixtures. They should be viewed not as competitors, but as complementary tools in the analytical chemist's arsenal.

  • For routine process monitoring and product release , where the primary goal is to determine the purity of the main product and quantify known isomeric impurities, HPLC-UV is the recommended technique . Its robustness, lower cost, and superior ability to resolve isomers make it ideal for a quality control environment.

  • For research, development, and troubleshooting , where the goal is to identify unknown byproducts, detect trace-level contaminants, or definitively confirm product identity, GC-MS is the superior choice . Its unparalleled specificity and sensitivity provide a depth of information that is essential for process optimization and safety assessment.

By understanding the fundamental strengths and operational principles of each technique, researchers and drug development professionals can confidently select the most appropriate method to ensure the quality and integrity of their products.

References

A Comparative Guide to Purity Determination of 1-Chloro-2-fluoro-4-nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous determination of product purity for key intermediates like 1-Chloro-2-fluoro-4-nitrobenzene and its derivatives is paramount. The presence of even trace impurities can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of the principal analytical techniques for assessing the purity of these critical compounds, offering field-proven insights and supporting experimental data to inform your selection of the most appropriate analytical strategy.

The Criticality of Purity in Pharmaceutical Synthesis

This compound is a versatile building block in organic synthesis, frequently employed in the production of pharmaceuticals and agrochemicals. Its trifunctionalized aromatic ring allows for a variety of subsequent chemical transformations. However, the synthetic routes to this intermediate can introduce a range of impurities, including positional isomers, unreacted starting materials, and byproducts from side reactions. Furthermore, the inherent reactivity of the nitro group can lead to degradation products under certain conditions.[1] Therefore, robust analytical methods are essential for ensuring the quality and consistency of this starting material.[2]

Understanding Potential Impurities

A thorough understanding of potential impurities is crucial for selecting and developing an appropriate analytical method. Impurities in this compound derivatives can arise from several sources:

  • Synthesis-Related Impurities:

    • Positional Isomers: The nitration of chlorofluorobenzene or the halogenation of fluoronitrobenzene can lead to the formation of various isomers, such as 4-Chloro-2-fluoro-1-nitrobenzene and 1-Chloro-4-fluoro-2-nitrobenzene.[3][4]

    • Unreacted Starting Materials: Residual 2,4-dichloronitrobenzene or 5-chloro-2-nitroaniline may be present.[3]

    • Byproducts: Incomplete reactions or side reactions can generate compounds like 2,4-difluoronitrobenzene.[3]

  • Degradation-Related Impurities:

    • Reduction Products: The nitro group is susceptible to reduction, leading to the formation of corresponding nitroso, hydroxylamino, and amino derivatives.

    • Hydrolysis Products: Under certain pH and temperature conditions, the chloro or fluoro substituents may be susceptible to hydrolysis, yielding phenolic derivatives. Forced degradation studies are instrumental in identifying such potential degradants.[5]

The ability of an analytical technique to separate and quantify these potential impurities from the main component is a key determinant of its suitability.

Comparative Analysis of Key Analytical Techniques

The most commonly employed techniques for the purity determination of small organic molecules like this compound derivatives are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers a unique set of advantages and limitations.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility and wide applicability.[6] It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[1] For nitroaromatic compounds, reversed-phase HPLC with UV detection is the most common approach.[7]

Causality Behind Experimental Choices:

The choice of a C18 column is based on its hydrophobicity, which provides good retention and separation of moderately polar nitroaromatic compounds. The mobile phase, typically a mixture of acetonitrile or methanol and water, is selected to achieve optimal resolution between the main peak and any impurities. The addition of a small amount of acid, like phosphoric acid, can improve peak shape by suppressing the ionization of any acidic or basic functional groups.[8] UV detection is highly suitable for these compounds due to the strong chromophore of the nitroaromatic ring system, typically monitored at around 254 nm.[7]

Experimental Protocol: HPLC-UV Purity Assay

  • Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). Filter and degas the mobile phase prior to use.

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

    • Prepare the sample for analysis by dissolving it in the mobile phase to the same concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm

  • Data Analysis:

    • Inject the standard and sample solutions.

    • Purity is typically determined by area percent, calculated as the peak area of the main component divided by the total area of all peaks in the chromatogram.

    • For quantitative analysis of specific impurities, a calibration curve should be generated using certified reference standards of those impurities.

Workflow for HPLC Purity Determination

cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile Prepare & Degas Mobile Phase hplc_inject Inject Sample prep_mobile->hplc_inject prep_sample Dissolve Sample in Mobile Phase prep_sample->hplc_inject hplc_separate Separation on C18 Column hplc_inject->hplc_separate hplc_detect UV Detection (254 nm) hplc_separate->hplc_detect data_integrate Integrate Peaks hplc_detect->data_integrate data_calculate Calculate Purity (Area Percent) data_integrate->data_calculate

Caption: Workflow for HPLC-UV Purity Analysis.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[2] It separates components based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. When coupled with a mass spectrometer (GC-MS), it provides both quantitative and qualitative information, making it excellent for identifying unknown impurities.[2][9]

Causality Behind Experimental Choices:

For this compound, which is a solid at room temperature but has a relatively low boiling point, GC is a viable technique. A non-polar or mid-polarity capillary column (e.g., DB-5ms or DB-1701) is typically used to separate compounds based on their boiling points and polarity. The injector temperature is set high enough to ensure complete and rapid vaporization of the sample without causing thermal degradation. A temperature program for the oven is employed to elute compounds with a wide range of boiling points. A Flame Ionization Detector (FID) provides good sensitivity for organic compounds, while a Mass Spectrometer (MS) allows for definitive identification of impurities by comparing their mass spectra to a library.[10]

Experimental Protocol: GC-MS Purity Assay

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS) with a capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., acetone or dichloromethane) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1)

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Transfer Line Temperature: 280 °C

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-400

  • Data Analysis:

    • Purity is determined by area normalization of the total ion chromatogram (TIC).

    • Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).[10]

Workflow for GC-MS Purity Determination

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep_sample Dissolve Sample in Volatile Solvent gc_inject Inject into GC prep_sample->gc_inject gc_separate Separation in Capillary Column gc_inject->gc_separate ms_ionize EI Ionization gc_separate->ms_ionize ms_analyze Mass Analysis ms_ionize->ms_analyze data_tic Generate TIC ms_analyze->data_tic data_identify Identify Impurities (Mass Spectra) ms_analyze->data_identify data_purity Calculate Purity data_tic->data_purity

Caption: Workflow for GC-MS Purity Analysis.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR has emerged as a powerful primary method for purity determination, offering a direct and absolute measurement of the analyte without the need for a specific reference standard of the compound itself.[11][12] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[13] By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.[14]

Causality Behind Experimental Choices:

The key to accurate qNMR is the selection of an appropriate internal standard that has a simple spectrum with at least one signal that is well-resolved from any analyte signals, is chemically stable, and is not volatile. Maleic acid or dimethyl sulfone are common choices. The solvent should dissolve both the sample and the internal standard, and deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. Specific acquisition parameters, such as a long relaxation delay, are crucial to ensure complete relaxation of all nuclei between pulses, which is essential for accurate integration and quantification.[14]

Experimental Protocol: ¹H qNMR Purity Assay

  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Materials: Certified internal standard (e.g., maleic acid), deuterated solvent (e.g., DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a vial.

    • Accurately weigh a similar amount of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantification:

      • Pulse Angle: 90°

      • Relaxation Delay (d1): At least 5 times the longest T₁ of any signal of interest (typically 30-60 seconds).

      • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 8 or 16 scans).

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal from the analyte and a well-resolved signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Logical Relationship of Analytical Techniques

cluster_screening Initial Purity Screening & Quantification cluster_identification Impurity Identification & Structural Elucidation cluster_absolute Absolute Purity Determination HPLC HPLC-UV (Quantitative Purity) LC_MS LC-MS (Non-Volatile Impurity ID) HPLC->LC_MS Investigate unknown peaks qNMR qNMR (Primary Method) HPLC->qNMR Orthogonal confirmation GC_FID GC-FID (Volatile Impurities) GC_MS GC-MS (Volatile Impurity ID) GC_FID->GC_MS Identify unknown peaks GC_FID->qNMR Orthogonal confirmation NMR_spec NMR Spectroscopy (Definitive Structure) GC_MS->NMR_spec Confirm structure LC_MS->NMR_spec Confirm structure

Caption: Interplay of techniques for comprehensive purity analysis.

Comparison Summary

FeatureHPLC-UVGC-MSqNMR
Principle Liquid-solid partitioningGas-liquid/solid partitioning & mass-to-charge ratioNuclear spin resonance
Applicability Broadly applicable to non-volatile and thermally stable compounds. Ideal for positional isomers.[6]Suitable for volatile and thermally stable compounds.[2]Applicable to any soluble compound with NMR-active nuclei.
Impurity Detection Good for known and UV-active impurities.Excellent for volatile and semi-volatile impurities.Detects all proton-containing impurities.
Impurity Identification Limited (based on retention time comparison with standards).Excellent (based on mass spectral library matching).[9]Excellent for structural elucidation of isolated impurities.[2]
Quantification Relative (area percent) or absolute (with specific standards).Relative (area percent) or absolute (with specific standards).Absolute (primary method) with a universal internal standard.[11]
Advantages Robust, versatile, excellent for isomer separation.[6]High sensitivity, definitive identification of volatile impurities.[10]Absolute quantification without specific standards, non-destructive.[12]
Limitations Requires reference standards for impurity identification and absolute quantification.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity than chromatographic methods, requires pure internal standard.

Conclusion and Recommendations

The choice of analytical technique for determining the purity of this compound derivatives depends on the specific requirements of the analysis.

  • For routine quality control and quantification of known impurities, HPLC-UV is the method of choice due to its robustness, reproducibility, and excellent ability to separate positional isomers.

  • For the identification of unknown volatile impurities and for orthogonal purity confirmation, GC-MS is highly recommended. Its ability to provide mass spectral data is invaluable for structural elucidation.

  • For establishing the absolute purity of a reference standard or for a primary, non-chromatographic purity assessment, qNMR is the gold standard. It provides a direct, unbiased measurement of purity without the need for compound-specific reference materials.

A comprehensive approach to purity determination will often involve the use of multiple techniques. For instance, HPLC can be used for routine purity checks, with GC-MS employed to investigate any unknown peaks, and qNMR used to certify the purity of the primary reference standard. This multi-faceted strategy ensures the highest level of confidence in the quality of these critical pharmaceutical intermediates.

References

A Researcher's Guide to Spectroscopic Differentiation of 1-Chloro-2-fluoro-4-nitrobenzene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the precise identification of constitutional isomers is a critical quality control checkpoint. Isomeric impurities can lead to significant differences in pharmacological activity, toxicity, and side-effect profiles. This guide provides an in-depth spectroscopic comparison of three key isomers of 1-Chloro-2-fluoro-4-nitrobenzene: this compound, 2-chloro-1-fluoro-4-nitrobenzene, and 4-chloro-2-fluoro-1-nitrobenzene. Leveraging ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will explore the subtle yet distinct spectral fingerprints that enable unambiguous identification of each isomer.

The Imperative of Isomeric Purity

The positional arrangement of the chloro, fluoro, and nitro substituents on the benzene ring profoundly influences the electronic environment of the molecule. These electronic variations, in turn, give rise to unique spectroscopic signatures. For researchers in drug development, understanding these differences is not merely an academic exercise; it is fundamental to ensuring the safety and efficacy of a potential therapeutic agent. This guide is structured to provide both the experimental data and the underlying scientific principles to confidently distinguish between these closely related compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton's Perspective

Proton NMR is a powerful first-line technique for isomer differentiation, as the chemical shift and coupling patterns of the aromatic protons are highly sensitive to the electronic effects of the substituents. The strongly electron-withdrawing nitro group will significantly deshield protons ortho and para to it, while the halogens (chlorine and fluorine) also exert deshielding inductive effects.

Comparative ¹H NMR Data
IsomerProtonPredicted Chemical Shift (ppm)Predicted Splitting Pattern
This compound H-3~8.2-8.4dd
H-5~8.0-8.2dd
H-6~7.6-7.8t
2-Chloro-1-fluoro-4-nitrobenzene H-3~7.8-8.0t
H-5~8.2-8.4dd
H-6~8.0-8.2dd
4-Chloro-2-fluoro-1-nitrobenzene H-3~7.9-8.1d
H-5~7.7-7.9dd
H-6~8.1-8.3d

Note: Predicted values are based on established substituent effects in benzene derivatives. Actual values may vary slightly based on solvent and experimental conditions.

Expert Analysis of ¹H NMR Spectra

The key to differentiating these isomers lies in analyzing both the chemical shifts and the spin-spin coupling patterns.

  • This compound: The proton at C3 is ortho to the strongly withdrawing nitro group and will thus be the most downfield signal. The proton at C5 is also ortho to the nitro group but is flanked by a chloro group, leading to a slightly different chemical shift. The proton at C6, being ortho to the chloro group, will be the most upfield of the three. The coupling patterns will be complex due to ³J (H-H) and through-space or ³J (H-F) and ⁴J (H-F) couplings.

  • 2-Chloro-1-fluoro-4-nitrobenzene: Here, the proton at C5 is para to the fluorine and ortho to the nitro group, likely resulting in the most downfield signal. The protons at C3 and C6 will be influenced by their proximity to the halogens and the nitro group, leading to distinct chemical shifts and coupling patterns.

  • 4-Chloro-2-fluoro-1-nitrobenzene: The proton at C6 is ortho to the nitro group and will be significantly deshielded. The proton at C3 is ortho to the fluorine and meta to the nitro group, placing it at a more intermediate chemical shift. The proton at C5 is ortho to the chlorine and will be the most upfield. The splitting patterns will be informative, with distinct ortho, meta, and fluorine couplings.

Experimental Workflow: ¹H NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-25 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3). filter Filter solution into an NMR tube to remove particulates. dissolve->filter insert Insert sample into spectrometer. filter->insert lock Lock on deuterium signal. insert->lock shim Shim magnet for optimal field homogeneity. lock->shim acquire Acquire 1D proton spectrum (e.g., 16 scans, 4s acquisition time, 45° pulse). shim->acquire ft Fourier Transform FID. acquire->ft phase Phase correct the spectrum. ft->phase baseline Apply baseline correction. phase->baseline reference Reference spectrum (e.g., TMS at 0 ppm). baseline->reference

Workflow for acquiring a ¹H NMR spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Carbon Skeleton

Carbon NMR provides complementary information by probing the electronic environment of each carbon atom. The chemical shifts of the carbon atoms directly attached to the electronegative substituents (ipso-carbons) are particularly diagnostic. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets (unless C-F coupling is observed).[1]

Comparative ¹³C NMR Data
IsomerPredicted Chemical Shifts (ppm)
This compound C1 (C-Cl): ~120-130 (d), C2 (C-F): ~150-160 (d), C3: ~125-135 (d), C4 (C-NO₂): ~145-155, C5: ~120-130 (d), C6: ~115-125 (d)
2-Chloro-1-fluoro-4-nitrobenzene C1 (C-F): ~155-165 (d), C2 (C-Cl): ~115-125 (d), C3: ~120-130 (d), C4 (C-NO₂): ~140-150, C5: ~125-135 (d), C6: ~110-120 (d)
4-Chloro-2-fluoro-1-nitrobenzene C1 (C-NO₂): ~148-158, C2 (C-F): ~150-160 (d), C3: ~115-125 (d), C4 (C-Cl): ~130-140, C5: ~125-135 (d), C6: ~120-130 (d)

Note: "d" indicates a doublet due to ¹J(C-F) or ²J(C-F) coupling. Predicted values are based on established substituent effects.

Expert Analysis of ¹³C NMR Spectra

The large one-bond carbon-fluorine coupling constants (¹J(C-F) ≈ 240-260 Hz) and smaller two-bond couplings (²J(C-F) ≈ 20-25 Hz) are key identifiers.

  • This compound: The carbon directly attached to fluorine (C2) will show a large doublet splitting and a downfield chemical shift. The carbons ortho to the fluorine (C1 and C3) will exhibit smaller doublet splittings. The ipso-carbon of the nitro group (C4) will be significantly downfield.

  • 2-Chloro-1-fluoro-4-nitrobenzene: In this isomer, the fluorine is at C1, so the C1 signal will be a large doublet at a very downfield position. The carbons at C2 and C6 will show smaller doublet splittings.

  • 4-Chloro-2-fluoro-1-nitrobenzene: The carbon attached to fluorine is at C2, which will again present as a large doublet. The carbons at C1 and C3 will show smaller C-F couplings. The positions of the ipso-carbons for the chloro and nitro groups will be distinct from the other isomers. A known ¹³C NMR spectrum for this isomer shows peaks at approximately 117.9 (d), 125.8 (d), 129.5, 131.0, 145.9, and 156.4 (d) ppm.[2]

Experimental Workflow: ¹³C NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 50-100 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3). [10] filter Filter solution into an NMR tube. dissolve->filter setup Insert sample, lock, and shim. filter->setup acquire Acquire 1D carbon spectrum with proton decoupling (e.g., zgpg30). Use sufficient scans for S/N. [3] setup->acquire ft Fourier Transform FID. acquire->ft phase Phase and baseline correct. ft->phase reference Reference spectrum to solvent peak (e.g., CDCl3 at 77.16 ppm). phase->reference

Workflow for acquiring a ¹³C NMR spectrum.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides a rapid method for functional group identification and can also offer clues to the substitution pattern on the benzene ring. The strong absorptions of the nitro group and the characteristic bands of the C-Cl and C-F bonds, along with the out-of-plane C-H bending vibrations, create a unique fingerprint for each isomer.

Comparative IR Data
IsomerNO₂ Asymmetric Stretch (cm⁻¹)NO₂ Symmetric Stretch (cm⁻¹)C-H Out-of-Plane Bending (cm⁻¹)
This compound ~1520-1540~1340-1360Multiple bands expected
2-Chloro-1-fluoro-4-nitrobenzene ~1520-1540~1340-1360Multiple bands expected
4-Chloro-2-fluoro-1-nitrobenzene ~1520-1540~1340-1360A strong band around 800-850 cm⁻¹ is likely

Note: The out-of-plane bending region (900-675 cm⁻¹) is particularly useful for determining substitution patterns on a benzene ring.

Expert Analysis of IR Spectra

All three isomers will exhibit strong characteristic absorptions for the nitro group's asymmetric (~1530 cm⁻¹) and symmetric (~1350 cm⁻¹) stretches. The C-F stretch will appear as a strong band in the 1250-1000 cm⁻¹ region, while the C-Cl stretch is typically found in the 800-600 cm⁻¹ range.

The most significant differences will likely arise in the "fingerprint" region, particularly the C-H out-of-plane (OOP) bending vibrations. The number and position of these bands are characteristic of the substitution pattern on the benzene ring. For a trisubstituted benzene, the pattern can be complex, but specific patterns often emerge. For example, a 1,2,4-trisubstituted ring often shows a strong band in the 885-870 cm⁻¹ and 825-805 cm⁻¹ regions. The exact positions for these isomers will be subtly influenced by the electronic nature of the substituents. For instance, an FTIR spectrum of 4-Chloro-2-fluoro-1-nitrobenzene is available and can be used as a reference.[3][4]

Experimental Workflow: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

G cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_process Data Processing clean Clean the ATR crystal (e.g., with isopropanol). background Collect a background spectrum of the clean, empty crystal. clean->background place Place a small amount of solid or liquid sample on the ATR crystal. [1] background->place apply_pressure Apply pressure to ensure good contact (for solids). place->apply_pressure collect Collect the sample spectrum. apply_pressure->collect process Process the spectrum (e.g., ATR correction, baseline correction). collect->process analyze Analyze peak positions and intensities. process->analyze

Workflow for acquiring an ATR-FT-IR spectrum.

Mass Spectrometry (MS): Fragmentation Fingerprints

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of the compound and a characteristic fragmentation pattern that can be used for identification. All three isomers have the same molecular formula (C₆H₃ClFNO₂) and thus the same nominal molecular mass (175 g/mol ). The differentiation, therefore, relies on the relative abundances of the fragment ions.

Comparative Mass Spectrometry Data
IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 175/177 (3:1 ratio)[M-NO₂]⁺ (129/131), [M-NO₂-Cl]⁺ (94), [M-NO₂-F]⁺ (110)
2-Chloro-1-fluoro-4-nitrobenzene 175/177 (3:1 ratio)[M-NO₂]⁺ (129/131), [M-NO₂-Cl]⁺ (94), [M-NO₂-F]⁺ (110)
4-Chloro-2-fluoro-1-nitrobenzene 175/177 (3:1 ratio)[M-NO₂]⁺ (129/131), [M-NO₂-Cl]⁺ (94), [M-NO₂-F]⁺ (110)

Note: The 3:1 ratio for chlorine-containing fragments is due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Expert Analysis of Mass Spectra

The molecular ion peak (M⁺) should be clearly visible at m/z 175, with a smaller M+2 peak at m/z 177 due to the ³⁷Cl isotope. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 Da) and NO (30 Da).

The primary fragmentation will likely be the loss of the nitro group to form a chlorofluorophenyl cation at m/z 129 (and 131). The relative stability of this cation may differ slightly between the isomers, potentially leading to variations in the intensity of this fragment. Subsequent fragmentation could involve the loss of the chlorine or fluorine atom. While the major fragments may be the same, the relative intensities can provide a basis for differentiation. For example, steric hindrance between adjacent substituents in the 1-chloro-2-fluoro isomer might influence the fragmentation pathways compared to the other, less crowded isomers. A GC-MS spectrum for 4-chloro-2-fluoro-1-nitrobenzene is available in the NIST Mass Spectrometry Data Center, showing a base peak at m/z 175 and significant fragments at m/z 129 and 145.[5]

Experimental Workflow: Electron Ionization Mass Spectrometry (EI-MS)

G cluster_intro Sample Introduction cluster_ion Ionization & Fragmentation cluster_analysis Analysis & Detection volatilize Volatilize sample into the ion source (e.g., via GC or direct insertion probe). bombard Bombard gaseous molecules with a 70 eV electron beam to form a molecular ion (M⁺). [2] volatilize->bombard fragment Excess energy causes M⁺ to fragment into smaller, charged ions. bombard->fragment accelerate Accelerate ions into the mass analyzer. fragment->accelerate separate Separate ions based on their mass-to-charge (m/z) ratio. accelerate->separate detect Detect ions and generate the mass spectrum. separate->detect

References

A Comparative Guide to the Synthesis of 1-Chloro-2-fluoro-4-nitrobenzene: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. 1-Chloro-2-fluoro-4-nitrobenzene, a valuable building block in the pharmaceutical and agrochemical industries, can be synthesized through various pathways. This guide provides an in-depth, objective comparison of two prominent synthetic routes to this compound, offering a comprehensive cost-benefit analysis supported by experimental data to inform your selection of the most suitable method for your research and development needs.

Introduction to Synthetic Pathways

The synthesis of this compound is primarily approached through two distinct chemical transformations:

  • Pathway 1: Diazotization of 5-Chloro-2-nitroaniline followed by Schiemann-type reaction. This classic route involves the conversion of an amino group to a diazonium salt, which is subsequently displaced by a fluorine atom.

  • Pathway 2: Electrophilic Nitration of 2-Chloro-1-fluorobenzene. This pathway relies on the direct introduction of a nitro group onto a pre-functionalized benzene ring.

This guide will dissect each pathway, examining the underlying chemical principles, experimental protocols, and a thorough cost-benefit analysis.

Pathway 1: Diazotization of 5-Chloro-2-nitroaniline

This synthetic route is a well-established method for the introduction of fluorine onto an aromatic ring. The core of this pathway is the transformation of the amine group in 5-chloro-2-nitroaniline into a diazonium salt, which is then thermally decomposed in the presence of a fluoride source, typically from hexafluorophosphoric acid, to yield the desired product.

Reaction Workflow

Diazotization_Pathway A 5-Chloro-2-nitroaniline B Diazotization (NaNO₂, HCl, 0-5°C) A->B Step 1 C Diazonium Salt Intermediate B->C Formation D Schiemann Reaction (HBF₄ or HPF₆, heat) C->D Step 2 E This compound D->E Product

Caption: Diazotization and Schiemann reaction pathway.

Experimental Protocol

Disclaimer: This protocol is based on established procedures for similar transformations and should be adapted and optimized for specific laboratory conditions.

  • Diazotization: 5-Chloro-2-nitroaniline is dissolved in a suitable acidic medium, typically a mixture of hydrochloric acid and water, and cooled to 0-5°C in an ice bath.

  • A solution of sodium nitrite in water is added dropwise to the cooled amine solution while maintaining the temperature below 5°C. The reaction is stirred for a designated period to ensure complete formation of the diazonium salt.

  • Schiemann Reaction: A solution of hexafluorophosphoric acid (HPF₆) is then added to the diazonium salt solution, leading to the precipitation of the diazonium hexafluorophosphate salt.

  • The salt is filtered, washed with cold water, and then carefully dried.

  • Thermal Decomposition: The dried diazonium salt is gently heated in an inert, high-boiling solvent (e.g., toluene or xylene) until the evolution of nitrogen gas ceases.

  • Workup and Purification: The reaction mixture is cooled, washed with water and a mild base (e.g., sodium bicarbonate solution) to remove acidic impurities. The organic layer is then dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation or recrystallization to yield pure this compound.

Cost-Benefit Analysis
FactorAnalysis
Cost of Starting Materials 5-Chloro-2-nitroaniline is a commercially available reagent with a moderate cost. Sodium nitrite and hydrochloric acid are inexpensive commodity chemicals. Hexafluorophosphoric acid is a more specialized and costly reagent.
Yield and Purity This pathway can provide good to excellent yields (typically 60-80%) of the desired product with high purity after purification.[1]
Scalability The process is scalable, but the handling of potentially unstable diazonium salts on a large scale requires specialized equipment and stringent safety protocols.[2]
Safety and Environmental Hazards: Diazonium salts are known to be thermally unstable and can be explosive, especially in a dry state.[2] The reaction must be carried out at low temperatures with careful monitoring. Byproducts: The reaction generates nitrogen gas, which is innocuous. The acidic and aqueous waste streams require neutralization before disposal. The primary environmental concern is the use of halogenated solvents for extraction and purification.

Pathway 2: Electrophilic Nitration of 2-Chloro-1-fluorobenzene

This approach involves the direct nitration of a readily available starting material, 2-chloro-1-fluorobenzene. The regioselectivity of the nitration is governed by the directing effects of the chloro and fluoro substituents on the aromatic ring.

Reaction Workflow

Nitration_Pathway A 2-Chloro-1-fluorobenzene B Nitration (HNO₃, H₂SO₄) A->B Step 1 C Isomeric Mixture (ortho, para, meta) B->C Formation D Purification (Crystallization/Chromatography) C->D Step 2 E This compound D->E Product

Caption: Electrophilic nitration pathway.

Experimental Protocol

Disclaimer: This protocol is a general procedure for aromatic nitration and should be optimized for the specific substrate and desired product.

  • Preparation of Nitrating Mixture: Concentrated sulfuric acid is cooled in an ice bath, and concentrated nitric acid is added slowly with stirring to form the nitrating mixture.

  • Nitration Reaction: 2-Chloro-1-fluorobenzene is added dropwise to the cold nitrating mixture at a controlled temperature (typically 0-10°C).

  • The reaction mixture is stirred at a low temperature for a specified time and then allowed to warm to room temperature to ensure complete reaction.

  • Workup: The reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product mixture.

  • The solid is collected by filtration, washed with cold water until the washings are neutral, and then washed with a cold, dilute sodium bicarbonate solution to remove residual acid.

  • Purification: The crude product, a mixture of isomers, is dried. The desired this compound isomer is then separated from the other isomers (primarily 1-chloro-2-fluoro-6-nitrobenzene) by fractional crystallization or column chromatography. The separation of these isomers can be challenging due to their similar physical properties.[3][4][5]

Cost-Benefit Analysis
FactorAnalysis
Cost of Starting Materials 2-Chloro-1-fluorobenzene is a commercially available starting material. Nitric acid and sulfuric acid are inexpensive, bulk chemicals.[6][7][8][9]
Yield and Purity The overall yield of the nitration reaction is typically high. However, the yield of the desired para-isomer is dependent on the regioselectivity of the reaction. For chlorobenzene, nitration yields a mixture of ortho and para isomers, with the para isomer being the major product.[5] The final purity of the desired product is highly dependent on the efficiency of the purification process to remove other isomers.
Scalability This reaction is readily scalable. Industrial-scale nitrations are common, and the procedures are well-established.
Safety and Environmental Hazards: The nitrating mixture of concentrated nitric and sulfuric acids is highly corrosive and a strong oxidizing agent. The reaction is exothermic and requires careful temperature control to prevent runaway reactions and the formation of dinitrated byproducts. Byproducts: The primary byproducts are other isomers of chlorofluoronitrobenzene. The process also generates a large amount of acidic wastewater that requires neutralization and disposal.

Comparative Summary

FeaturePathway 1: DiazotizationPathway 2: Nitration
Starting Material Cost ModerateLow to Moderate
Reagent Cost Higher (due to HPF₆)Low
Overall Yield Good to Excellent (60-80%)High (but isomer separation reduces final yield of pure product)
Product Purity High after purificationDependent on challenging isomer separation
Scalability Moderate (requires specialized handling of diazonium salts)High
Safety Concerns Handling of potentially explosive diazonium saltsHandling of highly corrosive and reactive nitrating mixture
Environmental Impact Generation of acidic waste and use of organic solventsGeneration of large volumes of acidic wastewater and isomeric byproducts

Expert Recommendation

The choice between these two synthetic pathways is contingent on the specific requirements of the research or production campaign.

Pathway 1 (Diazotization) is the preferred method when high purity of the final product is the primary concern and the associated higher reagent costs and more stringent safety precautions for handling diazonium intermediates are manageable. This route offers a more direct synthesis of the desired isomer, simplifying the purification process.

Pathway 2 (Nitration) is more advantageous for large-scale production where cost-effectiveness is a major driver . The low cost of the starting material and reagents makes it economically attractive. However, significant investment in developing and optimizing an efficient isomer separation protocol is necessary to achieve high purity of the final product. The challenges associated with separating the isomers should not be underestimated and may require specialized techniques such as fractional crystallization or preparative chromatography.

Conclusion

Both the diazotization of 5-chloro-2-nitroaniline and the electrophilic nitration of 2-chloro-1-fluorobenzene are viable synthetic routes to this compound. A thorough evaluation of the project's specific needs, including budget, required purity, scale, and safety infrastructure, will ultimately guide the selection of the most appropriate synthetic strategy. This guide provides the foundational data and analysis to make an informed decision, empowering researchers to proceed with a synthetic plan that is both scientifically sound and economically feasible.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Chloro-2-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, not only in their synthesis and application but critically, in their disposal. 1-Chloro-2-fluoro-4-nitrobenzene, a halogenated nitroaromatic compound, is a valuable intermediate in organic synthesis. However, its chemical properties necessitate a rigorous and informed approach to its disposal to protect both laboratory personnel and the environment. This guide provides a procedural framework grounded in established safety protocols and regulatory standards.

Hazard Profile: Understanding the Inherent Risks

Before handling this compound for any purpose, including disposal, it is imperative to understand its hazard profile. This compound is not merely a chemical irritant; it poses significant health risks upon exposure. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its potential dangers.[1]

Hazard ClassGHS ClassificationDescription
Acute Toxicity Category 4 (Oral)Harmful if swallowed.[1]
Skin Corrosion/Irritation Category 2Causes skin irritation.[1][2]
Eye Damage/Irritation Category 2ACauses serious eye irritation.[1][2]
Specific Target Organ Toxicity Category 3 (Single Exposure)May cause respiratory irritation.[1][2]
Aquatic Hazard Long-termToxic to aquatic life with long-lasting effects.[3]

Some data also suggest it may be toxic upon skin contact or inhalation and is suspected of causing genetic defects and cancer.[3] These classifications underscore the necessity of meticulous handling and the use of appropriate Personal Protective Equipment (PPE) at all times.

Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)

The foundation of safe disposal is the prevention of exposure. This is achieved through a combination of engineering controls and mandatory PPE. The causality here is simple: minimize all routes of potential exposure—inhalation, dermal contact, and ingestion.

Engineering Controls:
  • Fume Hood: All handling of this compound, including weighing and packaging for disposal, must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[4][5]

  • Eyewash Stations and Safety Showers: Ensure these are unobstructed and readily accessible. Their proximity is crucial for immediate decontamination in the event of an accidental splash.[6]

Personal Protective Equipment (PPE):
  • Gloves: Use nitrile or other chemically resistant gloves. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[4]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.[4][5]

  • Lab Coat: A flame-resistant lab coat or a chemical-resistant apron over a full-sleeved lab coat should be worn to protect against skin contact.[4]

  • Respiratory Protection: If there is a risk of exceeding exposure limits or if dust is generated outside of a fume hood, a NIOSH/MSHA-approved respirator with appropriate cartridges is required.[4][6]

Spill Management Protocol

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel. Restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Don PPE: Wear the full PPE ensemble described in Section 2.

  • Contain and Absorb: For solid spills, carefully sweep up the material without creating dust and place it into a designated, labeled hazardous waste container.[4][7] For liquid solutions, cover with an inert absorbent material (such as vermiculite or sand), then sweep the absorbed material into the waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), followed by a rinse. All cleaning materials must be collected and disposed of as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Core Disposal Principles and Regulatory Framework

This compound is classified as a hazardous waste. Specifically, as a halogenated organic compound (HOC), its disposal is regulated under the Resource Conservation and Recovery Act (RCRA) in the United States, administered by the Environmental Protection Agency (EPA).[8][9] Chemical waste generators are legally required to ensure the complete and accurate classification and disposal of such materials.[6]

The core principle behind the disposal of HOCs is destruction, not dilution or landfilling. These compounds can be persistent in the environment and pose long-term ecological risks.[3] Therefore, the primary and most effective disposal method is high-temperature incineration.

Disposal Workflow Diagram

The following diagram outlines the decision-making and operational workflow for the proper disposal of this compound.

G cluster_prep Phase 1: Waste Preparation cluster_documentation Phase 2: Documentation & Storage cluster_disposal Phase 3: Final Disposal A Identify Waste: This compound B Don Full PPE (Gloves, Goggles, Lab Coat) A->B Handle with care C Segregate Waste: Keep separate from non-halogenated solvents B->C D Package in a compatible, sealed, and clearly labeled container C->D E Label Container: 'Hazardous Waste' 'this compound' Accumulation Start Date D->E Ensure proper labeling F Store in designated Satellite Accumulation Area (SAA) E->F G Contact Institutional EHS Office for waste pickup F->G When container is full or time limit reached H Transfer to Licensed Hazardous Waste Disposal Company G->H I High-Temperature Incineration with Afterburner and Scrubber H->I Approved destruction method

Caption: Decision workflow for the disposal of this compound.

Approved Disposal Methodology: Incineration

High-temperature incineration in a facility equipped with an afterburner and scrubber is the industry-standard and environmentally preferred method for destroying halogenated organic compounds.[10]

  • Why Incineration? The high temperatures (typically >850°C) and controlled conditions break the strong carbon-halogen and nitro-group bonds, converting the compound into less harmful components like carbon dioxide, water, nitrogen oxides, and hydrogen halides (HCl and HF).

  • Role of Afterburner and Scrubber: The afterburner ensures the complete destruction of any residual organic molecules. The subsequent "scrubbing" of the exhaust gas is a critical step where acidic gases like HCl and HF are neutralized (typically with a caustic solution) before being released into the atmosphere, thus preventing acid rain and air pollution.[4][10]

Protocol for Preparing Waste for Disposal:
  • Segregation: Do not mix this compound waste with non-halogenated solvents. Halogenated waste streams often have higher disposal costs and different treatment requirements.

  • Containerization: Place the waste in a robust, leak-proof container that is chemically compatible with the compound. Ensure the container has a secure screw-top cap.

  • Labeling: The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The approximate concentration and quantity.

    • The date you first added waste to the container (the "accumulation start date").

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) that is secure, under the control of laboratory personnel, and away from incompatible materials like strong oxidizing agents.[6][11]

  • Pickup: Once the container is full, or the regulatory time limit for accumulation is reached, contact your institution's EHS department to arrange for pickup by a licensed hazardous waste disposal company.[6][10] Do not attempt to transport or dispose of the chemical yourself.

By adhering to these scientifically-grounded and procedurally-sound guidelines, you ensure that your critical research does not come at the cost of safety or environmental integrity.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Chloro-2-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of reactive and hazardous chemical intermediates, such as 1-Chloro-2-fluoro-4-nitrobenzene (CAS No. 350-31-2), demands a protocol-driven approach grounded in a deep understanding of the material's toxicological profile. This guide moves beyond a simple checklist, providing a comprehensive framework for risk assessment and Personal Protective Equipment (PPE) selection to ensure your safety and the integrity of your research.

The core principle of chemical safety is not merely the use of PPE, but the implementation of a hierarchy of controls. Before any handling occurs, engineering controls (e.g., chemical fume hoods) and administrative controls (e.g., Standard Operating Procedures, training) must be in place. PPE is the final, critical barrier between you and potential exposure.

Hazard Profile: Understanding the Adversary

This compound is a substituted aromatic compound with a significant hazard profile. A thorough risk assessment begins with understanding its classifications under the Globally Harmonized System (GHS).[1][2]

This compound is known to:

  • Cause serious eye irritation.[1][2][3]

  • Cause skin irritation.[1][2][3]

  • Be harmful if swallowed.[1][2]

  • Be harmful in contact with skin.[3]

  • Be toxic if inhaled.[3][4]

  • Potentially cause respiratory irritation.[1][3][5]

These hazards dictate a multi-faceted approach to personal protection, addressing all potential routes of exposure: dermal (skin), ocular (eyes), and respiratory.

Hazard Summary Table
Hazard Statement (GHS)ClassificationImplication for PPE Selection
H315: Causes skin irritationSkin Irritant, Category 2Mandatory use of chemical-resistant gloves and protective clothing.
H319: Causes serious eye irritationEye Irritant, Category 2AMandatory use of chemical safety goggles; face shield for splash risk.
H302 / H312: Harmful if swallowed / in contact with skinAcute Toxicity (Oral/Dermal), Cat. 4Reinforces the need for stringent skin protection and hygiene practices.
H331: Toxic if inhaledAcute Toxicity (Inhalation), Cat. 3All handling must occur in a certified chemical fume hood. Respirator required if ventilation is inadequate or for emergencies.
H335: May cause respiratory irritationSTOT Single Exposure, Cat. 3Further emphasizes the necessity of superior engineering controls (fume hood) or respiratory protection.

The Core Protocol: Selecting Your Armor

The selection of PPE is not static; it must be adapted to the specific task, scale, and potential for unexpected events like spills.

Ocular Protection: The Non-Negotiable Shield

Given the classification as a serious eye irritant, robust eye protection is mandatory.[1][3]

  • Minimum Requirement: ANSI Z87.1-compliant chemical safety goggles must be worn at all times when handling the compound in any form. Standard safety glasses with side shields are insufficient as they do not provide a seal against splashes and vapors.[6][7]

  • Elevated Risk Protocol (Splash Hazard): When handling larger quantities (>50g), working with solutions, or performing vigorous reactions (e.g., heating, stirring), a full-face shield must be worn in addition to chemical safety goggles.[8][9] This provides a secondary barrier protecting the entire face from splashes.

Dermal Protection: An Impermeable Barrier

This compound causes skin irritation and is harmful upon contact.[1][3] Therefore, preventing skin exposure is paramount.

  • Hand Protection:

    • Glove Selection: Standard lightweight nitrile gloves are a common choice for incidental contact. However, for prolonged handling or immersion, it is critical to consult the glove manufacturer's compatibility charts. Nitrile or neoprene gloves are generally recommended.[10]

    • The Double-Gloving Technique: For enhanced safety, particularly when weighing solids or transferring solutions, wearing two pairs of gloves is a field-proven best practice. This provides a buffer in case the outer glove is compromised, allowing the user to remove it without exposing their skin.

    • Inspection and Disposal: Always inspect gloves for tears or pinholes before use. After handling, remove gloves using a technique that avoids touching the outer contaminated surface with bare skin and dispose of them as hazardous waste.[10]

  • Body Protection:

    • A flame-resistant lab coat is the minimum requirement.

    • For operations with a significant splash potential, supplement the lab coat with a chemically resistant apron.[5][6]

    • Ensure clothing completely covers the arms and legs. Open-toed shoes are strictly prohibited in the laboratory.

Respiratory Protection: The Final Line of Defense

The primary method for respiratory protection is an engineering control.

  • Primary Control (Mandatory): All manipulations of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified and properly functioning chemical fume hood.[6][7]

  • Secondary Control (Situational): A respirator is required under specific circumstances where engineering controls may not be sufficient:

    • Emergency Situations: In the event of a large spill outside of a fume hood.

    • Ventilation Failure: If the chemical fume hood malfunctions.

    • High-Concentration Scenarios: During certain maintenance procedures or when occupational exposure limits could be exceeded.[7]

    • Respirator Type: If a respirator is required, a NIOSH-approved air-purifying respirator with organic vapor cartridges is necessary.[6][7] A full-face respirator offers the added benefit of combined eye and respiratory protection. All personnel required to wear respirators must be part of a formal respiratory protection program that includes medical evaluation and fit-testing, as mandated by OSHA (29 CFR 1910.134).[11]

Procedural Guidance: From Benchtop to Disposal

Standard Operating Protocol for Handling
  • Preparation: Don all required PPE (chemical goggles, lab coat, appropriate gloves) before entering the area where the chemical is stored.

  • Work Area: Ensure the chemical fume hood is operational, with the sash at the appropriate height.

  • Weighing/Transfer: Conduct all weighing and transfers of the solid compound or its solutions within the fume hood. Use a disposable weighing boat to minimize contamination of balances.

  • Post-Handling: After use, securely seal the container. Wipe down the work surface within the fume hood with an appropriate solvent (e.g., isopropanol) and decontaminate any equipment used.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: outer gloves (if double-gloving), apron, inner gloves, face shield/goggles, and finally, the lab coat.

  • Hygiene: Wash hands thoroughly with soap and water immediately after handling the chemical and removing PPE.[7][8][12]

Emergency Plan: Spill Response
  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or outside of a containment device.

  • Ventilate: Ensure the area is well-ventilated.

  • Assess and Equip: For small spills within a fume hood, trained personnel with appropriate PPE (including respiratory protection if necessary) can proceed. Do not attempt to clean a large spill without specialized training and equipment.

  • Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like sawdust.[9]

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste.[10][13]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: All contaminated materials, including PPE, must be disposed of as hazardous chemical waste according to institutional and local regulations.[3][5]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow PPE Selection Workflow for this compound cluster_0 Risk Assessment cluster_1 PPE Configuration start Assess Task & Scale spill Spill or Ventilation Failure? start->spill routine Routine Handling in Fume Hood (Small Scale) spill->routine No emergency Emergency Response spill->emergency Yes splash_risk Routine Handling in Fume Hood (Splash Risk / Large Scale) routine->splash_risk Splash Risk? ppe1 Minimum PPE: - Chemical Goggles - Lab Coat - Nitrile/Neoprene Gloves routine->ppe1 ppe2 Enhanced PPE: - Face Shield + Goggles - Chemical Apron - Double Gloves splash_risk->ppe2 ppe3 Emergency PPE: - Full-Face Respirator - Chemical Resistant Suit - Heavy-Duty Gloves emergency->ppe3

Caption: Decision workflow for selecting appropriate PPE based on the task.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.